molecular formula C24H25Cl2F3N4O B8068807 (1S,3R,5R)-PIM447 dihydrochloride

(1S,3R,5R)-PIM447 dihydrochloride

Cat. No.: B8068807
M. Wt: 513.4 g/mol
InChI Key: BVRSHQQSBGCMJE-ISUJJMBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R,5R)-PIM447 dihydrochloride is a useful research compound. Its molecular formula is C24H25Cl2F3N4O and its molecular weight is 513.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRSHQQSBGCMJE-ISUJJMBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C[C@@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

(1S,3R,5R)-PIM447 dihydrochloride , also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor that has demonstrated significant anti-tumor and bone-protective effects in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of PIM447, detailing its molecular targets, signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

PIM447 exerts its therapeutic effects by inhibiting the activity of the three PIM serine/threonine kinase isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are key downstream effectors in numerous cytokine and growth factor signaling pathways that are crucial for cell cycle progression and the inhibition of apoptosis.[1][2] Overexpression of PIM kinases is a hallmark of various malignancies, making them an attractive target for cancer therapy.[3]

By binding to and inhibiting PIM-1, -2, and -3, PIM447 disrupts critical cellular processes, leading to an interruption of the G1/S phase of the cell cycle and the induction of apoptosis in cancer cells that overexpress these kinases.[1][4]

Quantitative Analysis of PIM447 Activity

The potency and selectivity of PIM447 have been quantified through various biochemical and cellular assays.

Biochemical Activity
TargetK_i_ (pM)IC_50_ (µM)
PIM16[4][5]0.095[6]
PIM218[4][5]<0.003[5], 0.522[6]
PIM39[4][5]0.369[6]
GSK3β-1-5[5]
PKN1-1-5[5]
PKCτ-1-5[5]
Cellular Activity
Cell LineAssayIC_50_ (µM)Duration
MOLM16Antiproliferative0.01[5]3 days
HuH6Cell Viability13[7]72 hours
COA67Cell Viability10[7]72 hours
TRAP+ Multinucleated CellsOsteoclast Formation2[8]21 days

Downstream Signaling Pathways

PIM447's inhibition of PIM kinases leads to the modulation of several downstream signaling pathways, most notably the mTORC1 pathway.

PIM447 Signaling Pathway

PIM447_Signaling cluster_mTORC1 mTORC1 Pathway cluster_Apoptosis Apoptosis & Cell Cycle PIM447 (1S,3R,5R)-PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases Inhibits TSC2 TSC2 PIM_Kinases->TSC2 Phosphorylates (Inhibits) PRAS40 PRAS40 PIM_Kinases->PRAS40 Phosphorylates (Inhibits) Bad Bad PIM_Kinases->Bad Phosphorylates (Inhibits Apoptosis) cMyc c-Myc PIM_Kinases->cMyc Stabilizes Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) mTORC1 mTORC1 TSC2->mTORC1 Inhibits PRAS40->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) S6RP S6RP p70S6K->S6RP Phosphorylates eIF4E eIF4E _4EBP1->eIF4E Inhibits Cap_Translation Cap-Dependent Translation eIF4E->Cap_Translation

Caption: PIM447 inhibits PIM kinases, leading to mTORC1 pathway suppression and induction of apoptosis.

Treatment with PIM447 reduces the phosphorylation of TSC2 and PRAS40, which are inhibitors of mTORC1 in their unphosphorylated state.[8] This leads to the inhibition of the mTORC1 complex, resulting in decreased phosphorylation of its downstream targets, 4E-BP1 and p70S6K.[8] The dephosphorylation of 4E-BP1 allows it to bind to and inhibit eIF4E, a key factor in cap-dependent translation, thereby suppressing protein synthesis.[9]

Furthermore, PIM447-mediated inhibition of PIM kinases leads to a decrease in the phosphorylation of Bad at Ser112 and reduced levels of c-Myc, both of which contribute to the induction of apoptosis and cell cycle arrest.[5][8]

Cellular Effects of PIM447

The inhibition of PIM kinases and downstream signaling by PIM447 manifests in several key cellular outcomes:

  • Cytotoxicity and Apoptosis: PIM447 is cytotoxic to various cancer cell lines, including multiple myeloma and hepatoblastoma cells.[7][8][10] It induces apoptosis, as evidenced by increased Annexin V staining.[4][11]

  • Cell Cycle Disruption: The compound causes an increase in the percentage of cells in the G0-G1 phase and a decrease in the S and G2-M phases, indicating cell cycle arrest.[4]

  • Inhibition of Osteoclastogenesis: PIM447 inhibits the formation and resorption of osteoclasts, suggesting a bone-protective effect.[8]

  • Synergistic Effects: PIM447 demonstrates strong synergy with standard-of-care treatments for multiple myeloma, such as bortezomib, lenalidomide, and pomalidomide, particularly in combination with dexamethasone.[8] It also shows a potent anti-proliferative effect when combined with the BCL2 inhibitor Venetoclax in acute myeloid leukemia (AML) models.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of PIM447.

Cell Viability Assay (MTT)

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with serial dilutions of PIM447 Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Drug Treatment: After overnight adherence, cells are treated with a serial dilution of PIM447. A vehicle control (e.g., DMSO) is included.[12]

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C.[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated using graphing software.[8]

Western Blotting

Western_Blot_Workflow Start Treat cells with PIM447 Lysis Lyse cells in RIPA buffer with inhibitors Start->Lysis Quantify Quantify protein concentration (BCA assay) Lysis->Quantify Prepare Prepare samples with Laemmli buffer and boil Quantify->Prepare SDS_PAGE Separate proteins by SDS-PAGE Prepare->SDS_PAGE Transfer Transfer proteins to nitrocellulose membrane SDS_PAGE->Transfer Block Block membrane (e.g., with milk or BSA) Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Wash1 Wash membrane Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash membrane Secondary_Ab->Wash2 Detect Detect signal using ECL Wash2->Detect

Caption: Standard workflow for protein analysis via Western Blotting.

  • Cell Treatment and Lysis: Cells are treated with the desired concentration of PIM447 for a specific time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][12]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[5][12]

  • Sample Preparation: Equal amounts of protein are mixed with Laemmli sample buffer and boiled.[12]

  • SDS-PAGE: Protein samples are separated on a polyacrylamide gel.[5][12]

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose membrane.[5]

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent.[5]

Clinical Significance

Preliminary results from a phase I clinical trial in patients with relapsed and/or refractory multiple myeloma have shown that PIM447 has single-agent activity and a tolerable safety profile.[8][13] The maximum tolerated dose was established at 500 mg once daily, with a recommended dose of 300 mg once daily.[14] These findings provide a strong rationale for the continued clinical development of PIM447, both as a monotherapy and in combination with other anti-cancer agents.[8][14]

References

LGH447: A Pan-PIM Kinase Inhibitor for Oncological Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LGH447, also known as PIM447, is a potent and orally bioavailable small molecule inhibitor targeting the family of serine/threonine kinases known as PIM (Proviral Integration site for Moloney murine leukemia virus). The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell cycle progression, survival, and proliferation. Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental protocols related to LGH447. Detailed signaling pathways and a representative drug development workflow are also presented to provide a thorough understanding of this promising anti-cancer agent for researchers and drug development professionals.

Molecular Structure and Identifiers

LGH447 is a complex synthetic organic molecule. Its fundamental structural and identifying information is crucial for researchers in pharmacology and medicinal chemistry.

IdentifierValue
IUPAC Name N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide[1]
Molecular Formula C₂₄H₂₃F₃N₄O[1][2]
Molecular Weight 440.46 g/mol [2][3]
CAS Number 1210608-43-7[1]
Canonical SMILES C[C@H]1C--INVALID-LINK--N">C@HC2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F[1]
InChI Key VRQXRVAKPDCRCI-ZNMIVQPWSA-N[1]

Physicochemical and Pharmacokinetic Properties

The drug-like properties of LGH447 are summarized below, providing insights into its behavior in biological systems.

Physicochemical Properties
PropertyValueSource
logP 3.9PubChem[2]
pKa (strongest basic) 10.28 (predicted)DrugBank[4]
Solubility DMSO: 95 mg/mL, Ethanol: 88-95 mg/mL, Water: InsolubleSelleck Chemicals[1], LabSolutions[5]
Pharmacokinetic Properties (ADME)
ParameterSpeciesValueSource
Oral Bioavailability Mouse84%Selleck Chemicals[1]
Rat70%Selleck Chemicals[1]
Dog71%Selleck Chemicals[1]
Plasma Protein Binding Human95%Selleck Chemicals[1]
In Vivo Clearance (CL) Mouse20 mL/min/kgSelleck Chemicals[1]
Rat28 mL/min/kgSelleck Chemicals[1]
Dog8 mL/min/kgSelleck Chemicals[1]
Volume of Distribution (Vss) Mouse5.3 L/kgSelleck Chemicals[1]
Rat6.4 L/kgSelleck Chemicals[1]
Dog3.6 L/kgSelleck Chemicals[1]

Mechanism of Action and Biological Activity

LGH447 is a pan-PIM kinase inhibitor, demonstrating high potency against all three isoforms.

Target Inhibition
TargetKᵢ
PIM1 6 pM[5]
PIM2 18 pM[5]
PIM3 9 pM[5]

LGH447 exhibits significantly lower potency against other kinases, with IC₅₀ values in the micromolar range for off-target kinases such as GSK3β, PKN1, and PKCτ, indicating its selectivity for the PIM kinase family.[1]

Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are constitutively active serine/threonine kinases.[2] They do not require activation loop phosphorylation. PIM kinases phosphorylate a number of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and components of the mTOR signaling pathway, such as TSC2. By inhibiting PIM kinases, LGH447 prevents the phosphorylation of these substrates, leading to the induction of apoptosis and cell cycle arrest.[6]

PIM_Signaling_Pathway Cytokine Cytokines/Growth Factors Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Upregulates Transcription BAD BAD PIM->BAD Phosphorylates cMyc c-Myc PIM->cMyc Phosphorylates mTORC1 mTORC1 PIM->mTORC1 Activates Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) pBAD->Bcl2 Sequesters 14-3-3 Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Proliferation Cell Proliferation cMyc->Proliferation p_cMyc p-c-Myc (Active) S6K S6K mTORC1->S6K Phosphorylates p_mTORC1 p-mTORC1 (Active) S6 S6RP S6K->S6 Phosphorylates pS6K p-S6K (Active) Protein_Synthesis Protein Synthesis S6->Protein_Synthesis pS6 p-S6RP (Active) LGH447 LGH447 LGH447->PIM

Figure 1. Simplified PIM Kinase Signaling Pathway and the inhibitory action of LGH447.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of LGH447.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of LGH447 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KG-1, MM.1S)

  • Complete culture medium

  • LGH447 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of LGH447 in culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest LGH447 concentration) and a no-cell control (medium only).

    • Add 100 µL of the diluted LGH447 or control solutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the LGH447 concentration.

Western Blot for Phospho-S6 Ribosomal Protein (pS6RP)

This protocol is for assessing the in-cell activity of LGH447 by measuring the phosphorylation of a downstream PIM kinase substrate.[4]

Materials:

  • KG-1 cells or other suitable cell line

  • LGH447

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 10% Bis-Tris)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pS6RP (Ser235/236) and anti-total S6RP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat KG-1 cells with varying concentrations of LGH447 for a specified time (e.g., 2 hours).[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

    • Determine protein concentration using a BCA assay.[4]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pS6RP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6RP.

In Vivo Tumor Xenograft Model (KG-1 AML Model)

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of LGH447 in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • KG-1 human AML cells

  • Matrigel (optional)

  • LGH447 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest KG-1 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer LGH447 (e.g., 30 or 100 mg/kg) or vehicle control orally once daily.[1]

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

    • Compare the tumor growth rates between the LGH447-treated and vehicle control groups.

Drug Discovery and Development Workflow

The development of a kinase inhibitor like LGH447 follows a structured, multi-stage process.

Drug_Discovery_Workflow Target_ID Target Identification & Validation (e.g., PIM Kinase) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (e.g., improve potency, selectivity, ADME) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vitro & In vivo toxicology, PK/PD) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety & Dosage) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Monitoring) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval Post_Market Post-Market Surveillance (Phase IV) Approval->Post_Market

Figure 2. A representative workflow for the discovery and development of a kinase inhibitor.

Conclusion

LGH447 is a highly potent and selective pan-PIM kinase inhibitor with promising anti-neoplastic activity demonstrated in preclinical models. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a foundational resource for scientists and researchers working with LGH447, offering detailed information on its properties and standardized protocols for its evaluation. Further investigation into the full therapeutic potential of LGH447, both as a monotherapy and in combination with other anti-cancer agents, is warranted.

References

(1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1820565-69-2[1]

This technical guide provides an in-depth overview of (1S,3R,5R)-PIM447 dihydrochloride (B599025), a potent and selective pan-PIM kinase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's core characteristics, experimental data, and relevant protocols.

Core Compound Information

(1S,3R,5R)-PIM447 dihydrochloride is an orally available small molecule that exhibits significant anti-tumor and bone-protective effects.[2] It functions by inhibiting all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[2] This inhibition disrupts key cellular processes, leading to cell cycle arrest and apoptosis in various cancer models, particularly multiple myeloma and hepatocellular carcinoma.

Mechanism of Action

PIM kinases are crucial downstream effectors in various signaling pathways that regulate cell survival, proliferation, and apoptosis. The expression of PIM kinases is often upregulated in response to cytokine signaling through the JAK/STAT pathway. (1S,3R,5R)-PIM447 exerts its therapeutic effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This leads to the downstream modulation of several key cellular proteins.

One of the primary mechanisms of action is the inhibition of the mTORC1 signaling pathway.[2][3][4][5][6] This is achieved, in part, by preventing the PIM-mediated phosphorylation of TSC2, a negative regulator of mTORC1. Inhibition of mTORC1 leads to a reduction in protein synthesis and cell growth.

Furthermore, (1S,3R,5R)-PIM447 induces apoptosis by decreasing the levels of phosphorylated Bad (Ser112) and the oncoprotein c-Myc.[2][3][4][6] The dephosphorylation of Bad promotes its pro-apoptotic function, while the reduction in c-Myc levels contributes to the suppression of cell proliferation and survival. The induction of apoptosis is further evidenced by the cleavage of initiator caspases 8 and 9, and effector caspases 3 and 7, along with PARP cleavage.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency

TargetAssay TypeValueReference
PIM1Ki6 pM[2]
PIM2Ki18 pM[2]
PIM3Ki9 pM[2]
PIM1IC500.095 µM[7][8]
PIM2IC500.522 µM[7][8]
PIM3IC500.369 µM[7][8]

Table 2: In Vitro Cellular Activity (GI50/IC50)

Cell LineCancer TypeGI50/IC50 (µM)Assay DurationReference
MOLM16Acute Myeloid Leukemia0.013 days[2]
KG1Acute Myeloid Leukemia0.013 days[2]
EOL-1Eosinophilic Leukemia0.013 days[2]
HuH6Hepatoblastoma13 (LD50)72 hours[9]
COA67Hepatoblastoma10 (LD50)72 hours[9]

Table 3: Preclinical Pharmacokinetic Parameters

SpeciesClearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%)Reference
Mouse205.384[2]
Rat286.470[2]
Dog83.671[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis

This protocol is for the detection of protein expression and phosphorylation status in cells treated with (1S,3R,5R)-PIM447.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA (Bovine serum albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Bad, anti-c-Myc, anti-p-S6RP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP (Horseradish peroxidase)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with (1S,3R,5R)-PIM447 using propidium (B1200493) iodide (PI) staining.

  • Cell Preparation:

    • Harvest and wash cells with PBS.

  • Fixation:

    • Fix cells in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Multiple Myeloma Xenograft Model

This protocol describes the establishment and monitoring of a multiple myeloma xenograft mouse model for evaluating the in vivo efficacy of (1S,3R,5R)-PIM447.

  • Cell Preparation:

    • Harvest multiple myeloma cells (e.g., MM.1S, RPMI-8226) and resuspend in a sterile, serum-free medium or PBS.

  • Animal Model:

    • Use immunodeficient mice, such as NOD/SCID or NSG mice.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Monitoring and Treatment:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer (1S,3R,5R)-PIM447 or vehicle control orally at the desired dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Signaling Pathways

JAK_STAT_PIM_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Gene PIM Gene Transcription STAT->PIM_Gene Nuclear Translocation PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Translation

Caption: JAK/STAT signaling pathway leading to PIM kinase expression.

PIM447_mTORC1_Pathway PIM447 (1S,3R,5R)-PIM447 PIM_Kinase PIM Kinase PIM447->PIM_Kinase Inhibition TSC2 TSC2 PIM_Kinase->TSC2 Phosphorylation (Inhibition) Bad Bad PIM_Kinase->Bad Phosphorylation (Inhibition of Apoptosis) cMyc c-Myc PIM_Kinase->cMyc Stabilization mTORC1 mTORC1 TSC2->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Apoptosis Apoptosis Bad->Apoptosis cMyc->Protein_Synthesis Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H Cell_Cycle_Workflow A Cell Harvest & Wash B Fixation (70% Ethanol) A->B C Staining (Propidium Iodide & RNase A) B->C D Flow Cytometry Analysis C->D E Data Analysis (Cell Cycle Phases) D->E

References

PIM447: A Deep Dive into its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PIM447, a potent and selective pan-PIM kinase inhibitor, has demonstrated significant anti-tumor and bone-protective effects in preclinical and clinical studies, particularly in hematological malignancies like multiple myeloma. Its mechanism of action revolves around the modulation of critical downstream signaling pathways that govern cell survival, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by PIM447, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to PIM Kinases and PIM447

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] They are key regulators of various cellular processes, including cell cycle progression, apoptosis, and protein synthesis.[1][2] Overexpression of PIM kinases is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[2]

PIM447 (also known as LGH447) is an orally bioavailable small molecule inhibitor that potently and selectively targets all three PIM kinase isoforms.[3][4] Preclinical studies have highlighted its efficacy in inducing cell cycle arrest and apoptosis in cancer cells.[4][5] This guide will dissect the intricate downstream signaling network modulated by PIM447.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with PIM447's activity and effects on various cell lines.

Table 1: PIM447 Kinase Inhibition

TargetKi (pM)IC50 (µM)
PIM16[3][4]-
PIM218[3][4]<0.003[3]
PIM39[3][4]-
GSK3β-1-5[3]
PKN1-1-5[3]
PKCτ-1-5[3]

Table 2: PIM447 Cytotoxicity (IC50 / GI50 Values)

Cell LineCancer TypeIC50 / GI50Incubation Time
MM1SMultiple MyelomaVaries (0.1-10 µM shows effect)[5]48 hours[6]
NCI-H929Multiple MyelomaVaries (0.1-10 µM shows effect)[5]-
RPMI-8226Multiple MyelomaVaries (0.1-10 µM shows effect)[5]-
OPM-2Multiple MyelomaVaries (0.1-10 µM shows effect)[5]-
RPMI-LR5Multiple MyelomaVaries (0.1-10 µM shows effect)[5]-
Kasumi-1Acute Myeloid Leukemia1591.54 nM-
SKNO-1Acute Myeloid Leukemia202.28 nM-
MOLM16Acute Myeloid Leukemia0.01 µM[3]3 days[3]
KG1Acute Myeloid Leukemia0.01 µM[3]3 days[3]
EOL-1Acute Myeloid Leukemia0.01 µM[3]3 days[3]
HuH6HepatoblastomaLD50: 13 µM[7]72 hours[7]
COA67HepatoblastomaLD50: 10 µM[7]72 hours[7]

Core Downstream Signaling Pathways of PIM447

PIM447 exerts its anti-cancer effects by impinging on several critical downstream signaling cascades. The primary pathways affected are the mTORC1 signaling pathway, the apoptosis pathway via modulation of Bad and c-Myc, and the cell cycle regulatory machinery.

Inhibition of the mTORC1 Signaling Pathway

The mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and proliferation. PIM kinases can activate mTORC1 through the phosphorylation and inhibition of TSC2.[1] PIM447 treatment leads to a potent inhibition of the mTORC1 pathway.[5] This is evidenced by the reduced phosphorylation of key downstream mTORC1 targets.[5][8]

Key downstream effects of PIM447 on the mTORC1 pathway include:

  • Decreased phosphorylation of TSC2 .[1]

  • Reduced phosphorylation of 4E-BP1 at Thr37/46.[1][5]

  • Reduced phosphorylation of p70S6K (S6K1) at Thr389.[1][5]

  • Reduced phosphorylation of S6 Ribosomal Protein (S6RP) at Ser235/236.[5][8]

PIM447_mTORC1_Pathway PIM447 PIM447 PIM_Kinases PIM Kinases PIM447->PIM_Kinases TSC2 TSC2 PIM_Kinases->TSC2 p mTORC1 mTORC1 TSC2->mTORC1 p70S6K p70S6K mTORC1->p70S6K p FourEBP1 4E-BP1 mTORC1->FourEBP1 p S6RP S6RP p70S6K->S6RP p Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6RP->Protein_Synthesis FourEBP1->Protein_Synthesis

PIM447 inhibits the mTORC1 signaling pathway.
Induction of Apoptosis via Bad and c-Myc Regulation

PIM447 effectively induces apoptosis in cancer cells through a dual mechanism involving the pro-apoptotic protein Bad and the oncoprotein c-Myc.[5]

  • Bad Phosphorylation: PIM kinases are known to phosphorylate the pro-apoptotic Bcl-2 family member, Bad, at Ser112, thereby inhibiting its function.[5] PIM447 treatment leads to a decrease in phospho-Bad (Ser112) levels, which unleashes the pro-apoptotic activity of Bad.[4][5]

  • c-Myc Regulation: c-Myc is a transcription factor that plays a crucial role in cell proliferation and survival. PIM kinases can phosphorylate c-Myc at Ser62, a key residue for its stabilization.[5] PIM447 treatment reduces both total c-Myc levels and the phosphorylation of c-Myc at Ser62, leading to decreased c-Myc stability and activity.[5][8]

PIM447_Apoptosis_Pathway PIM447 PIM447 PIM_Kinases PIM Kinases PIM447->PIM_Kinases Bad Bad PIM_Kinases->Bad p (Ser112) cMyc c-Myc PIM_Kinases->cMyc p (Ser62) (stabilization) Apoptosis Apoptosis Bad->Apoptosis cMyc->Apoptosis

PIM447 induces apoptosis via Bad and c-Myc.
Cell Cycle Arrest

PIM447 induces cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[4] This is a consequence of the downstream effects on the mTORC1 and c-Myc pathways, which are critical for cell cycle progression. The inhibition of these pathways leads to a decrease in the expression of proteins required for the G1 to S phase transition.

PIM447_Cell_Cycle_Workflow PIM447_Treatment PIM447 Treatment of Cancer Cells Pathway_Inhibition Inhibition of mTORC1 and c-Myc Pathways PIM447_Treatment->Pathway_Inhibition G1_Arrest G0/G1 Phase Cell Cycle Arrest Pathway_Inhibition->G1_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation G1_Arrest->Proliferation_Inhibition

PIM447 experimental workflow for cell cycle arrest.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the downstream signaling pathways of PIM447.

Western Blotting for Protein Phosphorylation and Expression

Objective: To analyze the expression and phosphorylation status of key proteins in the mTORC1, apoptosis, and cell cycle pathways following PIM447 treatment.

Materials:

  • Cell lines (e.g., MM1S, OPM-2, KG-1)

  • PIM447

  • RIPA buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 10% Bis-Tris gels)

  • Nitrocellulose or PVDF membranes (0.2 µm)

  • Primary antibodies (specific for total and phosphorylated forms of TSC2, 4E-BP1, p70S6K, S6RP, Bad, c-Myc, and a loading control like α-tubulin or GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of PIM447 or vehicle control for the desired time points (e.g., 2, 6, 12, 24 hours).[2][3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE: Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.[3]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.[3]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after PIM447 treatment.

Materials:

  • Cell lines

  • PIM447

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Protocol:

  • Cell Treatment: Treat cells with PIM447 at various concentrations and for different durations (e.g., 24, 48 hours).[5]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following PIM447 treatment.

Materials:

  • Cell lines

  • PIM447

  • Cold 70% Ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow Cytometer

Protocol:

  • Cell Treatment: Treat cells with PIM447 for a specified period (e.g., 48 hours).[4]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The S phase will be the region between these two peaks. Quantify the percentage of cells in each phase using cell cycle analysis software.

Conclusion

PIM447 is a promising pan-PIM kinase inhibitor that exerts its anti-neoplastic effects through the concerted modulation of multiple critical downstream signaling pathways. Its ability to inhibit the mTORC1 pathway, induce apoptosis via regulation of Bad and c-Myc, and cause cell cycle arrest provides a strong rationale for its clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of PIM447.

References

The Role of PIM Kinases in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical players in the pathogenesis of a wide array of hematological malignancies. Comprising three isoforms—PIM1, PIM2, and PIM3—this kinase family is a central node in signaling pathways that govern cell survival, proliferation, and resistance to therapy. Overexpression of PIM kinases is a frequent observation in leukemia, lymphoma, and multiple myeloma, often correlating with aggressive disease and poor prognosis. Their unique structural features and pivotal role in tumor biology have made them attractive targets for novel anticancer therapies. This technical guide provides a comprehensive overview of the function of PIM kinases in hematological cancers, details on their signaling networks, quantitative data on their expression and inhibitor efficacy, and detailed experimental protocols for their study.

Introduction to PIM Kinases

The PIM kinase family consists of three highly homologous isoforms, each with distinct yet overlapping functions and expression patterns.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression, with their regulation occurring primarily at the level of gene transcription and protein stability.[1]

  • PIM1: The first identified member of the family, PIM1 is frequently overexpressed in various leukemias and lymphomas. It plays a significant role in cell cycle progression and apoptosis.[1][3]

  • PIM2: This isoform is particularly prominent in multiple myeloma and B-cell malignancies.[4][5] It is a key regulator of the mTORC1 signaling pathway and is implicated in metabolic reprogramming and cell growth.[6]

  • PIM3: While also found in hematological cancers, PIM3 is often more highly expressed in solid tumors.[2][4] Its role in hematological malignancies is still being elucidated but is known to contribute to cell survival and apoptosis resistance.[7]

The oncogenic potential of PIM kinases is amplified through their cooperation with other potent oncoproteins, most notably c-Myc. PIM kinases can phosphorylate and stabilize c-Myc, leading to enhanced transcriptional activity of pro-proliferative and anti-apoptotic genes.[8][9]

PIM Kinase Signaling Pathways

PIM kinases are key downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT pathway, which is frequently activated in hematological malignancies by cytokines and growth factors.[1] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of PIM kinase genes. The PIM kinases, in turn, phosphorylate a wide range of downstream substrates, thereby modulating numerous cellular processes.

PIM1 Signaling

PIM1 is a central regulator of cell cycle and apoptosis. It phosphorylates and inactivates the cell cycle inhibitors p21Cip1 and p27Kip1, promoting cell cycle progression.[4] Furthermore, PIM1 enhances cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[4] PIM1 also plays a role in the homing and migration of cancer cells through the phosphorylation of the chemokine receptor CXCR4.[1]

PIM1_Signaling PIM1 Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Cytokines Cytokines (IL-2, IL-3, IL-6) JAKs JAKs Cytokines->JAKs STATs STAT3/5 JAKs->STATs PIM1 PIM1 STATs->PIM1 Transcription cMyc c-Myc PIM1->cMyc Phosphorylation (Ser329) Stabilization p21 p21(Cip1) PIM1->p21 Phosphorylation Inactivation p27 p27(Kip1) PIM1->p27 Phosphorylation Inactivation BAD BAD PIM1->BAD Phosphorylation (Ser112) Inactivation CXCR4 CXCR4 PIM1->CXCR4 Phosphorylation Regulation Proliferation Increased Proliferation cMyc->Proliferation p21->Proliferation p27->Proliferation Apoptosis Decreased Apoptosis BAD->Apoptosis Migration Altered Migration CXCR4->Migration

Caption: PIM1 Signaling Pathway in Hematological Malignancies.

PIM2 Signaling and the mTORC1 Pathway

PIM2 is a critical regulator of cell growth and metabolism, primarily through its interaction with the mTORC1 pathway. PIM2 phosphorylates and inactivates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1.[6] This leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets like 4E-BP1 and p70S6K.[6] Like PIM1, PIM2 also contributes to cell survival by phosphorylating and inactivating BAD.

PIM2_mTORC1_Signaling PIM2 and mTORC1 Signaling cluster_upstream Upstream Activation cluster_mTORC1 mTORC1 Pathway cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PIM2 PIM2 AKT->PIM2 Activation TSC2 TSC2 PIM2->TSC2 Phosphorylation (Ser1798) Inactivation mTORC1 mTORC1 TSC2->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Increased Protein Synthesis p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Increased Cell Growth Protein_Synthesis->Cell_Growth

Caption: PIM2 Regulation of the mTORC1 Signaling Pathway.

PIM3 Signaling

The specific roles of PIM3 in hematological malignancies are less defined compared to PIM1 and PIM2. However, it is known to contribute to the anti-apoptotic phenotype of cancer cells. PIM3 can phosphorylate and inactivate the pro-apoptotic protein BAD at Ser112 and Ser155.[1][7] Additionally, PIM3 has been shown to activate the STAT3 signaling pathway, which is a key driver of proliferation and survival in many cancers.[7]

PIM Kinases as Therapeutic Targets

The constitutive activity and overexpression of PIM kinases in hematological malignancies make them highly attractive targets for therapeutic intervention. Several small molecule inhibitors targeting PIM kinases have been developed and are in various stages of preclinical and clinical development. These inhibitors can be broadly categorized as pan-PIM inhibitors, which target all three isoforms, or isoform-selective inhibitors.

Quantitative Data on PIM Kinase Expression and Inhibitor Efficacy

The following tables summarize the overexpression of PIM kinases in various hematological malignancies and the in vitro efficacy of selected PIM kinase inhibitors.

Table 1: Overexpression of PIM Kinases in Hematological Malignancies

MalignancyPIM1 OverexpressionPIM2 OverexpressionPIM3 Overexpression
Acute Myeloid Leukemia (AML) Significantly increased in ~76% of FLT3+ patients.[10]Significantly higher in AML patients vs. controls.[11][12]Overexpressed in bone marrow of AML patients.[11]
Diffuse Large B-cell Lymphoma (DLBCL) Expressed in ~86% of GC and ~79% of non-GC cases.[13]Expressed in ~56% of GC and ~71% of non-GC cases.[13]Expressed in ~58% of GC and ~54% of non-GC cases.[13]
Multiple Myeloma (MM) Elevated expression observed.[4]Highly overexpressed, correlates with poor prognosis.[4][5][8]Lower expression compared to PIM1 and PIM2.[4]
Chronic Lymphocytic Leukemia (CLL) High expression observed.[4]Most highly expressed isoform.[4]Lower expression.[4]

Table 2: In Vitro Efficacy (IC50) of PIM Kinase Inhibitors in Hematological Malignancy Cell Lines

InhibitorPIM1 (nM)PIM2 (nM)PIM3 (nM)Cell Line (Malignancy)IC50 (µM)
SGI-1776 736369U266 (MM)~3
MM.1S (MM)>3
MV-4-11 (AML)~0.1-1
AZD1208 0.45.01.9EOL-1 (AML)<1
KG-1a (AML)<1
MOLM-16 (AML)<1
LGB321 0.0010.00210.0008Various MM cell linesPicomolar range
SEL24-B58 31154152Leukemic monocyte cellsNot specified
JP11646 240.51MM1.S (MM)Not specified
U266 (MM)Not specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PIM kinases.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.

Objective: To measure the enzymatic activity of a PIM kinase and the inhibitory effect of a compound.

Materials:

  • Recombinant PIM kinase (PIM1, PIM2, or PIM3)

  • Kinase-specific peptide substrate (e.g., a BAD-derived peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compound (PIM inhibitor)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO) to the appropriate wells.

  • Add 2 µl of a solution containing the recombinant PIM kinase in kinase buffer.

  • Add 2 µl of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PIM Kinase - Substrate & ATP - Test Compound Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Test Compound/Vehicle - Add PIM Kinase Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add Substrate/ATP Mix Plate_Setup->Initiate_Reaction Incubate_1 Incubate (60 min, RT) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min, RT) Stop_Reaction->Incubate_2 Develop_Signal Develop Signal: - Add Kinase Detection Reagent Incubate_2->Develop_Signal Incubate_3 Incubate (30 min, RT) Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro PIM Kinase Assay.

Western Blot Analysis of PIM Substrate Phosphorylation

Objective: To detect the phosphorylation of a PIM kinase substrate (e.g., BAD at Ser112) in cells treated with a PIM inhibitor.

Materials:

  • Hematological cancer cell line (e.g., MM.1S, U266)

  • PIM inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the PIM inhibitor or vehicle for the desired time.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein and a loading control.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To determine the effect of a PIM inhibitor on the viability of hematological cancer cells.

Materials:

  • Hematological cancer cell line

  • PIM inhibitor

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the PIM inhibitor or vehicle to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

PIM kinases are undeniably central to the pathobiology of numerous hematological malignancies. Their role as downstream effectors of critical oncogenic signaling pathways and their direct impact on cell proliferation, survival, and therapeutic resistance have solidified their status as high-value therapeutic targets. The development of potent and selective PIM kinase inhibitors has shown significant promise in preclinical models, and several agents are currently undergoing clinical evaluation.

Future research will likely focus on several key areas:

  • Combination Therapies: Exploring the synergistic effects of PIM inhibitors with other targeted agents (e.g., PI3K/mTOR inhibitors, BTK inhibitors) and standard chemotherapies to overcome drug resistance.

  • Biomarker Development: Identifying reliable biomarkers to predict which patient populations will benefit most from PIM inhibitor therapy.

  • Understanding Isoform-Specific Roles: Further dissecting the distinct and overlapping functions of PIM1, PIM2, and PIM3 in different hematological contexts to guide the development of more targeted and effective therapies.

The continued investigation of PIM kinase biology and the clinical advancement of their inhibitors hold great promise for improving the treatment landscape for patients with hematological cancers.

References

The Discovery and Synthesis of (1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R,5R)-PIM447 dihydrochloride (B599025), also known as LGH447, is a potent and selective, orally bioavailable pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM1, PIM2, and PIM3).[1][2] PIM kinases are crucial mediators of cytokine signaling pathways that regulate cell survival, proliferation, and differentiation. Their overexpression is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] PIM447 has demonstrated significant preclinical and clinical activity, positioning it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of (1S,3R,5R)-PIM447 dihydrochloride.

Discovery and Rationale

The discovery of PIM447 stemmed from a lead optimization program aimed at improving the metabolic stability of earlier PIM kinase inhibitors.[1][2] The PIM kinase family's unique ATP-binding pocket, which lacks a canonical hydrogen bond donor, presents an opportunity for designing selective inhibitors.[5] PIM447 was developed to potently inhibit all three PIM kinase isoforms, thereby providing a broader and more effective anti-cancer activity due to the functional redundancy of the PIM kinases.[3][5]

Synthesis of this compound

The synthesis of (1S,3R,5R)-PIM447, chemically named N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, has been reported.[1][2] The following is a representative synthetic scheme based on published literature.

Representative Synthetic Scheme

A detailed, step-by-step experimental protocol is provided in the Experimental Protocols section.

The synthesis involves a multi-step process starting from commercially available materials to construct the key substituted aminocyclohexyl pyridine (B92270) and the difluorophenyl-fluoropicolinamide moieties, which are then coupled to yield the final compound. The dihydrochloride salt is subsequently formed.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of PIM447
TargetAssay TypeValue (pM)Reference
PIM1Ki6[6][7]
PIM2Ki18[6][7]
PIM3Ki9[6][7]
Table 2: In Vitro Cellular Activity of PIM447 in Multiple Myeloma (MM) Cell Lines
Cell LineAssayIC50 (µM)Time PointReference
MM.1SViability0.2 - 3.348h[8]
RPMI-8226Viability0.2 - 3.348h[8]
NCI-H929Viability0.2 - 3.348h[8]
OPM-2Viability>748h[8]
Table 3: Preclinical Pharmacokinetic Parameters of PIM447
SpeciesClearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Oral Bioavailability (%)Reference
Mouse205.384[6]
Rat286.470[6]
Dog83.671[6]
Table 4: Phase I Clinical Trial Results of PIM447 in Relapsed/Refractory Multiple Myeloma
ParameterValuePatient PopulationReference
Maximum Tolerated Dose (MTD)500 mg once daily79 patients with a median of four prior therapies[4]
Recommended Dose (RD)300 mg once daily79 patients with a median of four prior therapies[4]
Overall Response Rate (ORR)8.9%79 patients with a median of four prior therapies[4]
Disease Control Rate (DCR)72.2%79 patients with a median of four prior therapies[4]
Clinical Benefit Rate (CBR)25.3%79 patients with a median of four prior therapies[4]
Most Common Grade 3/4 Adverse EventsThrombocytopenia, Anemia, Neutropenia, Fatigue54 patients[9]

Signaling Pathways and Experimental Workflows

PIM447 Mechanism of Action

PIM447_Mechanism_of_Action PIM447 PIM447 PIM_Kinases PIM1, PIM2, PIM3 PIM447->PIM_Kinases inhibits Apoptosis Apoptosis PIM447->Apoptosis induces Cell_Cycle_Progression Cell Cycle Progression PIM447->Cell_Cycle_Progression arrests Cell_Growth_Proliferation Cell Growth & Proliferation PIM447->Cell_Growth_Proliferation inhibits pBad p-Bad (Ser112) PIM_Kinases->pBad phosphorylates mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 activates cMyc c-Myc PIM_Kinases->cMyc stabilizes Bad Bad Bcl2 Bcl-2 pBad->Bcl2 inhibits Bcl2->Apoptosis inhibits mTORC1->Cell_Growth_Proliferation cMyc->Cell_Cycle_Progression

Experimental Workflow for PIM447 Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay PIM Kinase Inhibition Assay (Ki) Cell_Viability Cell Viability/Cytotoxicity Assay (IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-Bad, c-Myc, mTORC1 targets) Cell_Viability->Western_Blot PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) Western_Blot->PK_Studies Xenograft_Model AML Xenograft Model (Tumor Growth Inhibition) PK_Studies->Xenograft_Model Phase_I Phase I Trial (Safety, MTD, RD, Efficacy in MM) Xenograft_Model->Phase_I Discovery Discovery & Synthesis Discovery->Kinase_Assay

Experimental Protocols

Disclaimer: The following protocols are representative examples based on published literature and standard laboratory methods. Specific parameters may require optimization.

Synthesis of this compound

The synthesis of PIM447 has been described in the literature.[1][2] A key step involves the coupling of a chiral aminocyclohexyl pyridine intermediate with a fluorinated picolinic acid derivative.

Step 1: Synthesis of the Aminocyclohexyl Pyridine Intermediate The synthesis starts with the palladium-mediated coupling of 4-chloro-3-nitropyridine (B21940) with a cyclohexenoneboronate ester. Subsequent reduction, protection, and chiral resolution steps yield the desired (1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-amine intermediate.

Step 2: Synthesis of the Picolinic Acid Moiety The 6-(2,6-difluorophenyl)-5-fluoropicolinic acid is prepared through a series of reactions, likely involving cross-coupling and oxidation steps.

Step 3: Amide Coupling and Salt Formation The aminocyclohexyl pyridine intermediate is coupled with the picolinic acid derivative using standard amide bond-forming reagents (e.g., HATU, EDCI/HOBt). The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., dioxane, ether) to afford this compound.

In Vitro PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ Kinase Assay from Promega.[10]

  • Reagents and Materials:

    • Recombinant PIM1, PIM2, and PIM3 enzymes

    • PIM447 (serially diluted in DMSO)

    • ATP

    • Suitable PIM kinase substrate (e.g., a peptide substrate)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare the kinase reaction buffer.

    • Add 1 µL of serially diluted PIM447 or DMSO (vehicle control) to the wells.

    • Add 2 µL of enzyme solution.

    • Add 2 µL of substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate Ki values based on the inhibition curves.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[11]

  • Reagents and Materials:

    • Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics

    • PIM447 (serially diluted in culture medium)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat cells with various concentrations of PIM447 for 48 hours.

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate IC50 values from the dose-response curves.

Western Blot Analysis

This is a general protocol for detecting changes in protein expression and phosphorylation.

  • Reagents and Materials:

    • Multiple myeloma cells treated with PIM447

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6RP, and their total protein counterparts)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Lyse the treated cells and quantify protein concentration.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL reagent and an imaging system.

In Vivo AML Xenograft Model

This protocol is based on established methods for AML xenograft models.[5][12]

  • Animal Model:

    • Immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Line:

    • Human AML cell line (e.g., KG-1).

  • Procedure:

    • Inject AML cells intravenously into the mice.

    • Allow the tumors to establish.

    • Randomize mice into treatment and control groups.

    • Administer PIM447 orally at specified doses (e.g., 30 or 100 mg/kg) and schedule.[6]

    • Monitor tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells or by monitoring disease symptoms).

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blot).

Conclusion

This compound is a potent pan-PIM kinase inhibitor with a well-defined mechanism of action and promising therapeutic potential in hematological malignancies. Its discovery and development highlight the importance of targeting unique features of kinase ATP-binding sites for achieving selectivity and efficacy. The comprehensive data from in vitro, in vivo, and clinical studies support its continued investigation as a valuable agent in the treatment of cancers driven by PIM kinase signaling. This technical guide provides a foundational resource for researchers and drug development professionals working with PIM447 and other PIM kinase inhibitors.

References

PIM447: A Pan-PIM Kinase Inhibitor's Impact on Apoptosis and Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PIM447, a potent and selective pan-PIM kinase inhibitor, has demonstrated significant anti-neoplastic activity in various preclinical models of hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of the molecular mechanisms through which PIM447 exerts its effects on two fundamental cellular processes: apoptosis and cell cycle progression. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PIM447.

Introduction to PIM Kinases and PIM447

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[] These kinases are crucial regulators of cell proliferation, survival, and apoptosis.[2][3] Overexpression of PIM kinases is a common feature in a variety of human cancers, including multiple myeloma, acute myeloid leukemia (AML), and prostate cancer, making them attractive therapeutic targets.[3][4][5]

PIM447 (also known as LGH447) is an orally bioavailable pan-PIM kinase inhibitor with high potency, exhibiting Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[6][7] Its mechanism of action involves the direct inhibition of PIM kinase activity, leading to the modulation of downstream signaling pathways that control cell fate.

PIM447's Effect on Apoptosis

PIM447 has been shown to be a potent inducer of apoptosis in a range of cancer cell lines.[6][7] The pro-apoptotic effect of PIM447 is mediated through the modulation of key apoptosis-regulating proteins.

Mechanism of Apoptosis Induction

The primary mechanism by which PIM447 induces apoptosis involves the inhibition of PIM kinase-mediated phosphorylation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[8][9] PIM kinases normally phosphorylate Bad at Ser112, which leads to its inactivation and sequestration by 14-3-3 proteins. By inhibiting this phosphorylation, PIM447 allows dephosphorylated Bad to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting the mitochondrial pathway of apoptosis.[8][9] This leads to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death.[10]

Furthermore, PIM447 treatment has been associated with a decrease in the levels of the anti-apoptotic proteins BCL2, BCLXL, and MCL1.[4] In hepatoblastoma cells, PIM447 treatment led to increased levels of cleaved caspase 3 and cleaved PARP, both markers of apoptosis.[10]

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of PIM447 have been quantified in various cancer cell lines.

Cell LineCancer TypeTreatment ConditionsPercentage of Apoptotic Cells (Annexin V+)Fold Increase vs. ControlCitation
MM1SMultiple Myeloma0.1-10 µmol/L PIM447 for 24 and 48 hoursDose-dependent increase-[8]
NCI-H929Multiple Myeloma0.1-10 µmol/L PIM447 for 24 and 48 hoursDose-dependent increase-[8]
RPMI-8226Multiple Myeloma0.1-10 µmol/L PIM447 for 24 and 48 hoursDose-dependent increase-[8]
HuH6Hepatoblastoma7.5 μM PIM447 for 72 hoursSignificant increase-[10]
COA67Hepatoblastoma7.5 μM PIM447 for 8 hoursSignificant increase-[10]
AML BMNCsAcute Myeloid LeukemiaPIM44757% decrease in viability-[4][11]
Molm-13Acute Myeloid LeukemiaPIM44791% decrease in viability-[4][11]
OCI-AML3Acute Myeloid LeukemiaPIM44791% decrease in viability-[4][11]

PIM447's Effect on Cell Cycle Progression

In addition to inducing apoptosis, PIM447 disrupts cell cycle progression, primarily by inducing a G0/G1 phase arrest.[8][12]

Mechanism of Cell Cycle Arrest

The cell cycle arrest induced by PIM447 is a consequence of its inhibitory effect on downstream targets that regulate the G1/S transition.[13] PIM kinases are known to phosphorylate and inactivate the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[14] By inhibiting PIM kinases, PIM447 leads to an increase in the protein levels of p27, which in turn inhibits the activity of cyclin E-CDK2 complexes, a key driver of the G1/S transition.[15]

Furthermore, PIM447 treatment results in a decrease in the levels of c-Myc, a transcription factor that promotes the expression of genes required for cell cycle progression, such as cyclin D2.[8][16] The reduction in c-Myc levels, coupled with the inhibition of the mTORC1 pathway, contributes to the observed cell cycle blockade.[8][14] In some cell lines, PIM447 has also been shown to decrease the phosphorylation of the retinoblastoma (Rb) protein, further preventing entry into the S phase.[14]

Quantitative Data on Cell Cycle Arrest

The impact of PIM447 on cell cycle distribution has been documented in several studies.

Cell LineCancer TypePIM447 Concentration (µmol/L)% Increase in G0/G1 PhaseCitation
MM1SMultiple Myeloma0.110.2%[8]
MM1SMultiple Myeloma0.516.66%[8]
MM1SMultiple Myeloma119.18%[8]
OPM-2Multiple Myeloma0.16.54%[8]
OPM-2Multiple Myeloma0.511.09%[8]
OPM-2Multiple Myeloma19.51%[8]
HEL 92.1.7Acute Erythroid LeukemiaNot specifiedSignificant G0/G1 arrest[12]
SKNO-1Myeloid LeukemiaNot specifiedG0/G1 phase arrest[15]

Signaling Pathways Modulated by PIM447

The anti-cancer effects of PIM447 stem from its ability to modulate critical signaling pathways that govern cell survival and proliferation.

PIM447-Mediated Apoptosis Pathway

PIM447_Apoptosis_Pathway PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases Inhibits pBad_Ser112 p-Bad (Ser112) (Inactive) PIM_Kinases->pBad_Ser112 Phosphorylates Bad Bad (Active) pBad_Ser112->Bad Dephosphorylation (Promoted by PIM447) Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Bad->Bcl2_BclxL Inhibits Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Inhibits Cytochrome c release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: PIM447 induces apoptosis by inhibiting PIM kinases, leading to Bad activation.

PIM447-Mediated Cell Cycle Arrest Pathway

PIM447_CellCycle_Pathway PIM447 PIM447 PIM_Kinases PIM Kinases PIM447->PIM_Kinases Inhibits mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 cMyc c-Myc PIM_Kinases->cMyc p27 p27 (CDK Inhibitor) PIM_Kinases->p27 Inhibits G1_S_Transition G1/S Phase Transition mTORC1->G1_S_Transition Promotes CyclinD2 Cyclin D2 cMyc->CyclinD2 Induces CyclinE_CDK2 Cyclin E / CDK2 p27->CyclinE_CDK2 Inhibits Rb Rb CyclinD2->Rb Phosphorylates CyclinE_CDK2->Rb Phosphorylates pRb p-Rb Rb->pRb pRb->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibited by PIM447

Caption: PIM447 causes G0/G1 cell cycle arrest by modulating key regulatory proteins.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of PIM447 on apoptosis and cell cycle progression.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of PIM447 (e.g., 0.1-10 µmol/L) or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[10]

  • Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition after subtracting the basal percentage of apoptotic cells in the control group.[8]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture and treat cells with PIM447 as described for the apoptosis assay.[8]

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and then incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Western Blotting for Signaling Proteins
  • Cell Lysis and Protein Quantification: Treat cells with PIM447, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[2][6]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-Bad, c-Myc, p27, cleaved caspase-3) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

PIM447 is a promising pan-PIM kinase inhibitor that exerts its anti-cancer effects through the dual mechanisms of apoptosis induction and cell cycle arrest. Its ability to modulate key signaling pathways, including the Bad-mediated apoptotic pathway and the c-Myc/p27-regulated cell cycle pathway, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical development of PIM447, both as a monotherapy and in combination with other anti-cancer agents.

References

Preclinical Profile of (1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(1S,3R,5R)-PIM447 dihydrochloride (B599025) , also known as PIM447 and LGH447, is a potent and selective, orally available pan-inhibitor of PIM kinases with demonstrated anti-tumor and bone-protective effects in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the preclinical data for (1S,3R,5R)-PIM447 dihydrochloride, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and inhibiting the serine/threonine kinases PIM1, PIM2, and PIM3.[3] These kinases are key downstream effectors in various cytokine and growth factor signaling pathways, playing a crucial role in cell cycle progression and the inhibition of apoptosis.[3][4] Overexpression of PIM kinases is observed in several malignancies, making them an attractive target for cancer therapy.[3][4]

The inhibition of PIM kinases by PIM447 leads to the interruption of the G1/S phase of the cell cycle and the induction of apoptosis.[2][3] This is mediated through a decrease in the levels of phosphorylated Bad (Ser112) and c-Myc, as well as the inhibition of the mTORC1 signaling pathway.[5]

Quantitative In Vitro Activity

This compound demonstrates potent inhibitory activity against all three PIM kinase isoforms. The compound also exhibits high selectivity, with significantly lower potency against other kinases.

TargetAssay TypeValueReference(s)
PIM1 Ki6 pM[2][5]
IC500.095 µM[6][7][8]
PIM2 Ki18 pM[2][5]
IC50<0.003 µM[5]
IC500.522 µM[6][7][8]
PIM3 Ki9 pM[2][5]
IC500.369 µM[6][7][8]
GSK3β IC501 - 5 µM[5]
PKN1 IC501 - 5 µM[5]
PKCτ IC501 - 5 µM[5]

In Vitro Cellular Activity

PIM447 has shown cytotoxic effects in various cancer cell lines, particularly in multiple myeloma (MM) and hepatocellular carcinoma.

Cell Line(s)Cancer TypeEffectIC50 / LD50 / ConcentrationReference(s)
MM1S, MM1R, RPMI-8226, MM144, U266, NCI-H929Multiple MyelomaInhibitory effects on cell viability.IC50: 0.2 - 3.3 µM (at 48h)[2]
OPM-2, RPMI-LR5, U266-Dox4, U266-LR7Multiple Myeloma (less sensitive)Inhibitory effects on cell viability.IC50: >7 µM (at 48h)[2]
HuH6, COA67Hepatocellular CarcinomaDecreased cell viability.LD50: 13 µM and 10 µM (at 72h)[1]
HuH6, COA67Hepatocellular CarcinomaIncreased apoptosis.7.5 µM (at 8h)[1]
MM1S, RPMI-8226, NCI-H929Multiple MyelomaInduction of apoptosis, cleavage of caspases 3, 7, 8, 9, and PARP.10 µM[2]
MM1S, OPM-2Multiple MyelomaIncrease in G0/G1 phase and decrease in S and G2/M phases of the cell cycle.0.1 - 1 µM[2]

In Vivo Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across different species, including low to moderate clearance and high oral bioavailability.[5]

SpeciesClearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%)Reference(s)
Mouse205.384[5]
Rat286.470[5]
Dog83.671[5]

In Vivo Efficacy

PIM447 has demonstrated single-agent anti-tumor activity in preclinical cancer models.

Animal ModelCancer TypeTreatment RegimenKey FindingsReference(s)
KG-1 AML mouse xenograft modelAcute Myeloid Leukemia (AML)30 and 100 mg/kg, once daily (QD) for 11 daysIn vivo anti-proliferative effect.[9]
Disseminated murine model of human multiple myeloma (RPMI-8226-luc)Multiple Myeloma100 mg/kg, 5 times/week (oral gavage)Significantly reduced tumor burden and prevented tumor-associated bone loss. The treatment was well-tolerated.[2][5]

Experimental Protocols

Western Blot for Phospho-S6 Ribosomal Protein (pS6RP)
  • Cell Treatment: KG-1 cells were treated with PIM447 at concentrations of 0.05, 0.5, and 5 µM for 2 hours.[5]

  • Cell Lysis: Cells were lysed in RIPA buffer.[5] Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 50 µg of lysate was separated by SDS-PAGE using 10% bis-Tris gels and transferred onto a 0.2 µm nitrocellulose membrane.[5]

  • Antibody Incubation: The membrane was incubated with primary antibodies for pS6RP and total S6RP, followed by incubation with secondary antibodies.[5]

  • Detection: Antibody binding was detected using ECL Advance.[5]

In Vivo Efficacy in a Multiple Myeloma Mouse Model
  • Animal Model: A disseminated murine model of human multiple myeloma was established using RPMI-8226-luc cells.[2]

  • Treatment: PIM447 was administered via oral gavage at a dose of 100 mg/kg, five times a week.[2]

  • Efficacy Assessment: Tumor progression was monitored, and serum levels of human Igλ secreted by the RPMI-8226-luc cells were measured.[2]

  • Tolerability: Animal body weight was monitored to assess tolerability.[2]

Signaling Pathways and Workflows

PIM447 Mechanism of Action

PIM447_Mechanism_of_Action cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes PIM447 (1S,3R,5R)-PIM447 dihydrochloride PIM_Kinases PIM1, PIM2, PIM3 Kinases PIM447->PIM_Kinases Inhibits pBad Phospho-Bad (Ser112)↓ PIM_Kinases->pBad cMyc c-Myc Levels↓ PIM_Kinases->cMyc mTORC1 mTORC1 Pathway Inhibition PIM_Kinases->mTORC1 Apoptosis Induction of Apoptosis pBad->Apoptosis CellCycle Cell Cycle Disruption (G1/S Arrest) cMyc->CellCycle mTORC1->CellCycle Contributes to Western_Blot_Workflow start Start: Treat KG-1 cells with PIM447 lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE (10% bis-Tris gel) quant->sds_page transfer Transfer to Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pS6RP, Total S6RP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL Advance) secondary_ab->detection end End: Analyze Protein Levels detection->end In_Vivo_Efficacy_Logic model Establish Multiple Myeloma Mouse Model (RPMI-8226-luc) treatment Administer PIM447 (100 mg/kg, 5x/week, p.o.) model->treatment monitoring Monitor Tumor Progression and Serum hIgλ treatment->monitoring tolerability Assess Tolerability (Body Weight) treatment->tolerability outcome Evaluate Anti-Tumor Efficacy and Bone Protection monitoring->outcome tolerability->outcome informs

References

PIM Kinase Isoforms and PIM447 Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and migration.[1] The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[2] Their involvement in a wide array of oncogenic signaling pathways has positioned them as attractive therapeutic targets in oncology.[3] PIM447 (LGH447) is a potent and selective pan-PIM kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various hematological malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview of the PIM kinase isoforms, the selectivity profile of PIM447, detailed experimental protocols for assessing its activity, and a visualization of the associated signaling pathways.

PIM Kinase Isoforms

The three PIM kinase isoforms, PIM1, PIM2, and PIM3, share a high degree of structural homology and exhibit overlapping functions, although their expression patterns and specific substrate affinities can vary.[2] They are characterized by a unique hinge region and a small, compact kinase domain that lacks a regulatory domain, leading to their constitutive activity.[6] Their expression is primarily regulated at the transcriptional and translational levels, often downstream of the JAK/STAT signaling pathway.[7]

  • PIM1 is the most extensively studied isoform and is frequently overexpressed in hematopoietic malignancies and various solid tumors.[6] It exists in two isoforms, a 44 kDa and a 34 kDa protein, which differ in their subcellular localization.[8]

  • PIM2 is also implicated in a range of cancers and has three isoforms in mice (34, 37, and 40 kDa) and two in humans (34 and 41 kDa).[9]

  • PIM3 has a single known protein variant and is expressed in several tissues, including the kidneys, breast, and brain.[6]

PIM447: A Pan-PIM Kinase Inhibitor

PIM447 is an orally bioavailable small molecule inhibitor that potently targets all three PIM kinase isoforms.[5] Its mechanism of action involves competing with ATP for binding to the active site of the PIM kinases, thereby inhibiting their catalytic activity.[10] This inhibition leads to the downstream modulation of various signaling pathways involved in cell cycle progression, apoptosis, and protein synthesis.[11]

Data Presentation: PIM447 Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. PIM447 has demonstrated high potency and selectivity for the PIM kinase family.

Table 1: In Vitro Inhibitory Activity of PIM447 against PIM Kinase Isoforms
Kinase IsoformKi (pM)
PIM16[4][5][12]
PIM218[4][5][12]
PIM39[4][5][12]

Ki values represent the dissociation constant for the inhibitor and are a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Selectivity of PIM447 against a Panel of Other Kinases
KinaseIC50 (µM)
GSK3β1 - 5[4][12]
PKN11 - 5[4][12]
PKCτ1 - 5[4][12]
Other Kinases (Panel of 68)> 9[4]

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Higher values indicate lower potency.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of PIM kinase inhibitors like PIM447.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant PIM1, PIM2, or PIM3 kinase

  • Kinase-specific substrate (e.g., a peptide derived from a known PIM substrate like BAD)

  • ATP

  • PIM447 or other test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of PIM447 in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add 1 µL of the PIM447 dilution or vehicle control (e.g., 5% DMSO).[14]

  • Add 2 µL of the recombinant PIM kinase solution.[14]

  • Add 2 µL of a mixture containing the substrate and ATP at their final desired concentrations.[14]

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[13]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

  • Incubate at room temperature for 40 minutes.[13]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Incubate at room temperature for 30 minutes.[13]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each PIM447 concentration and determine the IC50 or Ki value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., multiple myeloma cell lines like MM1S)

  • Complete cell culture medium

  • PIM447

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of PIM447 for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • PIM447

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with PIM447 as described for the cell viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Phospho-protein Analysis

This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway.

Materials:

  • Cancer cell lines

  • PIM447

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-BAD (Ser112), total BAD, p-4EBP1, total 4EBP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with PIM447 for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., overnight at 4°C).

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

PIM Kinase Signaling Pathway

PIM_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Gene PIM Gene (PIM1, PIM2, PIM3) STAT->PIM_Gene Transcription PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Translation BAD BAD PIM_Kinase->BAD Phosphorylation mTORC1 mTORC1 PIM_Kinase->mTORC1 Activation c_Myc c-Myc PIM_Kinase->c_Myc Phosphorylation Bcl_XL Bcl-xL BAD->Bcl_XL Inhibition pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl_XL->Apoptosis Inhibition _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation eIF4E eIF4E _4EBP1->eIF4E Inhibition p4EBP1 p-4E-BP1 Translation Protein Translation eIF4E->Translation Initiation pc_Myc p-c-Myc (Stable) Cell_Cycle Cell Cycle Progression pc_Myc->Cell_Cycle Promotion PIM447 PIM447 PIM447->PIM_Kinase Inhibition

Caption: PIM Kinase Signaling Pathway and PIM447 Inhibition.

Experimental Workflow for PIM447 Characterization

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (IC50/Ki Determination) start->biochem_assay cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture data_analysis Data Analysis and Interpretation biochem_assay->data_analysis treatment Treatment with PIM447 (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blotting (Phospho-protein Analysis) treatment->western_blot viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Characterization of PIM447.

References

PIM447: A Pan-PIM Kinase Inhibitor for the Treatment of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive analysis of PIM447 (formerly LGH447), a potent and selective pan-PIM kinase inhibitor, as a potential therapeutic agent for multiple myeloma. PIM kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, are frequently overexpressed in hematologic malignancies, including multiple myeloma, where they play a crucial role in cell survival, proliferation, and drug resistance.[1] PIM447 has demonstrated significant preclinical and clinical activity, positioning it as a promising candidate for further development, both as a monotherapy and in combination with existing standards of care.

Mechanism of Action

PIM447 exerts its anti-myeloma effects through the inhibition of all three PIM kinase isoforms, leading to the modulation of several downstream signaling pathways critical for myeloma cell pathogenesis.[1] The primary mechanisms of action include:

  • Induction of Apoptosis: PIM447 promotes apoptosis in myeloma cells by decreasing the phosphorylation of the pro-apoptotic protein Bad at serine 112 (Ser112).[2][3] This inhibition leads to the suppression of anti-apoptotic Bcl-2 family members like Bcl-xl.[1]

  • Cell Cycle Disruption: The inhibitor causes cell cycle arrest, primarily in the G0-G1 phase, with a corresponding decrease in the proliferative S and G2-M phases.[1][4]

  • Inhibition of the mTORC1 Pathway: PIM447 effectively inhibits the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[2][3] This is evidenced by the reduced phosphorylation of downstream targets such as 4E-BP1, p70S6K, and S6 ribosomal protein.[1]

  • Downregulation of c-Myc: The stability and levels of the c-Myc oncoprotein, a key driver of myeloma cell proliferation, are reduced following treatment with PIM447.[1][2][3]

These actions collectively lead to a potent cytotoxic effect on multiple myeloma cells, even overcoming the protective effects conferred by bone marrow stromal cells.[1]

Signaling Pathway Diagram

PIM447_Signaling_Pathway cluster_downstream Downstream Targets cluster_effects Cellular Effects PIM447 PIM447 PIM PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM inhibition Bad p-Bad (Ser112)↓ PIM->Bad mTORC1 mTORC1 Pathway↓ PIM->mTORC1 cMyc c-Myc Levels↓ PIM->cMyc Apoptosis Apoptosis↑ Bad->Apoptosis ProteinSynth Protein Synthesis↓ mTORC1->ProteinSynth CellCycleArrest Cell Cycle Arrest (G0/G1)↑ cMyc->CellCycleArrest

Caption: PIM447 inhibits PIM kinases, leading to downstream effects on key cellular pathways.

Quantitative Preclinical Data

PIM447 has demonstrated potent single-agent activity and significant synergy with standard-of-care agents in preclinical models of multiple myeloma.

In Vitro Efficacy of PIM447
ParameterValueCell LinesReference
Ki (PIM1) 6 pMCell-free assay[5]
Ki (PIM2) 18 pMCell-free assay[5]
Ki (PIM3) 9 pMCell-free assay[5]
Synergistic Combinations in Vitro

The combination of PIM447 with approved anti-myeloma agents has shown strong synergistic effects, as determined by the Combination Index (CI), where a CI < 1 indicates synergy.

CombinationCombination Index (CI)Reference
PIM447 + Bortezomib + Dexamethasone0.002[2][3]
PIM447 + Lenalidomide + Dexamethasone0.065[2][3]
PIM447 + Pomalidomide + Dexamethasone0.077[2][3]

Clinical Trial Data

The first-in-human, multicenter, open-label Phase I study (NCT01456689) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of PIM447 in patients with relapsed and/or refractory multiple myeloma.[6]

Phase I Study (NCT01456689) Key Results
ParameterValueReference
Enrolled Patients 79[6]
Maximum Tolerated Dose (MTD) 500 mg once daily[6]
Recommended Dose (RD) 300 mg once daily[6]
Overall Response Rate (ORR) 8.9%[6]
Clinical Benefit Rate 25.3%[6]
Disease Control Rate 72.2%[6]
Median Progression-Free Survival (at RD) 10.9 months[6]

A separate Phase I study in Japanese patients with relapsed/refractory multiple myeloma (NCT02160951) showed an overall response rate of 15.4% and a disease control rate of 69.2%.[1][7]

Adverse Events

The most common treatment-related adverse events (AEs) were primarily hematologic.[6] In the Phase I study of Japanese patients, the most frequent suspected PIM447-related AEs included thrombocytopenia (76.9%), anemia (53.8%), and leukopenia (53.8%).[7] All patients in that study experienced at least one grade 3 or 4 AE, most commonly thrombocytopenia or leukopenia.[7] The sole dose-limiting toxicity observed in the 300 mg cohort of this study was grade 3 QTc prolongation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the preclinical evaluation of PIM447.

Cell Viability and Apoptosis Assays
  • Cell Culture: Multiple myeloma cell lines (e.g., MM1S, NCI-H929, RPMI-8226, OPM-2) were cultured in appropriate media.

  • Treatment: Cells were treated with increasing doses of PIM447 (e.g., 0.1–10 μmol/L) for specified durations (e.g., 24 and 48 hours).[2]

  • Apoptosis Analysis: Apoptosis was quantified by flow cytometry following Annexin-V staining.[2]

  • Cell Cycle Analysis: Cell cycle distribution was analyzed by flow cytometry.

Western Blotting
  • Lysate Preparation: Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 50 μg of lysate was separated by SDS-PAGE and transferred to a nitrocellulose membrane.[5]

  • Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., PIM1, PIM2, PIM3, phospho-Bad (Ser112), c-Myc, phospho-S6RP) and appropriate secondary antibodies.

  • Detection: Protein bands were visualized using chemiluminescence.

In Vivo Murine Model of Multiple Myeloma
  • Model System: A disseminated murine model of human myeloma was employed.[2][3]

  • Treatment: PIM447 was administered to the mice.

  • Endpoints: Tumor burden and tumor-associated bone loss were assessed to evaluate efficacy.[2][3]

Experimental Workflow Diagram

PIM447_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MM_Cells Multiple Myeloma Cell Lines PIM447_Treat PIM447 Treatment (Dose-Response) MM_Cells->PIM447_Treat Viability Viability/Apoptosis (Annexin-V) PIM447_Treat->Viability Mechanism Mechanism Analysis (Western Blot, qPCR) PIM447_Treat->Mechanism Xenograft Murine Xenograft Model PIM447_Admin PIM447 Administration Xenograft->PIM447_Admin Efficacy Efficacy Assessment (Tumor Burden, Survival) PIM447_Admin->Efficacy

Caption: A typical preclinical workflow for evaluating the efficacy of PIM447.

Dual Anti-Myeloma and Bone-Protective Effects

A significant finding from preclinical studies is the dual action of PIM447. Beyond its direct cytotoxic effects on myeloma cells, PIM447 also exhibits bone-protective properties.[2][3] It has been shown to inhibit osteoclast formation and resorption in vitro while promoting osteoblast activity and mineralization.[2][3] In vivo, PIM447 treatment not only reduced tumor burden but also prevented tumor-associated bone loss in a murine model.[2][3] This dual functionality is particularly relevant in multiple myeloma, where bone disease is a major cause of morbidity.

Conclusion and Future Directions

PIM447 is a promising pan-PIM kinase inhibitor with a well-defined mechanism of action that targets key survival and proliferation pathways in multiple myeloma. Its potent preclinical activity, both as a single agent and in synergistic combinations with standard-of-care drugs, has been validated by evidence of single-agent efficacy in early-phase clinical trials in heavily pretreated patients. The dual anti-tumor and bone-protective effects of PIM447 further underscore its therapeutic potential.

Future research should focus on optimizing combination strategies to maximize synergistic effects and overcome potential resistance mechanisms. Further clinical trials are warranted to evaluate PIM447 in combination with other agents for the treatment of multiple myeloma.[7] The favorable safety profile and demonstrated clinical activity provide a strong rationale for the continued development of PIM447 as a novel therapeutic option for patients with this challenging malignancy.

References

Foundational Research on LGH447 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGH447, also known as PIM447, is a potent, orally bioavailable pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), a group of serine/threonine kinases implicated in the proliferation and survival of malignant cells. In the context of acute myeloid leukemia (AML), a hematologic malignancy with a pressing need for novel therapeutic strategies, LGH447 has demonstrated significant preclinical activity. This technical guide provides an in-depth overview of the foundational research on LGH447 in AML, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of novel AML therapeutics.

Introduction to LGH447 and PIM Kinases in AML

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, playing a crucial role in cell cycle progression, apoptosis inhibition, and protein synthesis.[1] Their overexpression is a common feature in several hematologic malignancies, including AML, and often correlates with a poor prognosis.[1][2] This has positioned the PIM kinases as attractive therapeutic targets.

LGH447 is a small molecule inhibitor that demonstrates high potency against all three PIM kinase isoforms.[3] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inducing anti-leukemic effects.

Preclinical Efficacy of LGH447 in Acute Myeloid Leukemia

In Vitro Activity

LGH447 has shown potent anti-proliferative and pro-apoptotic activity across a range of AML cell lines. The tables below summarize the key quantitative findings from in vitro studies.

Table 1: In Vitro Potency of LGH447 Against PIM Kinases

TargetMethodValueReference
PIM1Ki6 pM[3]
PIM2Ki18 pM[3]
PIM3Ki9 pM[3]

Table 2: Anti-proliferative Activity of LGH447 in AML Cell Lines

Cell LineAssayValue (µM)Reference
HEL 92.1.7IC500.66[2]
Kasumi-1IC501.59[4]
SKNO-1IC500.20[4]
MOLM16GI500.01[3]
KG1GI500.01[3]
EOL-1GI500.01[3]
Induction of Apoptosis

Treatment with LGH447 has been shown to induce apoptosis in AML cells. A study by Roversi et al. demonstrated a significant increase in apoptosis in both AML cell lines and patient-derived AML cells upon treatment with LGH447.[5]

Table 3: LGH447-Induced Apoptosis in AML

Cell TypeEffectQuantitative DataReference
AML Cell Lines (Molm-13, OCI-AML3)Increased Apoptosis (Annexin V+)91% decrease in viability[5]
Patient-Derived AML BMNCsIncreased Apoptosis (Annexin V+)57% decrease in viability[5]
In Vivo Efficacy

The anti-leukemic activity of LGH447 has been confirmed in preclinical xenograft models of AML.

Table 4: In Vivo Efficacy of LGH447 in AML Xenograft Models

ModelTreatmentKey FindingsReference
HEL 92.1.7 Xenograft0.5 or 5 mg/kg PIM447 (oral)Suppressed tumor growth and extended survival[2]
Molm-13-GFP Xenograft2 mg/kg PIM447 (intraperitoneal) for 5 daysDiminished AML cells in bone marrow, peripheral blood, and spleen (60% decrease)[5]

Mechanism of Action: Signaling Pathways

LGH447 exerts its anti-leukemic effects primarily through the inhibition of the PIM kinases, which leads to the downstream modulation of critical signaling pathways, most notably the mTOR pathway.

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. PIM kinases can activate mTORC1, a key complex in this pathway. LGH447 has been shown to decrease the phosphorylation of key mTORC1 substrates.[2][4]

mTOR_Pathway LGH447 LGH447 PIM PIM Kinases LGH447->PIM Inhibits mTORC1 mTORC1 PIM->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated)

LGH447 inhibits the mTOR signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the foundational research of LGH447 in AML.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of LGH447 on AML cell lines.

  • Methodology:

    • Cell Culture: AML cell lines (e.g., HEL 92.1.7, Kasumi-1, SKNO-1, MOLM16, KG1, EOL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of LGH447 or vehicle control (DMSO).

    • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

    • Assessment: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of viable cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated.

Cell_Viability_Workflow Start Seed AML Cells in 96-well plates Treatment Treat with LGH447 (various concentrations) Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Assay Readout Measure Absorbance/ Luminescence Assay->Readout Analysis Calculate IC50/GI50 Readout->Analysis

Workflow for cell viability and proliferation assays.
Apoptosis Assay (Annexin V Staining)

  • Objective: To quantify the induction of apoptosis in AML cells following treatment with LGH447.

  • Methodology:

    • Cell Treatment: AML cells are treated with LGH447 or vehicle control for a specified time.

    • Staining: Cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blotting
  • Objective: To analyze the effect of LGH447 on the expression and phosphorylation of proteins in the mTOR signaling pathway.

  • Methodology:

    • Protein Extraction: AML cells are treated with LGH447, and whole-cell lysates are prepared.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of LGH447 in a living organism.

  • Methodology:

    • Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously injected with human AML cells (e.g., HEL 92.1.7 or Molm-13).

    • Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or leukemia is engrafted (for intravenous models), mice are randomized into treatment and control groups. LGH447 is administered orally or via intraperitoneal injection at specified doses and schedules.

    • Monitoring: Tumor volume (for subcutaneous models) and animal survival are monitored regularly. For intravenous models, the leukemic burden in peripheral blood, bone marrow, and spleen can be assessed by flow cytometry or bioluminescence imaging.

    • Endpoint Analysis: At the end of the study, tumors and organs are harvested for further analysis, such as immunohistochemistry or western blotting, to assess target modulation.

Clinical Development: NCT02078609

A Phase 1 clinical trial (NCT02078609) was conducted to evaluate the safety and efficacy of LGH447 in patients with relapsed or refractory AML or high-risk myelodysplastic syndrome (MDS).[6] The study was completed, but as of the date of this guide, the final results have not been publicly released in a peer-reviewed publication. The primary objectives of this dose-escalation study were to determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE), and to assess the safety and tolerability of LGH447. Secondary objectives included characterizing the pharmacokinetic profile and evaluating the preliminary anti-leukemic activity. Further information on the outcomes of this trial is anticipated to be crucial for the future clinical development of LGH447 in AML.

Conclusion and Future Directions

The foundational research on LGH447 provides a strong rationale for its continued investigation as a therapeutic agent for acute myeloid leukemia. Preclinical studies have consistently demonstrated its potent anti-leukemic activity, both in vitro and in vivo, mediated through the inhibition of the PIM/mTOR signaling axis. The induction of apoptosis and the suppression of tumor growth in xenograft models highlight its therapeutic potential.

Future research should focus on several key areas. A deeper understanding of the mechanisms of resistance to LGH447 is needed to inform rational combination strategies. The synergistic effects observed with the BCL2 inhibitor venetoclax (B612062) are promising and warrant further investigation.[5] The publication of the results from the Phase 1 clinical trial (NCT02078609) will be a critical next step in understanding the clinical utility, safety profile, and potential for LGH447 in the treatment of patients with AML. These findings will be instrumental in guiding the design of subsequent clinical trials and ultimately determining the role of this pan-PIM kinase inhibitor in the therapeutic armamentarium against this challenging disease.

References

Target Validation of (1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(1S,3R,5R)-PIM447 dihydrochloride (B599025) , also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor that has undergone clinical investigation for the treatment of hematological malignancies, particularly multiple myeloma.[1][2][3] This technical guide provides an in-depth overview of the target validation of PIM447, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Target and Mechanism of Action

PIM447 targets the family of serine/threonine kinases known as Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which includes three isoforms: PIM1, PIM2, and PIM3.[1][4] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways that regulate cell cycle progression, proliferation, and apoptosis.[1][5] PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression and stability.[6]

PIM447 binds to the ATP-binding pocket of PIM kinases, inhibiting their catalytic activity.[7] This inhibition leads to a cascade of downstream effects, including the interruption of the G1/S phase cell cycle transition and the induction of apoptosis.[1][8] Key mechanistic actions include a decrease in the phosphorylation of the pro-apoptotic protein Bad at serine 112, a reduction in the levels of the c-Myc oncoprotein, and the inhibition of the mTORC1 signaling pathway.[8][9]

Quantitative Data for Target Engagement and Selectivity

The potency and selectivity of PIM447 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of PIM447
TargetAssay FormatParameterValueReference
PIM1High ATP AlphaScreenKi6 pM[10]
PIM2High ATP AlphaScreenKi18 pM[10]
PIM3High ATP AlphaScreenKi9 pM[10]
PIM1Kinase AssayIC500.095 µM[11]
PIM2Kinase AssayIC500.522 µM[11]
PIM3Kinase AssayIC500.369 µM[11]
PIM2Biochemical AssayIC50<0.003 µM[12]
GSK3βBiochemical AssayIC501 - 5 µM[12]
PKN1Biochemical AssayIC501 - 5 µM[12]
PKCτBiochemical AssayIC501 - 5 µM[12]

Note: The significant difference in reported inhibitory concentrations (pM vs. µM) likely reflects the different assay conditions, particularly the ATP concentration. The picomolar values were determined in a high ATP concentration assay, which is more representative of the cellular environment.

Table 2: Cellular Activity of PIM447 in Cancer Cell Lines
Cell LineCancer TypeParameterValueReference
HuH6HepatoblastomaLD50 (72h)13 µM[4]
COA67HepatoblastomaLD50 (72h)10 µM[4]
Table 3: Calculated Binding Free Energies of PIM447 with PIM Kinase Isoforms
SystemΔGbind (kcal/mol)Reference
Pim1/PIM447-37.15 ± 2.46[7]
Pim2/PIM447-35.92 ± 2.88[7]
Pim3/PIM447-38.58 ± 2.19[7]

Experimental Protocols for Target Validation

The following sections provide detailed methodologies for key experiments used in the target validation of PIM447.

Biochemical Kinase Inhibition Assays

These assays are fundamental for determining the direct inhibitory activity of a compound on its target kinase.

Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)

This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[13]

  • Reaction Setup: Prepare a reaction mixture containing the PIM kinase (e.g., recombinant human PIM1, PIM2, or PIM3), the kinase substrate (e.g., S6Ktide), ATP, and the kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13][14]

  • Inhibitor Addition: Add serial dilutions of PIM447 or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).[13][15]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.[16]

  • Reagent Preparation: Prepare solutions of the PIM kinase (e.g., His-tagged PIM1), a europium-labeled anti-tag antibody (e.g., Eu-Streptavidin and Biotin Anti-His Tag Antibody), and an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive inhibitor).[16]

  • Assay Plate Setup: In a 384-well plate, add the test compound (PIM447), the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow for binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the europium and Alexa Fluor® 647 wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound, from which the binding affinity (Ki) can be determined.

Cellular Assays

These assays assess the effect of the inhibitor on cellular processes downstream of the target.

Protocol: Western Blotting for Phospho-protein Analysis

This technique is used to measure the phosphorylation status of downstream targets of PIM kinases.[8][12]

  • Cell Treatment and Lysis: Treat cancer cell lines (e.g., multiple myeloma cell lines like MM1S) with various concentrations of PIM447 for a specified duration (e.g., 2 to 16 hours).[6][8] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Bad (Ser112), total Bad, phospho-S6RP, total S6RP, c-Myc).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol: Cell Viability and Apoptosis Assays

These assays measure the cytotoxic and pro-apoptotic effects of PIM447.[4][17]

  • Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat them with a range of PIM447 concentrations for 24 to 72 hours.

  • Cell Viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • Add the CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability.

    • Measure the luminescence signal.

  • Apoptosis (e.g., Annexin V Staining):

    • Harvest the treated cells and stain them with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Data Analysis: Determine the LD50 or IC50 for cell viability and quantify the percentage of apoptotic cells.

Visualizations

The following diagrams illustrate the PIM kinase signaling pathway and a general experimental workflow for PIM447 target validation.

PIM_Signaling_Pathway cluster_downstream Downstream Effects of PIM Kinase cluster_outcome Cellular Outcomes GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinases GF->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase Upregulates Expression mTORC1 mTORC1 Pathway PIM_Kinase->mTORC1 cMyc c-Myc Stabilization PIM_Kinase->cMyc Apoptosis Inhibition of Apoptosis (p-Bad Ser112) PIM_Kinase->Apoptosis CellCycle Cell Cycle Progression (G1 to S phase) PIM_Kinase->CellCycle PIM447 (1S,3R,5R)-PIM447 dihydrochloride PIM447->PIM_Kinase Inhibits Translation Protein Translation (p-4EBP1, p-S6K) mTORC1->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation cMyc->Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: PIM kinase signaling pathway and the inhibitory action of PIM447.

Experimental_Workflow start Hypothesis: PIM447 inhibits PIM kinases biochem Biochemical Assays (e.g., Kinase-Glo, TR-FRET) start->biochem Direct Inhibition? cell_based Cell-Based Assays (e.g., Viability, Apoptosis) start->cell_based Cellular Effect? data_analysis Data Analysis & Interpretation biochem->data_analysis IC50 / Ki western Western Blotting (Downstream Targets) cell_based->western Mechanism? cell_based->data_analysis LD50 / Apoptosis % western->data_analysis Phospho-protein levels invivo In Vivo Models (e.g., Xenografts) conclusion Target Validation Confirmed invivo->conclusion Tumor Growth Inhibition data_analysis->invivo Preclinical Efficacy?

Caption: General experimental workflow for the target validation of PIM447.

Conclusion

The target of (1S,3R,5R)-PIM447 dihydrochloride has been robustly validated through a combination of biochemical, cellular, and in vivo studies. PIM447 is a highly potent pan-PIM kinase inhibitor that demonstrates selectivity for the PIM kinase family. Its mechanism of action, involving the inhibition of key downstream signaling pathways that control cell proliferation and survival, has been clearly elucidated. The preclinical data, demonstrating anti-tumor activity in models of hematological cancers, provided a strong rationale for its clinical development.[2][8][17] This comprehensive target validation underscores the potential of PIM kinase inhibition as a therapeutic strategy in oncology.

References

Early In Vitro Evaluation of (1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R,5R)-PIM447 dihydrochloride, also known as LGH447, is a potent and selective, orally available pan-PIM kinase inhibitor. The PIM (Proviral Insertion site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and differentiation. Overexpression of PIM kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the early in vitro evaluation of PIM447, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action

PIM447 exerts its anti-neoplastic effects by inhibiting all three PIM kinase isoforms with high potency.[1] PIM kinases are constitutively active and downstream effectors of the JAK/STAT pathway. By inhibiting PIM kinases, PIM447 disrupts key signaling pathways that promote cancer cell growth and survival. The primary mechanisms include the induction of cell cycle arrest and apoptosis.[2]

Key molecular targets and downstream effects of PIM447 include:

  • Inhibition of mTORC1 Pathway: PIM447 treatment leads to the inhibition of the mTORC1 signaling pathway.[2][3]

  • Downregulation of c-Myc: The compound decreases the levels of the c-Myc oncoprotein, a critical driver of tumorigenesis.[2]

  • Modulation of Apoptotic Proteins: PIM447 decreases the phosphorylation of the pro-apoptotic protein Bad at serine 112 (p-Bad Ser112), which promotes its pro-apoptotic function.[1][2]

Data Presentation: In Vitro Efficacy

The in vitro activity of PIM447 has been evaluated across a range of cancer cell lines, demonstrating significant cytotoxic and anti-proliferative effects.

Table 1: IC50 Values of PIM447 in Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
MM1SMultiple MyelomaMTT480.2 - 3.3[2]
RPMI-8226Multiple MyelomaMTT480.2 - 3.3[2]
NCI-H929Multiple MyelomaMTT480.2 - 3.3[2]
OPM-2Multiple MyelomaMTT48>7[2]
RPMI-LR5Multiple MyelomaMTT48>7[2]
HuH6HepatoblastomaalamarBlue72Not specified[4]
COA67HepatoblastomaalamarBlue72Not specified[4]
MOLM16Acute Myeloid LeukemiaCellTiter-Glo720.01[1]
KG1Acute Myeloid LeukemiaCellTiter-Glo720.01[1]
EOL-1Acute Myeloid LeukemiaCellTiter-Glo720.01[1]
Table 2: Induction of Apoptosis by PIM447
Cell LineCancer TypePIM447 Conc. (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)Reference
MM1SMultiple Myeloma0.1 - 1024, 48Dose-dependent increase[2]
NCI-H929Multiple Myeloma0.1 - 1024, 48Dose-dependent increase[2]
RPMI-8226Multiple Myeloma0.1 - 1024, 48Dose-dependent increase[2]
OPM-2Multiple Myeloma0.1 - 1024, 48Dose-dependent increase[2]
RPMI-LR5Multiple Myeloma0.1 - 1024, 48Dose-dependent increase[2]
HuH6Hepatoblastoma7.572Significant increase[4]
COA67Hepatoblastoma7.58Significant increase[4]
AML BMNCsAcute Myeloid LeukemiaNot specifiedNot specified57% decrease in viability[5]
Molm-13Acute Myeloid LeukemiaNot specifiedNot specified91% decrease in viability[5]
OCI-AML3Acute Myeloid LeukemiaNot specifiedNot specified91% decrease in viability[5]
Table 3: Effect of PIM447 on Cell Cycle Distribution
Cell LinePIM447 Conc. (µM)Incubation Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/MReference
MM1S0.1 - 1048IncreasedDecreasedDecreased[6]
OPM-20.1 - 1048IncreasedDecreasedDecreased[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are generalized protocols for key experiments used in the evaluation of PIM447.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with increasing concentrations of PIM447 (e.g., 0.05–10 µM) for the desired duration (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with PIM447 at the desired concentrations and time points.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic.[4][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Treat cells with PIM447, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing and incubate for at least 30 minutes on ice.[10]

  • Washing: Wash the fixed cells twice with PBS.[10]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A and incubate for at least 30 minutes at room temperature.[10][11]

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of PIM447 on their expression and phosphorylation status.

  • Protein Extraction: Lyse PIM447-treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Bad, c-Myc, mTORC1 pathway components) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by PIM447 and a general workflow for its in vitro evaluation.

PIM447_Mechanism_of_Action cluster_PIM447 PIM447 cluster_PIM_Kinases PIM Kinases cluster_Downstream_Targets Downstream Targets cluster_Cellular_Effects Cellular Effects PIM447 (1S,3R,5R)-PIM447 dihydrochloride PIM1 PIM1 PIM447->PIM1 inhibition PIM2 PIM2 PIM447->PIM2 inhibition PIM3 PIM3 PIM447->PIM3 inhibition Bad Bad PIM1->Bad phosphorylates (Ser112) cMyc c-Myc PIM1->cMyc stabilizes mTORC1 mTORC1 PIM1->mTORC1 activates PIM2->Bad phosphorylates (Ser112) PIM2->cMyc stabilizes PIM2->mTORC1 activates PIM3->Bad phosphorylates (Ser112) PIM3->cMyc stabilizes PIM3->mTORC1 activates Apoptosis Apoptosis Bad->Apoptosis promotes ReducedProliferation Reduced Proliferation cMyc->ReducedProliferation drives mTORC1->ReducedProliferation drives CellCycleArrest Cell Cycle Arrest PIM_mTORC1_Pathway PIM_Kinases PIM Kinases TSC2 TSC2 PIM_Kinases->TSC2 inhibition PIM447 PIM447 PIM447->PIM_Kinases Rheb Rheb TSC2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition PIM_Apoptosis_Pathway PIM_Kinases PIM Kinases Bad Bad PIM_Kinases->Bad phosphorylates PIM447 PIM447 PIM447->PIM_Kinases Bcl_xL Bcl-xL Bad->Bcl_xL sequesters Apoptosis Apoptosis Bad->Apoptosis promotes pBad p-Bad (Ser112) Bcl_xL->Apoptosis inhibits pBad->Bcl_xL releases In_Vitro_Evaluation_Workflow start Start: Cancer Cell Lines treatment Treat with (1S,3R,5R)-PIM447 (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (p-Bad, c-Myc, mTORC1) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Methodological & Application

Application Notes and Protocols for (1S,3R,5R)-PIM447 Dihydrochloride in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R,5R)-PIM447 dihydrochloride (B599025) (also known as LGH447) is a potent and selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2] PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis.[3] Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them a compelling target for cancer therapy.[4] PIM447 has demonstrated cytotoxic effects in cancer cells by inducing cell-cycle disruption and apoptosis.[5][6] This is mediated through the downregulation of phospho-Bad (Ser112) and c-Myc levels, as well as the inhibition of the mTORC1 signaling pathway.[5][6] Preclinical studies have shown that PIM447 has anti-tumor activity in various cancer models, including acute myeloid leukemia (AML) and multiple myeloma.[1][7] This document provides a detailed protocol for evaluating the in vivo efficacy of PIM447 in a human xenograft mouse model.

PIM447 Signaling Pathway

The diagram below illustrates the key signaling pathways affected by PIM447. PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD, promoting cell survival. They also contribute to the activation of the mTORC1 pathway and the stabilization of the c-Myc oncoprotein, both of which drive cell growth and proliferation. By inhibiting all three PIM kinase isoforms, PIM447 effectively blocks these pro-survival and proliferative signals.

PIM447_Signaling_Pathway PIM447 Signaling Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors & Cytokines PIM_Kinases PIM1, PIM2, PIM3 Growth_Factors->PIM_Kinases Upregulate Expression pBAD p-BAD (Ser112) (inactive) PIM_Kinases->pBAD Phosphorylates mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 Activates cMyc c-Myc PIM_Kinases->cMyc Stabilizes BAD BAD (pro-apoptotic) Apoptosis Apoptosis BAD->Apoptosis Inhibits Cell_Survival Cell Survival pBAD->Cell_Survival Promotes Proliferation Proliferation mTORC1->Proliferation cMyc->Proliferation PIM447 (1S,3R,5R)-PIM447 dihydrochloride PIM447->PIM_Kinases Inhibits

Caption: PIM447 inhibits PIM kinases, leading to decreased cell survival and proliferation, and increased apoptosis.

Experimental Protocol: In Vivo Xenograft Model

This protocol outlines the steps for a subcutaneous xenograft study using the human AML cell line KG-1.

Materials and Reagents
Material/ReagentSupplier/Preparation
(1S,3R,5R)-PIM447 dihydrochlorideCommercially available
KG-1 human AML cell lineATCC or other cell bank
RPMI-1640 mediumGibco or equivalent
Fetal Bovine Serum (FBS)Gibco or equivalent
Penicillin-Streptomycin (B12071052)Gibco or equivalent
Matrigel® Basement Membrane MatrixCorning or equivalent
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4
Trypsin-EDTAGibco or equivalent
Trypan Blue SolutionGibco or equivalent
Vehicle Solution10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2]
Immunodeficient Mice (e.g., NOD/SCID or NSG)6-8 weeks old, female

Experimental Workflow

Xenograft_Workflow Xenograft Model Experimental Workflow cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Culture 1. KG-1 Cell Culture & Harvesting Cell_Prep 2. Cell Counting & Viability Check Cell_Culture->Cell_Prep Cell_Suspension 3. Prepare Cell Suspension (5 x 10^6 cells in 100 µL PBS with 50% Matrigel) Cell_Prep->Cell_Suspension Implantation 4. Subcutaneous Injection into Flank of Mice Cell_Suspension->Implantation Tumor_Monitoring 5. Monitor Tumor Growth (2-3 times/week) Implantation->Tumor_Monitoring Randomization 6. Randomize Mice (Tumor Volume ≈ 150 mm³) Tumor_Monitoring->Randomization Treatment 7. Daily Oral Gavage (Vehicle or PIM447) for 14-21 days Randomization->Treatment Data_Collection 8. Monitor Body Weight & Tumor Volume Treatment->Data_Collection Endpoint 9. Euthanasia & Tumor Excision Data_Collection->Endpoint Analysis 10. Pharmacodynamic & Histological Analysis Endpoint->Analysis

Caption: Workflow for the PIM447 in vivo xenograft study.

Detailed Methodology

1. Cell Culture and Preparation

  • Culture KG-1 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to ensure high viability (>95%).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

2. Animal Handling and Tumor Implantation

  • Acclimatize immunodeficient mice for at least one week before the experiment.

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ KG-1 cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals regularly for tumor development.

3. Tumor Growth Monitoring and Randomization

  • Once tumors become palpable, measure the length and width with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. PIM447 Formulation and Administration

  • Prepare a stock solution of PIM447 dihydrochloride in a suitable vehicle. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

  • Administer PIM447 orally via gavage once daily. Based on previous studies, suggested dose levels are 30 mg/kg and 100 mg/kg.[7]

  • The control group should receive the vehicle solution alone.

  • Treat the animals for a period of 14 to 21 days.

5. Data Collection and Efficacy Evaluation

  • Monitor and record tumor volume and body weight for each animal 2-3 times per week.

  • Observe the animals daily for any signs of toxicity or adverse effects.

  • The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Euthanize the animals at the end of the study or when tumors reach a predetermined endpoint (e.g., >2000 mm³ or ulceration).

6. Endpoint Analysis

  • At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.

  • Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blot for p-BAD, c-Myc) or fix them in formalin for histopathological evaluation (e.g., H&E, Ki-67, TUNEL staining).

Data Presentation

Table 1: In Vivo Efficacy of PIM447 in KG-1 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-OralData-Data
PIM44730OralDataDataData
PIM447100OralDataDataData
Positive Control (e.g., Cytarabine)DoseRouteDataDataData

Note: This table should be populated with the experimental data obtained.

Table 2: Pharmacokinetic Parameters of PIM447 in Mice
ParameterValue
Clearance (CL)20 mL/min/kg[7]
Volume of Distribution (Vss)5.3 L/kg[7]
Oral Bioavailability84%[7]

Conclusion

This document provides a comprehensive protocol for assessing the in vivo anti-tumor efficacy of the pan-PIM kinase inhibitor, this compound, using a subcutaneous human AML xenograft model. The provided methodologies for cell handling, tumor implantation, drug administration, and data analysis are based on established practices and specific data available for PIM kinase inhibitors. Adherence to this protocol will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of PIM447.

References

Application Note: Western Blot Analysis of Phospho-BAD (Ser112) in PIM447-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bcl-2-associated death promoter (BAD) is a pro-apoptotic member of the Bcl-2 family that plays a crucial role in regulating the intrinsic apoptotic pathway.[1][2] The function of BAD is tightly controlled by its phosphorylation status. When phosphorylated, typically on serine residues such as Ser112, Ser136, and Ser155, BAD is sequestered in the cytoplasm by 14-3-3 proteins.[1][2] This prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[1][3] Conversely, dephosphorylated BAD translocates to the mitochondria, where it binds to Bcl-2/Bcl-xL, displacing pro-apoptotic proteins like BAX and BAK and triggering apoptosis.[1][4]

PIM kinases are a family of constitutively active serine/threonine kinases that are frequently overexpressed in various cancers and are known to phosphorylate BAD, contributing to cell survival and proliferation.[5][6][7] PIM447 (LGH447) is a potent and selective pan-PIM kinase inhibitor.[8][9] Studies have shown that PIM447 induces apoptosis in cancer cells by, in part, decreasing the phosphorylation of BAD at Ser112.[8][10][11][12]

This application note provides a detailed protocol for performing Western blot analysis to detect and quantify the levels of phosphorylated BAD (p-BAD) at Ser112 in cells treated with PIM447. This method is essential for researchers investigating the mechanism of action of PIM kinase inhibitors and their effects on the apoptotic machinery.

Signaling Pathway and Experimental Overview

The diagrams below illustrate the signaling pathway involving PIM kinases and BAD, and the general workflow for the Western blot experiment.

PIM_BAD_Pathway cluster_0 Cell Survival Signaling cluster_1 Apoptotic Signaling (with PIM447) PIM PIM Kinase pBAD p-BAD (Inactive) PIM->pBAD Phosphorylates Bcl2 Bcl-2 / Bcl-xL pBAD->Bcl2 Does not bind Survival Cell Survival Bcl2->Survival Promotes PIM447 PIM447 PIM_inhibited PIM Kinase PIM447->PIM_inhibited Inhibits BAD BAD (Active) PIM_inhibited->BAD No Phosphorylation Bcl2_inhibited Bcl-2 / Bcl-xL BAD->Bcl2_inhibited Binds & Inhibits Apoptosis Apoptosis Bcl2_inhibited->Apoptosis Inhibition Released

Caption: PIM447 inhibits PIM kinase, preventing BAD phosphorylation and promoting apoptosis.

Western_Blot_Workflow node_style_process node_style_process node_style_material node_style_material node_style_analysis node_style_analysis A 1. Cell Culture & PIM447 Treatment B 2. Cell Lysis & Protein Extraction A->B C Protein Lysate B->C D 3. Protein Quantification (BCA Assay) C->D E 4. SDS-PAGE D->E F 5. Protein Transfer to PVDF Membrane E->F G 6. Immunoblotting (p-BAD) F->G H 7. Stripping & Reprobing (Total BAD, Loading Control) G->H I 8. Signal Detection & Imaging H->I J 9. Densitometry & Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of p-BAD.

Experimental Protocols

Protocol 1: Cell Culture and PIM447 Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., MM.1S multiple myeloma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Growth: Culture cells overnight in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • PIM447 Treatment: Prepare a stock solution of PIM447 in DMSO. Dilute the stock solution in culture media to achieve final concentrations (e.g., 0, 0.1, 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.

  • Incubation: Replace the old media with the PIM447-containing media and incubate for the desired time period (e.g., 24 hours).[9]

Protocol 2: Protein Extraction (Cell Lysis)

Note: Perform all steps on ice or at 4°C to minimize protein degradation and dephosphorylation.[13][14]

  • Preparation of Lysis Buffer: Use a suitable lysis buffer such as RIPA buffer. Immediately before use, supplement the buffer with protease and phosphatase inhibitor cocktails.[15][16]

  • Cell Washing: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[17]

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.[18]

  • Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[17]

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[17][19]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[17][20]

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

Protocol 3: Protein Quantification
  • Method: Use the Bicinchoninic Acid (BCA) assay to determine the protein concentration of each lysate, as it is compatible with most detergents used in lysis buffers.[21][22][23]

  • Standard Curve: Prepare a set of protein standards using Bovine Serum Albumin (BSA) with known concentrations.[22][24]

  • Assay: Following the manufacturer's instructions, mix a small volume of each lysate and standard with the BCA working reagent in a 96-well plate.[23][25]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[22][23]

  • Measurement: Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration of the samples based on the standard curve.[22][25]

Protocol 4: SDS-PAGE and Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute each lysate to the same concentration. Mix 20-30 µg of total protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[13][26]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 12% acrylamide). Run the gel until the dye front reaches the bottom.[20][27]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[27][28] PVDF membranes are recommended for their durability, especially if stripping and reprobing is planned.[28][29]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][26]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-BAD (Ser112) diluted in blocking buffer overnight at 4°C with gentle agitation.[15][18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18][27]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[27][30]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using an imaging system.[28]

Protocol 5: Membrane Stripping and Reprobing

To normalize the p-BAD signal, it is crucial to determine the levels of total BAD and a loading control (e.g., β-actin or GAPDH) on the same blot.[28][31]

  • Stripping: After imaging for p-BAD, wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.[29][32] For stronger antibody interactions, a harsher stripping buffer containing SDS and β-mercaptoethanol may be used at 50°C.[29]

  • Washing: Wash the membrane thoroughly with TBST (4-5 times, 5 minutes each) to remove all traces of the stripping buffer.[28][29]

  • Re-blocking: Block the membrane again for 1 hour in blocking buffer.[28]

  • Reprobing: Incubate the membrane with a primary antibody for total BAD overnight at 4°C. Repeat the washing, secondary antibody, and detection steps as described above.

  • Loading Control: The membrane can be stripped and reprobed a second time for a loading control protein like β-actin or GAPDH to ensure equal protein loading across all lanes.

Data Presentation and Analysis

The intensity of the bands corresponding to p-BAD, total BAD, and the loading control should be quantified using densitometry software (e.g., ImageJ). The p-BAD signal should be normalized first to the total BAD signal and then to the loading control to correct for any variations in protein loading.

Table 1: Quantitative Analysis of p-BAD Levels Following PIM447 Treatment

PIM447 Concentration (µM)Relative p-BAD/Total BAD Ratio (Normalized to Loading Control)Percent Inhibition of p-BAD (%)
0 (Vehicle Control)1.00 ± 0.080%
0.10.85 ± 0.0715%
1.00.42 ± 0.0558%
5.00.15 ± 0.0385%
10.00.06 ± 0.0294%

Data are presented as mean ± standard deviation from three independent experiments. The relative ratio in the vehicle control is set to 1.00.

The results, as exemplified in Table 1, are expected to show a dose-dependent decrease in the phosphorylation of BAD at Ser112 upon treatment with PIM447. This reduction in p-BAD levels correlates with the inhibition of PIM kinase activity and is consistent with the induction of apoptosis.[10][11] This quantitative data provides strong evidence for the on-target effect of PIM447 within the cellular context.

References

Application Notes: Detection of PIM447-Induced Apoptosis using Annexin V Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apoptosis, or programmed cell death, is a crucial cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[2][3] When conjugated to a fluorochrome, such as FITC, PE, or APC, Annexin V can be used to identify and quantify apoptotic cells using flow cytometry.

PIM447 is a potent and selective pan-PIM kinase inhibitor that has been shown to induce apoptosis in various cancer cell lines.[4][5] This application note provides a detailed protocol for the detection and quantification of PIM447-induced apoptosis by flow cytometry using Annexin V and a viability dye, Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[2] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]

Principle of the Assay

During the initial phases of apoptosis, the phospholipid asymmetry of the cell membrane is disrupted, leading to the exposure of PS on the cell surface.[1] Annexin V conjugated to a fluorophore binds specifically to these exposed PS residues.[2] In conjunction with a viability dye like PI, which enters cells with compromised membranes, flow cytometry can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.[6]

Data Presentation

The following table summarizes representative quantitative data from an experiment where a human cancer cell line was treated with varying concentrations of PIM447 for 48 hours and analyzed for apoptosis using an Annexin V/PI flow cytometry assay.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Necrotic Cells (%)
Vehicle Control (DMSO) 95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
PIM447 (1 µM) 75.6 ± 3.515.8 ± 2.27.1 ± 1.51.5 ± 0.6
PIM447 (5 µM) 42.1 ± 4.238.2 ± 3.817.5 ± 2.92.2 ± 0.9
PIM447 (10 µM) 15.8 ± 2.955.3 ± 5.125.4 ± 4.33.5 ± 1.1
Staurosporine (1 µM, Positive Control) 10.5 ± 1.860.1 ± 6.328.9 ± 5.50.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

Apoptosis Signaling Pathway Leading to PS Externalization PIM447 PIM447 PIM_Kinase PIM Kinase PIM447->PIM_Kinase inhibits Caspase_Activation Caspase Activation (e.g., Caspase-3) PIM_Kinase->Caspase_Activation regulates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Caspase_Activation Scramblase_Activation Phospholipid Scramblase Activation Caspase_Activation->Scramblase_Activation Flippase_Inactivation Flippase Inactivation Caspase_Activation->Flippase_Inactivation PS_Externalization Phosphatidylserine (PS) Externalization Scramblase_Activation->PS_Externalization Flippase_Inactivation->PS_Externalization Annexin_V_Binding Annexin V Binding PS_Externalization->Annexin_V_Binding

Caption: PIM447-induced apoptosis pathway leading to Annexin V binding.

Experimental Workflow for Apoptosis Detection cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Data Acquisition and Analysis Cell_Seeding Seed Cells Induce_Apoptosis Treat with PIM447 (and controls) Cell_Seeding->Induce_Apoptosis Harvest_Cells Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Resuspend Resuspend in 1X Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V and PI Resuspend->Add_Stains Incubate Incubate at RT in the dark Add_Stains->Incubate Acquire_Data Acquire Data on Flow Cytometer Incubate->Acquire_Data Analyze_Data Analyze Data (gating and quantification) Acquire_Data->Analyze_Data

Caption: Flow cytometry workflow for PIM447-induced apoptosis.

Experimental Protocols

Materials and Reagents

  • PIM447 (or other apoptosis-inducing agent)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Microcentrifuge tubes

  • Flow cytometer

Protocol

1. Cell Culture and Treatment

1.1. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. 1.2. Culture cells under standard conditions (e.g., 37°C, 5% CO2). 1.3. Treat cells with the desired concentrations of PIM447 or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).

2. Preparation of Reagents

2.1. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock solution with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water. Keep on ice. 2.2. Ensure the Annexin V-fluorochrome conjugate and PI staining solution are at room temperature before use.

3. Cell Staining

3.1. For suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). 3.2. For adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Note: If using trypsin, ensure to neutralize it with medium containing serum and wash the cells thoroughly, as residual trypsin can affect the cell membrane. 3.3. Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. Centrifuge as in step 3.1. 3.4. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 3.5. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a fresh microcentrifuge tube. 3.6. Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of the PI staining solution to the cell suspension. Gently vortex. 3.7. Incubate the tubes for 15 minutes at room temperature (25°C) in the dark. 3.8. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

4. Flow Cytometry Analysis

4.1. Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining. 4.2. Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI). 4.3. Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages. 4.4. Use single-stained controls (Annexin V only and PI only) to set up compensation and define the boundaries for each quadrant. 4.5. Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

5. Data Analysis

5.1. Create a dot plot of Annexin V fluorescence versus PI fluorescence. 5.2. Apply quadrant gates based on the single-stained controls to delineate the four populations:

  • Lower-left quadrant (Q3): Viable cells (Annexin V- / PI-)
  • Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
  • Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
  • Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+) 5.3. Calculate the percentage of cells in each quadrant for each sample.

Troubleshooting

IssuePossible CauseSolution
High background staining in negative control Cell damage during harvestingHandle cells gently. For adherent cells, consider using a cell scraper or a milder dissociation reagent.
Inappropriate bufferEnsure the use of 1X Annexin V Binding Buffer containing calcium, as Annexin V binding is calcium-dependent.
Low or no Annexin V signal in positive control Insufficient incubation time or concentration of inducing agentOptimize the treatment conditions for the positive control.
Loss of Annexin V reagent activityStore reagents as recommended by the manufacturer and check expiration dates.
High PI staining in all samples Cells were not viable at the start of the experimentCheck cell viability before starting the experiment.
Excessive centrifugation speedsUse lower centrifugation speeds to pellet the cells.
Compensation issues Incorrect setup of single-stain controlsPrepare single-stained positive controls for accurate compensation.

Conclusion

The Annexin V/PI flow cytometry assay is a robust and widely used method for the quantitative analysis of apoptosis. This protocol provides a detailed guide for investigating the apoptotic effects of compounds such as the PIM kinase inhibitor, PIM447. Careful execution of the protocol and appropriate data analysis will yield reliable and reproducible results for researchers in drug development and life sciences.

References

Application Notes and Protocols for (1S,3R,5R)-PIM447 Dihydrochloride in a Murine Myeloma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R,5R)-PIM447 dihydrochloride (B599025), a novel and potent pan-PIM kinase inhibitor, has demonstrated significant preclinical efficacy in multiple myeloma models. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive therapeutic targets in oncology.[1][2][3] In multiple myeloma, PIM2 expression is particularly elevated.[3] PIM447 exhibits cytotoxic effects on myeloma cells by inducing cell-cycle disruption and apoptosis.[1][4][5] Furthermore, it shows promise in overcoming drug resistance and has bone-protective effects, addressing a critical complication of multiple myeloma.[1][4] These application notes provide a comprehensive overview of the use of PIM447 in a murine myeloma model, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

PIM447 functions as a pan-inhibitor of PIM kinases with high potency, exhibiting Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[5] Its anti-myeloma effects are mediated through the modulation of several key signaling pathways:

  • Induction of Apoptosis: PIM447 promotes apoptosis by decreasing the levels of phosphorylated Bad (Ser112), a pro-apoptotic protein, and reducing the expression of the anti-apoptotic protein Mcl-1.[1][4]

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.[4][6]

  • Inhibition of mTORC1 Pathway: PIM447 inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis. This is evidenced by the reduced phosphorylation of its downstream targets, S6 ribosomal protein (S6RP) and 4E-binding protein 1 (4EBP1).[4][5]

  • Downregulation of c-Myc: The inhibitor leads to a decrease in the levels of the oncoprotein c-Myc, a key driver of tumorigenesis in multiple myeloma.[1][4]

These actions collectively contribute to the potent anti-tumor activity of PIM447 in preclinical models of multiple myeloma.

Signaling Pathway of PIM447 in Myeloma Cells

PIM447_Signaling_Pathway cluster_downstream Downstream Effects PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases Inhibits pBad p-Bad (Ser112)↓ PIM_Kinases->pBad cMyc c-Myc↓ PIM_Kinases->cMyc mTORC1 mTORC1 Pathway↓ PIM_Kinases->mTORC1 Apoptosis Apoptosis↑ pBad->Apoptosis CellCycleArrest Cell Cycle Arrest (G1)↑ cMyc->CellCycleArrest ProteinSynthesis Protein Synthesis↓ mTORC1->ProteinSynthesis

Caption: PIM447 inhibits PIM kinases, leading to downstream effects that promote apoptosis and cell cycle arrest.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of PIM447 in multiple myeloma models.

Table 1: In Vitro Cytotoxicity of PIM447 in Human Myeloma Cell Lines

Cell LineTreatment DurationIC50 (µM)
MM1S48 hours~0.5
NCI-H92948 hours~1
RPMI-822648 hours~2.5
OPM-248 hours>10
RPMI-LR548 hours~5

Data extracted from studies evaluating apoptosis induction after PIM447 treatment.[4]

Table 2: In Vivo Efficacy of PIM447 in a Murine Xenograft Model

ParameterVehicle ControlPIM447 (100 mg/kg)
Tumor Burden HighSignificantly Reduced
Bone Loss PresentPrevented
Survival -Prolonged

Based on a disseminated murine model using RPMI-8226-luc cells in NSG mice, with PIM447 administered orally 5 times per week.[4]

Table 3: Synergistic Effects of PIM447 with Standard-of-Care Agents

CombinationCell LineCombination Index (CI)Interpretation
PIM447 + Bortezomib + DexamethasoneMM1S0.002Strong Synergy
PIM447 + Lenalidomide + DexamethasoneMM1S0.065Strong Synergy
PIM447 + Pomalidomide + DexamethasoneMM1S0.077Strong Synergy

A CI < 1 indicates a synergistic effect.[1][4]

Experimental Protocols

In Vivo Murine Myeloma Model

This protocol describes the establishment of a disseminated human myeloma xenograft model in mice to evaluate the in vivo efficacy of PIM447.

Materials:

  • (1S,3R,5R)-PIM447 dihydrochloride

  • Vehicle (e.g., 0.5% methylcellulose)

  • RPMI-8226 human multiple myeloma cell line (luciferase-expressing)

  • 6-week-old female NOD-SCID IL2Rγ-/- (NSG) mice

  • Phosphate-buffered saline (PBS)

  • Bioluminescence imaging system

Procedure:

  • Cell Preparation: Culture RPMI-8226-luc cells under standard conditions. Prior to injection, harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 8 x 10⁷ cells/mL.

  • Tumor Cell Inoculation: Inject 100 µL of the cell suspension (8 x 10⁶ cells) intravenously into each NSG mouse.

  • Tumor Growth Monitoring: Monitor tumor development weekly using a noninvasive bioluminescence imaging (BLI) system.

  • Randomization and Treatment: After 4 weeks, or once a quantifiable tumor burden is established, randomize the mice into treatment and control groups (n=12 per group).

  • Drug Administration:

    • Treatment Group: Administer PIM447 at a dose of 100 mg/kg via oral gavage, 5 times per week.

    • Control Group: Administer an equivalent volume of the vehicle via oral gavage on the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor burden weekly using BLI.

    • Monitor animal health and body weight regularly.

    • At the end of the study, or when humane endpoints are reached, euthanize the mice.

    • Collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry) to assess tumor infiltration and other relevant markers.

    • Analyze bone integrity using techniques such as micro-computed tomography (µCT) to assess bone loss.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_treatment Treatment Phase start Start cell_prep Prepare RPMI-8226-luc Cells start->cell_prep injection Inject Cells into NSG Mice (8x10^6 cells/mouse, IV) cell_prep->injection monitoring Monitor Tumor Growth (BLI) (4 weeks) injection->monitoring randomization Randomize Mice into Groups (n=12/group) monitoring->randomization control_group Control Group: Vehicle (Oral Gavage, 5x/week) randomization->control_group treatment_group Treatment Group: PIM447 (100 mg/kg, Oral Gavage, 5x/week) randomization->treatment_group evaluation Efficacy Evaluation: - Tumor Burden (BLI) - Bone Loss (µCT) - Survival Analysis control_group->evaluation treatment_group->evaluation end End evaluation->end

Caption: Workflow for evaluating PIM447 efficacy in a murine myeloma model.

Western Blot Analysis for Target Modulation

This protocol is for assessing the in vitro effect of PIM447 on downstream signaling pathways in myeloma cells.

Materials:

  • Myeloma cell lines (e.g., KG-1)

  • This compound

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose membrane

  • Primary antibodies (e.g., anti-pS6RP, anti-total S6RP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat KG-1 cells with varying concentrations of PIM447 (e.g., 0.05, 0.5, and 5 µM) for 2 hours.

  • Cell Lysis: Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 50 µg of protein lysate on a 10% bis-Tris gel and transfer the proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with primary antibodies against pS6RP and total S6RP.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect antibody binding using an ECL reagent and an imaging system.

Conclusion

This compound is a promising therapeutic agent for multiple myeloma with a well-defined mechanism of action. The protocols and data presented here provide a foundation for further preclinical investigation into its efficacy and mechanism, both as a single agent and in combination with existing therapies. The use of a disseminated murine myeloma model is crucial for evaluating the in vivo potential of PIM447 and its effects on both tumor growth and the bone microenvironment.

References

PIM447 and Venetoclax Combination Therapy: A Potent Anti-Tumor Strategy in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the field of oncology and hematology.

Introduction: Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] While advancements have been made in treatment, relapse remains a significant challenge, necessitating the development of novel therapeutic strategies.[1] PIM kinases, a family of serine/threonine kinases, are frequently overexpressed in hematologic malignancies and play a crucial role in cell proliferation, survival, and apoptosis inhibition by activating anti-apoptotic pathways like BCL2.[1][2] Venetoclax (B612062), a BCL-2 inhibitor, has shown promise in AML treatment; however, resistance can emerge.[3][4] This document outlines the synergistic anti-tumor activity of combining PIM447, a pan-PIM kinase inhibitor, with venetoclax in AML cell lines, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation

The combination of PIM447 and venetoclax demonstrates a potent synergistic effect in inducing apoptosis and inhibiting the proliferation of AML cells.

Table 1: Effect of PIM447 and Venetoclax on Apoptosis in AML Cells

Cell TypeTreatmentOutcomeFold Change/Percentagep-valueCitation
AML Patient BMNCsPIM447Increased Apoptosis (Annexin V+)57% increasep < .05[1][2]
Human AML Cell Lines (Molm-13, OCI-AML3)PIM447Increased Apoptosis (Annexin V+)91% increasep < .0001[1][2]
Human AML Cell Lines (Molm-13, OCI-AML3)PIM447 + VenetoclaxEnhanced Cell Death~90% increasep < .0001[1][2][5]

Table 2: Effect of PIM447 and Venetoclax on Anti-Apoptotic Proteins and Cell Proliferation

Cell TypeTreatmentOutcomeFold Change/Percentagep-valueCitation
Human AML Cell Lines (Molm-13, OCI-AML3)PIM447 + VenetoclaxDecreased Anti-Apoptotic Proteins (BCL2, BCLXL, MCL1)60% decreasep < .0001[1][2][5]
Molm-13PIM447 + VenetoclaxDecreased Proliferation90% decreasep < 0.0001[1]
AML Patient BlastsPIM447 + VenetoclaxDecreased Proliferation60% decreaseNot specified[1]
Molm-13 (in 3D niche-mimicking model)PIM447Inhibited Proliferation/Growth70% decreasep > .0001[1]

Signaling Pathway and Drug Mechanism

The combination of PIM447 and venetoclax targets key survival pathways in AML cells. PIM kinases promote cell survival by phosphorylating and activating downstream targets that inhibit apoptosis. PIM447, by inhibiting PIM kinases, prevents this survival signaling. Venetoclax directly inhibits the anti-apoptotic protein BCL-2. The combined action of these two drugs leads to a potent pro-apoptotic effect.

cluster_0 PIM Kinase Pathway cluster_1 Apoptotic Pathway PIM PIM Kinases Downstream Downstream Effectors (e.g., BAD, c-Myc) PIM->Downstream phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits Caspases Caspases BAX_BAK->Caspases activate Apoptosis Apoptosis Caspases->Apoptosis PIM447 PIM447 PIM447->PIM inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: Synergistic mechanism of PIM447 and venetoclax in AML.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of PIM447 and venetoclax combination therapy.

Cell Culture
  • Cell Lines: Molm-13 (FLT3-ITD mutated) and OCI-AML3 (NPM1 mutated) human AML cell lines are commonly used.[1][2]

  • Media: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Split cells every 2-3 days to maintain a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding: Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Treatment: Treat cells with PIM447, venetoclax, or the combination at desired concentrations for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Anti-Apoptotic Proteins

This technique is used to detect changes in the levels of proteins such as BCL-2, BCL-XL, and MCL-1.

  • Cell Lysis: After treatment, harvest and wash cells with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BCL-XL, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow and Synergy

The experimental workflow involves a series of in vitro assays to confirm the synergistic effect of PIM447 and venetoclax. Synergy analysis can be performed using software packages like Synergy Finder in R.[1]

cluster_workflow Experimental Workflow start AML Cell Culture (Molm-13, OCI-AML3) treatment Treat with PIM447, Venetoclax, or Combination start->treatment apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation western Western Blotting (BCL2, BCLXL, MCL1) treatment->western synergy Synergy Analysis (e.g., Synergy Finder) apoptosis->synergy proliferation->synergy

Caption: Workflow for evaluating PIM447 and venetoclax synergy.

The combination of PIM447 and venetoclax demonstrates a clear synergistic relationship, where the combined effect is greater than the sum of the individual effects.

cluster_synergy Logical Relationship of Drug Synergy PIM447 PIM447 (Inhibits PIM Kinases) Synergy Synergistic Apoptosis Induction PIM447->Synergy Venetoclax Venetoclax (Inhibits BCL-2) Venetoclax->Synergy

Caption: Synergistic interaction of PIM447 and venetoclax.

References

Osteoclastogenesis and osteoblast differentiation assays with PIM447

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM447 is a novel and potent pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in various cellular processes, including cell cycle progression, survival, and apoptosis.[1][2] Emerging evidence highlights the dual role of PIM447 in oncology and bone biology, demonstrating its potential as a therapeutic agent in diseases like multiple myeloma, where both tumor growth and bone degradation are prevalent.[3][2] These application notes provide detailed protocols for assessing the effects of PIM447 on osteoclastogenesis and osteoblast differentiation, key processes in bone remodeling.

Mechanism of Action in Bone Cells

PIM kinases are integral components of signaling pathways that regulate bone cell function. In osteoclasts, the differentiation process is heavily reliant on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade. PIM-1 kinase, in particular, has been shown to be a positive regulator of RANKL-induced osteoclastogenesis through the activation of NF-κB and the induction of the master transcription factor for osteoclast differentiation, NFATc1. By inhibiting PIM kinases, PIM447 is hypothesized to disrupt this signaling axis, thereby attenuating osteoclast formation and bone resorption.[3][2]

In osteoblasts, the precise role of PIM kinases is still under investigation. However, PIM kinases are known to interact with critical signaling pathways for osteoblast differentiation, such as the Wnt signaling pathway.[4] PIM447 has been observed to increase osteoblast activity and mineralization, suggesting a role in promoting bone formation.[1][3][2]

Data Summary: Effects of PIM447 on Bone Cells

The following tables summarize the reported effects of PIM447 on osteoclastogenesis and osteoblast differentiation.

Osteoclastogenesis Assay Parameter Measured Effect of PIM447 Reference
TRAP StainingNumber of TRAP-positive multinucleated cellsInhibition of osteoclast formation[1][2]
Bone Resorption AssayPit formation on bone-mimicking surfacesInhibition of osteoclast resorption[2]
Gene Expression AnalysisKey molecules involved in osteoclastogenesisDownregulation[2]
Cytoskeletal OrganizationF-actin ring formationPartial disruption[3][2]
Osteoblast Differentiation Assay Parameter Measured Effect of PIM447 Reference
Alizarin Red S StainingMineralization (calcium deposition)Increased mineralization[1][2]
Alkaline Phosphatase (ALP) ActivityEarly marker of osteoblast differentiationIncreased activity[3][2]

Experimental Protocols

Osteoclastogenesis Inhibition Assay with PIM447

This protocol describes the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts in the presence of PIM447, followed by quantification of osteoclast formation by Tartrate-Resistant Acid Phosphatase (TRAP) staining.

Materials:

  • PIM447 (stock solution in DMSO)

  • Bone marrow cells isolated from mice

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • TRAP Staining Kit

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 10% formalin)

Procedure:

  • Isolation and Culture of BMMs:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

  • Osteoclast Differentiation:

    • Seed BMMs into 96-well plates at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere overnight.

    • Replace the medium with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.

    • Add PIM447 at various concentrations (e.g., 0.1, 1, 5 µM) to the respective wells. Include a vehicle control (DMSO).

    • Culture for 5-7 days, replacing the medium with fresh differentiation medium and PIM447 every 2-3 days.

  • TRAP Staining:

    • After the incubation period, aspirate the medium and wash the cells with PBS.

    • Fix the cells with a fixation solution for 10 minutes at room temperature.

    • Wash the cells with distilled water.

    • Stain for TRAP activity according to the manufacturer's instructions of the TRAP staining kit.[5][6][7]

  • Quantification:

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

    • Alternatively, the TRAP activity in the cell lysate or culture supernatant can be quantified spectrophotometrically.[5]

Osteoblast Differentiation and Mineralization Assay with PIM447

This protocol details the induction of osteoblast differentiation from pre-osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells (MSCs) and the assessment of mineralization using Alizarin Red S staining.

Materials:

  • PIM447 (stock solution in DMSO)

  • MC3T3-E1 cells or MSCs

  • Alpha-MEM or DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Osteogenic differentiation medium (supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

  • Alizarin Red S staining solution

  • 24-well plates

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding:

    • Seed MC3T3-E1 cells or MSCs into 24-well plates at an appropriate density to reach confluence.

  • Osteogenic Induction:

    • Once confluent, replace the growth medium with osteogenic differentiation medium.

    • Add PIM447 at various concentrations (e.g., 0.1, 1, 5 µM) to the respective wells. Include a vehicle control (DMSO).

    • Culture for 14-21 days, replacing the medium with fresh osteogenic medium and PIM447 every 2-3 days.

  • Alizarin Red S Staining:

    • After the culture period, aspirate the medium and wash the cells with PBS.

    • Fix the cells with a fixation solution for 15-30 minutes at room temperature.[1][8]

    • Wash the cells with distilled water.

    • Add Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-45 minutes at room temperature.[1][3][2]

    • Aspirate the staining solution and wash the wells with distilled water to remove excess stain.

  • Quantification:

    • Visualize the red-orange calcium deposits under a microscope.

    • For quantification, the stain can be eluted with a solution (e.g., 10% acetic acid or cetylpyridinium (B1207926) chloride) and the absorbance measured spectrophotometrically.[3]

Signaling Pathways and Experimental Workflows

PIM447_Osteoclast_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates PIM_Kinases PIM Kinases (PIM1) NFkB NF-κB PIM_Kinases->NFkB Promotes NFATc1 NFATc1 PIM_Kinases->NFATc1 Promotes TRAF6->PIM_Kinases Activates TRAF6->NFkB Activates NFkB->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis (Differentiation & Resorption) NFATc1->Osteoclastogenesis Drives PIM447 PIM447 PIM447->PIM_Kinases Inhibits

Caption: PIM447 inhibits RANKL-induced osteoclastogenesis by targeting PIM kinases.

PIM447_Osteoblast_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Binds Downstream_Effectors Downstream Effectors Frizzled_LRP->Downstream_Effectors Activates PIM_Kinases PIM Kinases Beta_Catenin β-catenin PIM_Kinases->Beta_Catenin Modulates Osteoblastogenesis Osteoblastogenesis (Differentiation & Mineralization) Beta_Catenin->Osteoblastogenesis Promotes PIM447 PIM447 PIM447->PIM_Kinases Inhibits Downstream_Effectors->Beta_Catenin Stabilizes

Caption: PIM447 may promote osteoblastogenesis by modulating PIM kinase activity.

Osteoclastogenesis_Workflow start Isolate Bone Marrow Cells culture_bmm Culture with M-CSF to generate BMMs (3 days) start->culture_bmm seed_cells Seed BMMs in 96-well plates culture_bmm->seed_cells differentiate Differentiate with M-CSF + RANKL +/- PIM447 (5-7 days) seed_cells->differentiate stain TRAP Staining differentiate->stain quantify Quantify TRAP+ Multinucleated Cells stain->quantify Osteoblastogenesis_Workflow start Seed Pre-osteoblasts/MSCs culture_confluence Culture to confluence start->culture_confluence induce Induce with Osteogenic Medium +/- PIM447 (14-21 days) culture_confluence->induce stain Alizarin Red S Staining induce->stain quantify Quantify Mineralization stain->quantify

References

Application Notes and Protocols for (1S,3R,5R)-PIM447 Dihydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,3R,5R)-PIM447 dihydrochloride (B599025) , also known as LGH447 dihydrochloride, is a potent and selective pan-PIM kinase inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are key regulators of cell cycle progression and apoptosis, making them significant targets in cancer research and drug development.[1][2][3] Accurate preparation of stock solutions is critical for reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of (1S,3R,5R)-PIM447 dihydrochloride stock solutions.

Chemical and Physical Properties

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 513.38 g/mol [4]
Solubility in DMSO ≥ 46.7 mg/mL (≥ 90.97 mM)[2]
Solubility in Water 50 mg/mL (97.39 mM) with sonication[2]
Purity >98%[4]
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year
Appearance Solid[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/hygroscopic DMSO

  • Sterile, amber-colored polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-treatment of Vials: Ensure all vials are clean, dry, and sterile. Amber-colored vials are recommended to protect the compound from light.

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of the compound.

    • Calculation:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x 0.001 L x 513.38 g/mol = 5.13 mg

  • Dissolving the Compound:

    • Transfer the weighed powder to a sterile vial.

    • Add the calculated volume of DMSO to the vial. For a 10 mM solution with 5.13 mg of compound, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

    • If the compound does not dissolve completely, sonication may be required.[1] Use a water bath sonicator for 5-10 minutes, or until the solution is clear.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials. This minimizes freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Visualizations

Signaling Pathway of PIM Kinase Inhibition

The following diagram illustrates the central role of PIM kinases in cell signaling pathways and the inhibitory effect of PIM447.

PIM_Pathway PIM Kinase Signaling Pathway and Inhibition by PIM447 Cytokines Cytokines & Growth Factors Receptors Receptors Cytokines->Receptors JAK_STAT JAK/STAT Pathway Receptors->JAK_STAT PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinases Upregulation Cell_Cycle Cell Cycle Progression (G1 to S phase) PIM_Kinases->Cell_Cycle Apoptosis Inhibition of Apoptosis (e.g., via BAD phosphorylation) PIM_Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PIM_Kinases->Cell_Cycle_Arrest Induction_Apoptosis Induction of Apoptosis PIM_Kinases->Induction_Apoptosis PIM447 (1S,3R,5R)-PIM447 dihydrochloride PIM447->PIM_Kinases Inhibition

Caption: PIM Kinase Signaling Pathway and Inhibition by PIM447.

Experimental Workflow for Stock Solution Preparation

This flowchart provides a visual guide to the experimental protocol for preparing the PIM447 dihydrochloride stock solution.

Stock_Solution_Workflow Workflow for PIM447 Dihydrochloride Stock Solution Preparation Start Start Weigh Weigh (1S,3R,5R)-PIM447 dihydrochloride powder Start->Weigh Add_Solvent Add appropriate volume of DMSO Weigh->Add_Solvent Dissolve Vortex to dissolve Add_Solvent->Dissolve Check_Solubility Is the solution clear? Dissolve->Check_Solubility Sonicate Sonicate for 5-10 minutes Check_Solubility->Sonicate No Aliquot Aliquot into single-use vials Check_Solubility->Aliquot Yes Sonicate->Check_Solubility Label Label vials clearly Aliquot->Label Store Store at -80°C Label->Store End End Store->End

Caption: Workflow for PIM447 Dihydrochloride Stock Solution Preparation.

References

Application Notes and Protocols for In Vivo Dosing and Administration of PIM447 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the pan-PIM kinase inhibitor, PIM447 (also known as LGH447), in mouse models. The following sections detail dosing regimens, administration routes, pharmacokinetic parameters, and detailed protocols for efficacy, pharmacokinetic/pharmacodynamic (PK/PD), and toxicology studies.

Quantitative Data Summary

The following tables summarize the quantitative data for in vivo studies of PIM447 in mice, compiled from various preclinical cancer models.

Table 1: In Vivo Dosing Regimens of PIM447 in Mice

Mouse ModelCancer TypeDosing RangeAdministration RouteDosing FrequencyReference
Disseminated Murine Model of Human MyelomaMultiple Myeloma100 mg/kgOral (p.o.)5 times a week[1]
Human Plasmacytoma Murine ModelsMultiple Myeloma50 mg/kgOral Gavage5 times a week[2]
Orthotopic Xenograft (MDA-MB-436 & BT-549 cells)Triple-Negative Breast Cancer30 mg/kgNot SpecifiedDaily, 6 days a week for 3 weeks[3]
Leukemic NSG Mice (Molm-13-GFP AML cells)Acute Myeloid Leukemia2 mg/kgIntraperitoneal (i.p.)Daily for 5 days[3][4]
Acute Erythroid Leukemia XenograftAcute Erythroid Leukemia0.5 or 5 mg/kgOralNot Specified[5]
KG-1 AML Xenograft Mouse ModelAcute Myeloid Leukemia30 or 100 mg/kgOralNot Specified[3]

Table 2: Pharmacokinetic Parameters of PIM447 in Mice

ParameterValueUnitAdministration Route
Clearance (CL)20mL/min/kgNot Specified
Volume of Distribution (Vss)5.3L/kgNot Specified
Oral Bioavailability84%Oral

Signaling Pathway

PIM447 is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell cycle progression, apoptosis, and protein synthesis. A key downstream effector of PIM kinases is the mTORC1 signaling pathway. PIM447 inhibits mTORC1, leading to decreased phosphorylation of its substrates, such as 4E-BP1 and S6K, which ultimately suppresses protein translation and cell growth.[6] PIM kinases can also phosphorylate and inactivate the pro-apoptotic protein Bad, and regulate the transcription factor c-Myc.[5]

PIM447_Signaling_Pathway PIM447 Signaling Pathway PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases inhibition mTORC1 mTORC1 PIM_Kinases->mTORC1 activation Bad Bad PIM_Kinases->Bad inhibition (via phosphorylation) cMyc c-Myc PIM_Kinases->cMyc activation S6K p70S6K mTORC1->S6K activation _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis promotion _4EBP1->Protein_Synthesis inhibition Apoptosis Apoptosis Bad->Apoptosis promotion Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle promotion

Caption: PIM447 inhibits PIM kinases, leading to downstream effects on the mTORC1 pathway, apoptosis, and cell cycle control.

Experimental Protocols

The following are detailed protocols for the in vivo administration and evaluation of PIM447 in mice. These protocols are based on established methodologies and should be adapted to specific experimental needs.

PIM447 Formulation and Administration

3.1.1. Oral Gavage Formulation

A suggested formulation for oral administration of PIM447 is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

  • Materials:

    • PIM447 powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80, sterile

    • Saline (0.9% NaCl), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Protocol:

    • Weigh the required amount of PIM447 powder in a sterile microcentrifuge tube.

    • Add DMSO to dissolve the PIM447 completely. Vortex thoroughly.

    • Add PEG300 and vortex until the solution is homogenous.

    • Add Tween 80 and vortex to mix.

    • Add saline to the final volume and vortex thoroughly to create a uniform suspension.

    • If necessary, sonicate the suspension for a short period to ensure homogeneity.

    • Administer the formulation to mice via oral gavage using an appropriate gauge feeding needle. The volume should typically not exceed 10 mL/kg.

3.1.2. Intraperitoneal (IP) Injection Formulation

For intraperitoneal injections, PIM447 can be dissolved in a vehicle suitable for parenteral administration, such as saline with a minimal amount of a solubilizing agent like DMSO, followed by dilution with saline.

  • Materials:

    • PIM447 powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Saline (0.9% NaCl), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Protocol:

    • Dissolve the required amount of PIM447 in a small volume of DMSO.

    • Vortex until the compound is fully dissolved.

    • Bring the solution to the final desired concentration by adding sterile saline. Ensure the final DMSO concentration is low (typically <5%) to minimize toxicity.

    • Vortex the final solution thoroughly.

    • Administer the solution via intraperitoneal injection using a 25-27 gauge needle. The injection volume should generally be less than 10 mL/kg.

Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a subcutaneous xenograft model.

Efficacy_Workflow Efficacy Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment PIM447 or Vehicle Administration randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Data Analysis necropsy->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study of PIM447 in a xenograft mouse model.

  • Materials:

    • Cancer cell line of interest

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • Sterile PBS and Matrigel (optional)

    • Syringes and needles (27-30 gauge)

    • Calipers

    • PIM447 formulation and vehicle control

  • Protocol:

    • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-10 x 10^6 cells per 100 µL).

    • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Treatment Administration: Administer PIM447 or vehicle control according to the predetermined dose and schedule (see Table 1).

    • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

    • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

    • Tissue Collection: At necropsy, excise the tumors and weigh them. Collect other tissues of interest for further analysis (e.g., for pharmacodynamics or histopathology).

Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the concentration of PIM447 in plasma over time.

PK_Workflow Pharmacokinetic Study Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing Single Dose of PIM447 (Oral or IP) acclimatization->dosing blood_collection Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_storage Plasma Sample Storage (-80°C) plasma_separation->sample_storage bioanalysis Bioanalytical Quantification of PIM447 (e.g., LC-MS/MS) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

References

Application Note: Quantifying c-Myc Expression in Response to PIM447 Treatment Using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are implicated in promoting cell survival, proliferation, and resistance to apoptosis. A key downstream effector of PIM kinase signaling is the proto-oncogene c-Myc, a transcription factor that governs the expression of a multitude of genes involved in cell cycle progression and metabolism. The novel pan-PIM kinase inhibitor, PIM447, has demonstrated potent anti-tumor activity by disrupting this signaling axis.[1][2] PIM447 induces cell cycle arrest and apoptosis by decreasing levels of c-Myc and its phosphorylation.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of c-Myc messenger RNA (mRNA) expression in cancer cell lines following treatment with PIM447 using quantitative polymerase chain reaction (qPCR).

Principle

This protocol outlines a method to quantify the change in c-Myc gene expression in response to PIM447 treatment. The experiment involves treating a cancer cell line with PIM447, followed by the extraction of total RNA. The extracted RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for qPCR. Using SYBR Green-based detection, the amplification of c-Myc and a reference gene is monitored in real-time. The relative expression of c-Myc is then calculated using the comparative Ct (ΔΔCt) method, allowing for a quantitative assessment of the drug's effect on c-Myc transcription.

Data Presentation

The following table summarizes representative quantitative data from a qPCR analysis of c-Myc expression in a hypothetical cancer cell line treated with PIM447 for 24 hours.

Treatment ConditionBiological Replicatec-Myc CtReference Gene Ct (GAPDH)ΔCt (c-Myc - GAPDH)ΔΔCt (ΔCt Sample - ΔCt Vehicle)Fold Change (2^-ΔΔCt)
Vehicle Control (DMSO)122.518.24.30.001.00
Vehicle Control (DMSO)222.718.44.30.001.00
Vehicle Control (DMSO)322.618.34.30.001.00
PIM447 (1 µM)124.818.36.52.200.22
PIM447 (1 µM)225.118.56.62.300.20
PIM447 (1 µM)324.918.46.52.200.22
PIM447 (5 µM)126.918.48.54.200.05
PIM447 (5 µM)227.218.68.64.300.05
PIM447 (5 µM)327.018.58.54.200.05

Note: The data presented are for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and PIM447 concentration used.

Experimental Protocols

I. Cell Culture and PIM447 Treatment
  • Cell Line Maintenance: Culture a relevant cancer cell line (e.g., multiple myeloma cell lines like MM1S, RPMI-8226, or NCI-H929) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.[1][4] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PIM447 Preparation: Prepare a stock solution of PIM447 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM and 5 µM). Prepare a vehicle control with the same concentration of DMSO as the highest PIM447 concentration.

  • Treatment: Once the cells have adhered and are actively dividing, replace the medium with the prepared PIM447-containing medium or the vehicle control medium.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

II. RNA Extraction
  • Cell Lysis: After the incubation period, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.

  • RNA Quantification and Quality Control: Resuspend the purified RNA pellet in nuclease-free water. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

III. Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a sterile, nuclease-free tube, combine the following components:

    • Total RNA (1-2 µg)

    • Random hexamers or oligo(dT) primers

    • dNTP mix

    • Reverse transcriptase enzyme

    • Reverse transcriptase buffer

    • Nuclease-free water to the final volume

  • Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile.

  • cDNA Dilution: Dilute the resulting cDNA with nuclease-free water for use in the qPCR reaction.

IV. Quantitative PCR (qPCR)
  • Primer Design: Utilize validated qPCR primers for human c-Myc and a stable reference gene (e.g., GAPDH, ACTB, or B2M).[5][6] Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.[6]

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, set up reactions in triplicate. A typical reaction mix includes:

    • SYBR Green qPCR Master Mix

    • Forward Primer

    • Reverse Primer

    • Diluted cDNA template

    • Nuclease-free water

  • qPCR Program: Perform the qPCR in a real-time PCR detection system with a program similar to the following:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for c-Myc and the reference gene for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(c-Myc) - Ct(Reference Gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(PIM447-treated sample) - ΔCt(Vehicle control).

    • Calculate the fold change in c-Myc expression: Fold Change = 2-ΔΔCt.

Mandatory Visualizations

PIM_cMyc_Signaling_Pathway PIM_Kinase PIM Kinase c_Myc_p Phospho-c-Myc (Stabilized) PIM_Kinase->c_Myc_p Phosphorylates (e.g., at Ser62) PIM447 PIM447 PIM447->PIM_Kinase c_Myc c-Myc c_Myc_p->c_Myc Stabilization Degradation c-Myc Degradation c_Myc_p->Degradation Cell_Cycle_Progression Cell Cycle Progression c_Myc->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis c_Myc->Apoptosis_Inhibition

Caption: PIM Kinase signaling pathway leading to c-Myc stabilization.

qPCR_Workflow_for_cMyc_Analysis cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology Steps cluster_data_analysis Data Analysis Cell_Culture Cancer Cell Culture PIM447_Treatment PIM447 Treatment (and Vehicle Control) Cell_Culture->PIM447_Treatment RNA_Extraction Total RNA Extraction PIM447_Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (c-Myc & Reference Gene) cDNA_Synthesis->qPCR Data_Analysis Relative Quantification (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for qPCR analysis of c-Myc expression.

References

Application Notes and Protocols: Immunofluorescence Staining for PIM Kinase Targets with LGH447

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that play a critical role in regulating cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets.[1][3] LGH447 (also known as PIM447) is a potent and selective pan-PIM kinase inhibitor that has demonstrated anti-tumor activity in preclinical and clinical studies.[4][5][6] This document provides detailed protocols for utilizing immunofluorescence (IF) to investigate the effects of LGH447 on key downstream targets of PIM kinases, namely the phosphorylation of the pro-apoptotic protein BAD and the expression of the transcription factor c-Myc.

Mechanism of Action of LGH447

LGH447 is an orally available, ATP-competitive inhibitor of all three PIM kinase isoforms.[4][5] By binding to the ATP-binding pocket of PIM kinases, LGH447 effectively blocks their catalytic activity, preventing the phosphorylation of their downstream substrates.[4] This inhibition leads to the interruption of the G1/S phase of the cell cycle, induction of apoptosis, and a reduction in tumor cell proliferation.[4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of LGH447
TargetKᵢ (pM)IC₅₀ (nM)Cell Line(s)Reference(s)
PIM16--[5]
PIM218<3Multiple Myeloma[5]
PIM39--[5]

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration

Table 2: Cellular Activity of LGH447 in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Assay DurationReference(s)
MOLM-13Acute Myeloid Leukemia~0.0372 hours[5]
KG-1Acute Myeloid Leukemia~0.0572 hours[5]
MM.1SMultiple Myeloma~0.148 hours[7]
OPM-2Multiple Myeloma~148 hours[7]
HBL-1Diffuse Large B-cell Lymphoma33.848 hours[7]
SU-DHL-4Diffuse Large B-cell Lymphoma14.448 hours[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM kinase signaling pathway and the experimental workflow for immunofluorescence analysis of PIM kinase targets following LGH447 treatment.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM pBAD p-BAD (Ser112) (Inactive) PIM->pBAD Phosphorylates cMyc c-Myc PIM->cMyc mTORC1 mTORC1 Pathway PIM->mTORC1 LGH447 LGH447 LGH447->PIM BAD BAD (Active) pBAD->BAD Apoptosis Apoptosis BAD->Apoptosis Proliferation Cell Proliferation & Survival cMyc->Proliferation p4EBP1 p-4E-BP1 mTORC1->p4EBP1 pS6RP p-S6RP mTORC1->pS6RP Protein_Synth Protein Synthesis p4EBP1->Protein_Synth pS6RP->Protein_Synth Protein_Synth->Proliferation

Caption: PIM Kinase Signaling Pathway and Inhibition by LGH447.

IF_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., Cancer Cell Line) start->cell_culture fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-p-BAD or anti-c-Myc) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting 7. Mounting & Counterstaining (e.g., DAPI) secondary_ab->mounting imaging 8. Fluorescence Microscopy mounting->imaging analysis 9. Image Analysis & Quantification imaging->analysis end End analysis->end

Caption: Immunofluorescence Staining Experimental Workflow.

Logical_Relationship PIM_Inhibition PIM Kinase Inhibition (LGH447) pBAD_decrease Decreased p-BAD (Ser112) PIM_Inhibition->pBAD_decrease cMyc_decrease Decreased c-Myc Expression PIM_Inhibition->cMyc_decrease mTORC1_inhibition mTORC1 Pathway Inhibition PIM_Inhibition->mTORC1_inhibition Apoptosis_Induction Induction of Apoptosis pBAD_decrease->Apoptosis_Induction CellCycle_Arrest Cell Cycle Arrest cMyc_decrease->CellCycle_Arrest Proliferation_Inhibition Inhibition of Proliferation cMyc_decrease->Proliferation_Inhibition mTORC1_inhibition->Proliferation_Inhibition Antitumor_Activity Anti-Tumor Activity Apoptosis_Induction->Antitumor_Activity CellCycle_Arrest->Antitumor_Activity Proliferation_Inhibition->Antitumor_Activity

Caption: Logical Relationship of PIM Kinase Inhibition to Cellular Effects.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Phospho-BAD (Ser112)

This protocol is adapted for the detection of phosphorylated BAD at serine 112, a direct substrate of PIM kinases. A decrease in the fluorescence signal for p-BAD (Ser112) is indicative of LGH447 activity.

Materials:

  • Cancer cell lines known to express PIM kinases (e.g., MM.1S, MOLM-13)

  • LGH447 (PIM447)

  • Cell culture medium and supplements

  • Glass coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • Blocking Buffer: 5% normal goat serum and 0.3% Triton™ X-100 in PBS

  • Primary Antibody: Rabbit anti-phospho-BAD (Ser112) monoclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor™ 488 conjugate

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips or chamber slides at an appropriate density to achieve 60-70% confluency at the time of fixation.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of LGH447 or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-phospho-BAD (Ser112) antibody in the blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor™ 488 conjugated goat anti-rabbit secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for Alexa Fluor™ 488 (green, for p-BAD) and DAPI (blue, for nuclei).

    • Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples.

    • Quantify the fluorescence intensity of p-BAD (Ser112) staining per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Immunofluorescence Staining for c-Myc

This protocol details the detection of the c-Myc oncoprotein. PIM kinases are known to stabilize c-Myc, and therefore, treatment with LGH447 is expected to decrease c-Myc protein levels.[7]

Materials:

  • Same as Protocol 1, with the following exception:

  • Primary Antibody: Rabbit anti-c-Myc monoclonal antibody

Procedure:

  • Cell Seeding and Treatment: Follow Step 1 of Protocol 1.

  • Fixation: Follow Step 2 of Protocol 1.

  • Permeabilization: Follow Step 3 of Protocol 1.

  • Blocking: Follow Step 4 of Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the primary anti-c-Myc antibody in the blocking buffer as recommended by the manufacturer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Follow Step 6 of Protocol 1.

  • Counterstaining and Mounting: Follow Step 7 of Protocol 1.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for Alexa Fluor™ 488 (green, for c-Myc) and DAPI (blue, for nuclei).

    • Capture images with consistent settings.

    • Quantify the nuclear fluorescence intensity of c-Myc staining per cell using image analysis software.

Expected Results

Treatment of PIM-sensitive cancer cells with LGH447 is expected to result in a dose- and time-dependent decrease in the immunofluorescent signal for both phospho-BAD (Ser112) and c-Myc. Quantitative analysis of the fluorescence intensity should demonstrate a statistically significant reduction in the treated cells compared to the vehicle-treated controls. These results would provide visual and quantitative evidence of the on-target activity of LGH447.

Troubleshooting

  • High Background:

    • Ensure adequate blocking by increasing the incubation time or the concentration of the blocking serum.

    • Optimize the dilution of primary and secondary antibodies.

    • Ensure thorough washing steps.

  • Weak or No Signal:

    • Confirm the expression of the target protein in the cell line used.

    • Increase the concentration of the primary antibody or the incubation time.

    • Check the compatibility of the primary and secondary antibodies.

    • Ensure the fluorophore on the secondary antibody has not photobleached.

  • Non-specific Staining:

    • Include an isotype control to ensure the primary antibody is binding specifically.

    • Perform a secondary-antibody-only control to check for non-specific binding of the secondary antibody.

Conclusion

Immunofluorescence staining is a powerful technique to visualize and quantify the cellular effects of PIM kinase inhibition by LGH447. The protocols provided herein offer a detailed guide for researchers to assess the modulation of key PIM kinase targets, p-BAD (Ser112) and c-Myc. These methods can be instrumental in preclinical drug development and for elucidating the mechanism of action of PIM kinase inhibitors in various cancer models.

References

Application Notes and Protocols: Evaluating the Efficacy of PIM447 in 3D Co-Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] These kinases are crucial regulators of several cellular processes, including cell cycle progression, apoptosis, and metabolism.[2][3][4] Overexpression of PIM kinases is a common feature in various hematological malignancies and solid tumors, making them attractive therapeutic targets in oncology.[3][4][5]

PIM447 (LGH447) is a potent and selective, orally available pan-PIM kinase inhibitor with high affinity for all three isoforms (Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively).[6][7] Preclinical studies have demonstrated that PIM447 induces cell cycle disruption and apoptosis in cancer cells by inhibiting the phosphorylation of downstream targets such as BAD and regulating c-Myc levels, as well as suppressing the mTORC1 pathway.[6][8][9]

Traditional two-dimensional (2D) cell culture models have limitations in predicting in vivo drug efficacy, as they do not recapitulate the complex three-dimensional (3D) architecture and cellular heterogeneity of the tumor microenvironment (TME).[10][11] 3D co-culture models, such as spheroids, offer a more physiologically relevant in vitro system by incorporating different cell types (e.g., cancer cells, fibroblasts, immune cells) and mimicking the cell-cell and cell-matrix interactions found in tumors.[1][12][13] These models are increasingly being used for drug discovery and to study mechanisms of drug resistance.[14][15]

These application notes provide detailed protocols for establishing and utilizing a 3D co-culture spheroid model to evaluate the efficacy of PIM447.

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and they play a significant role in tumorigenesis through the phosphorylation of various substrates that control cell cycle, proliferation, and survival.[2][3][4]

PIM_Signaling_Pathway PIM Kinase Signaling Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Upregulation BAD BAD PIM->BAD cMyc c-Myc PIM->cMyc mTORC1 mTORC1 Pathway PIM->mTORC1 CellCycle Cell Cycle Progression (G1/S Transition) PIM->CellCycle PIM447 PIM447 PIM447->PIM Inhibition pBAD p-BAD (Inactive) Apoptosis Apoptosis Inhibition pBAD->Apoptosis Proliferation Cell Proliferation & Survival cMyc->Proliferation mTORC1->Proliferation

PIM Kinase Signaling and PIM447's Point of Intervention.

Experimental Protocols

Protocol 1: Generation of 3D Co-culture Spheroids

This protocol describes the generation of spheroids composed of cancer cells and fibroblasts using the liquid overlay technique.

Materials:

  • Cancer cell line (e.g., MM.1S multiple myeloma cells)

  • Fibroblast cell line (e.g., HS-5 bone marrow stromal cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Method:

  • Culture cancer cells and fibroblasts separately in T-75 flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and centrifuge cells at 300 x g for 5 minutes.

  • Resuspend each cell type in complete culture medium and determine cell concentration and viability.

  • Prepare a co-culture cell suspension by mixing cancer cells and fibroblasts at a desired ratio (e.g., 1:1).

  • Dilute the co-culture suspension to a final concentration of 2.5 x 10^4 cells/mL.

  • Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate (5,000 cells/well).

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily using a light microscope. Spheroids should form within 48-72 hours.

Protocol 2: PIM447 Efficacy Assessment

3.2.1 Cell Viability Assay

  • After 72 hours of spheroid formation, prepare serial dilutions of PIM447 in complete culture medium.

  • Carefully remove 100 µL of medium from each well and add 100 µL of the PIM447 dilutions (or vehicle control).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3.2.2 Apoptosis Assay

  • Treat the 3D co-culture spheroids with PIM447 as described in section 3.2.1.

  • Equilibrate the plate and Caspase-Glo® 3/7 3D Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.

  • Mix gently and incubate at room temperature for 30 minutes.

  • Measure luminescence to determine caspase-3/7 activity.

  • Express results as fold change in caspase activity relative to the vehicle control.

3.2.3 Western Blot Analysis for Target Engagement

  • Culture spheroids in a larger format (e.g., 6-well ultra-low attachment plates) to obtain sufficient protein lysate.

  • Treat spheroids with PIM447 at various concentrations for 24 hours.

  • Collect spheroids by centrifugation and wash with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-BAD (Ser112), total BAD, c-Myc, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

Data Presentation

The following tables present hypothetical, yet representative, data that could be obtained from the described experiments.

Table 1: PIM447 IC50 Values in 2D Monolayer vs. 3D Co-culture Spheroids

Cell ModelPIM447 IC50 (nM)
MM.1S (2D Monolayer)150
MM.1S + HS-5 (3D Co-culture)450

Table 2: Effect of PIM447 on Apoptosis and Target Modulation in 3D Co-culture Spheroids

Treatment (72h)Caspase-3/7 Activity (Fold Change vs. Vehicle)p-BAD (Ser112) Levels (Relative to Vehicle)c-Myc Levels (Relative to Vehicle)
Vehicle1.01.01.0
PIM447 (200 nM)2.50.60.7
PIM447 (500 nM)4.80.30.4
PIM447 (1000 nM)8.20.10.2

Experimental Workflow

The following diagram illustrates the overall workflow for assessing PIM447 efficacy in the 3D co-culture model.

Experimental_Workflow 3D Co-culture Efficacy Workflow CellCulture 1. 2D Cell Culture (Cancer Cells & Fibroblasts) SpheroidFormation 2. 3D Spheroid Formation (Ultra-low attachment plates) CellCulture->SpheroidFormation Treatment 3. PIM447 Treatment (Dose-response) SpheroidFormation->Treatment Viability 4a. Viability Assay (CellTiter-Glo 3D) Treatment->Viability Apoptosis 4b. Apoptosis Assay (Caspase-Glo 3D) Treatment->Apoptosis WesternBlot 4c. Target Engagement (Western Blot) Treatment->WesternBlot DataAnalysis 5. Data Analysis (IC50, Fold Change) Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Workflow for PIM447 Efficacy Testing in 3D Spheroids.

Conclusion

The use of 3D co-culture models provides a more clinically relevant platform for the preclinical evaluation of novel anticancer agents like PIM447. The protocols outlined in this document offer a robust framework for assessing the cytotoxic, pro-apoptotic, and target-modulating effects of PIM447 in a system that better mimics the native tumor microenvironment. The data generated from these models can provide valuable insights into drug efficacy and potential mechanisms of resistance, thereby aiding in the clinical development of PIM kinase inhibitors.

References

Application Notes and Protocols for Investigating the Synergy of PIM447 and Bortezomib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and supporting data for investigating the synergistic anti-cancer effects of the pan-PIM kinase inhibitor, PIM447, and the proteasome inhibitor, bortezomib (B1684674). The combination of these two agents has demonstrated potent synergy in preclinical models of multiple myeloma.[1][2][3] These application notes offer a comprehensive guide to reproducing and expanding upon these findings, including methodologies for assessing cell viability, quantifying synergy, and elucidating the underlying molecular mechanisms through apoptosis and protein expression analysis.

Introduction

PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and drug resistance in various cancers, including multiple myeloma.[1][2] PIM447 is a novel and potent pan-PIM kinase inhibitor that has shown preclinical activity against multiple myeloma cells.[4] Bortezomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells.[5] It is a standard-of-care treatment for multiple myeloma.[6] The combination of PIM447 and bortezomib has been shown to result in a strong synergistic cytotoxic effect in multiple myeloma cell lines.[1][2] This synergy is attributed to the dual targeting of critical cancer cell survival pathways. PIM447 induces cell cycle disruption and apoptosis by inhibiting the mTORC1 pathway and decreasing levels of phospho-Bad and c-Myc.[1][3] Bortezomib exerts its effects through multiple mechanisms, including the activation of apoptotic pathways and interference with the NF-κB signaling cascade.[7][8] The concurrent inhibition of these pathways leads to a more profound anti-tumor response than either agent alone.

Data Presentation

The synergistic effects of PIM447 and bortezomib have been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]

Table 1: Synergistic Activity of PIM447 in Combination with Bortezomib and Dexamethasone

Cell LineCombinationCombination Index (CI)Interpretation
MM1SPIM447 + Bortezomib + Dexamethasone0.002Very Strong Synergy
RPMI-8226PIM447 + Bortezomib + DexamethasoneNot explicitly stated, but described as similar strong synergy to MM1SVery Strong Synergy

Data sourced from preclinical studies on multiple myeloma cell lines.[1][2]

Signaling Pathways

The synergistic interaction between PIM447 and bortezomib can be attributed to their complementary effects on key signaling pathways that regulate cancer cell survival and proliferation.

PIM447_Bortezomib_Signaling cluster_PIM PIM447 Inhibition cluster_Bortezomib Bortezomib Inhibition PIM PIM Kinases mTORC1 mTORC1 Pathway PIM->mTORC1 pBad p-Bad (Ser112)↓ PIM->pBad cMyc c-Myc↓ PIM->cMyc CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest Apoptosis Apoptosis pBad->Apoptosis cMyc->CellCycleArrest Proteasome Proteasome NFkB NF-κB Pathway Proteasome->NFkB Apoptosis_B Pro-Apoptotic Factors↑ Proteasome->Apoptosis_B NFkB->Apoptosis Apoptosis_B->Apoptosis PIM447_drug PIM447 PIM447_drug->PIM Bortezomib_drug Bortezomib Bortezomib_drug->Proteasome MTT_Workflow start Start cell_seeding Seed myeloma cells in 96-well plates start->cell_seeding drug_treatment Treat with PIM447, Bortezomib, and combinations cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 3-4 hours to allow formazan (B1609692) formation mtt_addition->formazan_incubation solubilization Add solubilization buffer (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and Combination Index (CI) read_absorbance->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Treat cells with PIM447, Bortezomib, and combinations start->cell_treatment cell_lysis Lyse cells and extract proteins cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., p-Bad, c-Myc, cleaved PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection analysis Analyze protein expression levels detection->analysis end End analysis->end

References

Application Notes and Protocols for Measuring PIM447 IC50 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of PIM447, a potent pan-PIM kinase inhibitor, in various cancer cell lines. This document outlines the mechanism of action of PIM447, summarizes its activity across different cancer types, and offers a step-by-step guide for conducting in vitro cell viability assays to measure its IC50.

Introduction to PIM447 and PIM Kinases

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell cycle progression, apoptosis, and cell proliferation.[1][] Overexpression of PIM kinases is observed in numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3][4] PIM447 (LGH447) is a highly selective and orally available pan-PIM kinase inhibitor with potent activity against all three isoforms, exhibiting Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[5][6] By inhibiting PIM kinases, PIM447 disrupts critical cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5][7][8]

Mechanism of Action of PIM447

PIM447 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of PIM kinases. This leads to the disruption of several oncogenic signaling pathways, including the mTORC1 pathway, and a reduction in the levels of key proteins involved in cell survival and proliferation, such as c-Myc and phospho-Bad (Ser112).[5][7] The inhibition of these pathways ultimately results in cytotoxicity in cancer cells.

PIM Kinase Signaling Pathway

The diagram below illustrates the central role of PIM kinases in cell signaling and the points of intervention by PIM447. PIM kinases are downstream of the JAK/STAT pathway and can influence the PI3K/Akt/mTOR pathway, highlighting the interconnectedness of cancer cell signaling.[9][10][11]

PIM_Signaling_Pathway PIM Kinase Signaling Pathway and PIM447 Inhibition Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM1/2/3 Kinases STAT->PIM Transcription Bad Bad PIM->Bad Phosphorylation mTORC1 mTORC1 Pathway PIM->mTORC1 cMyc c-Myc PIM->cMyc Apoptosis Apoptosis Inhibition PIM->Apoptosis Inhibition of PIM447 PIM447 PIM447->PIM pBad p-Bad (Inactive) Bad->Apoptosis Inhibition Proliferation Cell Proliferation mTORC1->Proliferation CellCycle Cell Cycle Progression cMyc->CellCycle cMyc->Proliferation

Caption: PIM Kinase Signaling Pathway and PIM447 Inhibition.

IC50 Values of PIM447 in Various Cancer Cell Lines

The anti-proliferative activity of PIM447 has been evaluated in a range of cancer cell lines. The IC50 and GI50 (50% growth inhibition) values are summarized in the table below. It is important to note that the incubation times and assay methods can influence the observed values.

Cell LineCancer TypeIC50 / GI50 (µM)Incubation TimeAssay MethodReference
MOLM16Acute Myeloid Leukemia (AML)0.013 daysCellTiter-Glo[5]
KG1Acute Myeloid Leukemia (AML)0.013 daysCellTiter-Glo[5]
EOL-1Acute Myeloid Leukemia (AML)0.013 daysCellTiter-Glo[5]
HEL 92.1.7Acute Erythroid Leukemia0.66--[12]
MM1SMultiple Myeloma0.2 - 3.348 hours-[6]
MM1RMultiple Myeloma0.2 - 3.348 hours-[6]
RPMI-8226Multiple Myeloma0.2 - 3.348 hours-[6]
U266Multiple Myeloma0.2 - 3.348 hours-[6]
NCI-H929Multiple Myeloma0.2 - 3.348 hours-[6]
OPM-2Multiple Myeloma>748 hours-[6]
ABC-DLBCL cell linesDiffuse Large B-cell LymphomaVaries (sensitive)72 hoursCellTiter-Glo[13]
GCB-DLBCL cell linesDiffuse Large B-cell LymphomaVaries (less sensitive)72 hoursCellTiter-Glo[13]
TNBC cell linesTriple-Negative Breast Cancer10 - 16--[14]

Experimental Protocol: Determination of PIM447 IC50 using MTT Assay

This protocol provides a detailed method for determining the IC50 value of PIM447 in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is the conversion of the yellow MTT salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[15][16] The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • PIM447 (LGH447)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

The following diagram outlines the key steps in the MTT assay for IC50 determination.

MTT_Workflow MTT Assay Workflow for IC50 Determination CellCulture 1. Cell Culture (Logarithmic growth phase) CellSeeding 2. Cell Seeding (96-well plate) CellCulture->CellSeeding Incubation1 3. Incubation (24 hours) CellSeeding->Incubation1 DrugTreatment 4. PIM447 Treatment (Serial dilutions) Incubation1->DrugTreatment Incubation2 5. Incubation (48-72 hours) DrugTreatment->Incubation2 MTTAddition 6. MTT Addition Incubation2->MTTAddition Incubation3 7. Incubation (2-4 hours) MTTAddition->Incubation3 Solubilization 8. Formazan Solubilization Incubation3->Solubilization Absorbance 9. Absorbance Reading (570 nm) Solubilization->Absorbance DataAnalysis 10. Data Analysis (IC50 Calculation) Absorbance->DataAnalysis

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2. Ensure the cells are in the logarithmic growth phase.[15]

  • Cell Harvesting (for adherent cells): Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.

  • Cell Counting: Determine the cell density and viability using a hemocytometer and trypan blue exclusion. Cell viability should be above 90%.

  • Cell Seeding: Dilute the cell suspension to the appropriate concentration (e.g., 5,000-10,000 cells/well, optimize for each cell line) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight at 37°C with 5% CO2.

Day 2: PIM447 Treatment

  • Prepare PIM447 Stock Solution: Prepare a 10 mM stock solution of PIM447 in DMSO.

  • Prepare Serial Dilutions: Perform serial dilutions of the PIM447 stock solution in complete culture medium to obtain the desired final concentrations (e.g., a range from 0.001 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest PIM447 concentration).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared PIM447 dilutions to the respective wells. Include wells for the vehicle control and a blank (medium only). It is recommended to perform each treatment in triplicate.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

Day 4/5: MTT Assay and Data Analysis

  • Add MTT Reagent: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.[15]

  • Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[15] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each PIM447 concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the PIM447 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This document provides the necessary information and a robust protocol for researchers to accurately determine the IC50 of PIM447 in various cancer cell lines. The provided data on PIM447's efficacy and the detailed experimental workflow will aid in the investigation of this promising anti-cancer agent and its potential applications in oncology research and drug development.

References

Application Notes and Protocols for In Vivo Pharmacodynamic Assays of PIM447 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM447, also known as LGH447, is a potent and selective pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is a hallmark of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. PIM447 exerts its anti-tumor effects by engaging the PIM kinases and inhibiting their downstream signaling pathways, most notably the mTORC1 pathway.[1][2]

These application notes provide detailed protocols for pharmacodynamic (PD) assays to assess the in vivo target engagement of PIM447. The assays focus on measuring the phosphorylation status of key downstream biomarkers in tumor and surrogate tissues, providing critical information for establishing dose-response relationships and confirming the mechanism of action of PIM447 in preclinical models.

PIM447 Mechanism of Action and Key Biomarkers

PIM447 inhibits the kinase activity of all three PIM isoforms with high potency (Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively).[1] Inhibition of PIM kinases by PIM447 leads to a downstream cascade of events, including the disruption of the mTORC1 signaling pathway. This results in decreased phosphorylation of key substrates such as the ribosomal protein S6 (S6RP) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1][2] Additionally, PIM447 treatment can lead to a reduction in the phosphorylation of the pro-apoptotic protein BAD at Ser112 and a decrease in the levels of the c-Myc oncoprotein.[1][2]

Therefore, the recommended pharmacodynamic biomarkers for assessing PIM447 target engagement in vivo are:

  • Primary Biomarker: Phosphorylated Ribosomal Protein S6 (pS6RP)

  • Secondary Biomarkers:

    • Phosphorylated 4E-Binding Protein 1 (p4EBP1)

    • Phosphorylated p70 S6 Kinase (pp70S6K)

    • Phosphorylated BAD (pBAD at Ser112)

    • Total c-Myc levels

Quantitative Data Summary

The following tables summarize in vitro potency of PIM447 and representative in vivo pharmacodynamic data for a mechanistically similar pan-PIM kinase inhibitor, demonstrating the expected dose-dependent inhibition of downstream biomarkers.

Table 1: In Vitro Potency of PIM447

TargetKi (pM)
PIM16
PIM218
PIM39

Data sourced from Selleck Chemicals.[1]

Table 2: Representative In Vivo Pharmacodynamic Target Inhibition in PC3 Xenograft Tumors with a Pan-PIM Kinase Inhibitor (TP-3654)

BiomarkerDose (mg/kg)Time PointMaximum Inhibition (%)
pS6K1002 hours40
pBad1008 hours80

Note: This data is for the pan-PIM kinase inhibitor TP-3654 and is presented as a representative example of expected in vivo pharmacodynamic effects.[3] Specific dose-response and time-course relationships for PIM447 should be determined experimentally.

Signaling Pathway Diagram

PIM447_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT JAK/STAT Cytokines/Growth Factors->JAK/STAT PIM1 PIM1 JAK/STAT->PIM1 Transcription PIM2 PIM2 JAK/STAT->PIM2 Transcription PIM3 PIM3 JAK/STAT->PIM3 Transcription mTORC1 mTORC1 PIM1->mTORC1 BAD BAD PIM1->BAD Phosphorylation (inhibition of apoptosis) c-Myc c-Myc PIM1->c-Myc Stabilization PIM2->mTORC1 PIM2->BAD Phosphorylation (inhibition of apoptosis) PIM2->c-Myc Stabilization PIM3->mTORC1 PIM3->BAD Phosphorylation (inhibition of apoptosis) PIM3->c-Myc Stabilization PIM447 PIM447 PIM447->PIM1 Inhibition PIM447->PIM2 Inhibition PIM447->PIM3 Inhibition p70S6K p70S6K mTORC1->p70S6K 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylation S6RP S6RP p70S6K->S6RP Phosphorylation Cell Proliferation Cell Proliferation S6RP->Cell Proliferation 4EBP1->Cell Proliferation Apoptosis Apoptosis BAD->Apoptosis c-Myc->Cell Proliferation

Experimental Protocols

The following are detailed protocols for the recommended pharmacodynamic assays.

Western Blotting for Phosphorylated Proteins in Tumor Tissue

This protocol describes the analysis of pS6RP, p4EBP1, pp70S6K, pBAD, and total c-Myc in tumor tissue lysates from PIM447-treated animals.

WB_Workflow start Start tumor_collection Tumor Collection (snap-freeze in liquid N2) start->tumor_collection lysis Tissue Lysis (RIPA buffer with protease/phosphatase inhibitors) tumor_collection->lysis quantification Protein Quantification (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End analysis->end

Materials:

  • Tumor tissue samples

  • Liquid nitrogen

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for pS6RP, S6RP, p4EBP1, 4EBP1, pp70S6K, p70S6K, pBAD, BAD, c-Myc, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Tumor Lysate Preparation:

    • Excise tumors from treated and vehicle control animals at specified time points post-dose.

    • Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.

    • Homogenize frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control.

Immunohistochemistry (IHC) for pS6RP in Tumor Tissue

This protocol provides a method for the qualitative and semi-quantitative assessment of pS6RP in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

IHC_Workflow start Start fixation Tumor Fixation (10% Neutral Buffered Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm sections) embedding->sectioning dewax_rehydrate Dewaxing and Rehydration sectioning->dewax_rehydrate antigen_retrieval Antigen Retrieval (Heat-induced) dewax_rehydrate->antigen_retrieval blocking Blocking (Peroxidase and Protein Block) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-pS6RP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-polymer) primary_ab->secondary_ab detection Chromogen Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount Dehydration and Mounting counterstain->dehydrate_mount analysis Microscopic Analysis and Scoring dehydrate_mount->analysis end End analysis->end

Materials:

  • FFPE tumor tissue blocks

  • Microtome

  • Glass slides

  • Xylene and ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Protein blocking solution (e.g., normal goat serum)

  • Primary antibody (anti-pS6RP)

  • HRP-polymer conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin

  • Mounting medium

Protocol:

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24-48 hours.

    • Process and embed the fixed tissues in paraffin.

    • Cut 4-5 µm sections using a microtome and mount on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a water bath or pressure cooker according to the antibody manufacturer's recommendations.

  • Staining:

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.

    • Block non-specific protein binding with a protein blocking solution.

    • Incubate with the primary anti-pS6RP antibody at the optimized dilution and time.

    • Wash with buffer.

    • Incubate with an HRP-polymer conjugated secondary antibody.

    • Wash with buffer.

    • Develop the signal with DAB chromogen substrate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope.

    • Semi-quantitatively score the staining intensity and the percentage of positive cells.

Phospho-flow Cytometry for pp70S6K in Whole Blood or Bone Marrow

This protocol allows for the quantification of pp70S6K in specific cell populations from whole blood or bone marrow aspirates, serving as a surrogate tissue for target engagement.

Flow_Workflow start Start sample_collection Whole Blood/Bone Marrow Collection (Heparin tubes) start->sample_collection fixation Fixation (e.g., with paraformaldehyde) sample_collection->fixation lysis_perm RBC Lysis and Permeabilization (e.g., with methanol) fixation->lysis_perm surface_staining Cell Surface Marker Staining lysis_perm->surface_staining intracellular_staining Intracellular Staining (Anti-pp70S6K) surface_staining->intracellular_staining acquisition Flow Cytometry Data Acquisition intracellular_staining->acquisition analysis Data Analysis (Gating and MFI quantification) acquisition->analysis end End analysis->end

Materials:

  • Whole blood or bone marrow aspirates collected in heparinized tubes

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against cell surface markers (to identify specific cell populations)

  • Fluorochrome-conjugated antibody against pp70S6K

  • Flow cytometer

Protocol:

  • Sample Collection and Fixation:

    • Collect whole blood or bone marrow aspirates into heparinized tubes.

    • Immediately fix the samples by adding a fixation buffer and incubating at room temperature.

  • Lysis and Permeabilization:

    • Lyse red blood cells and permeabilize the remaining cells by adding ice-cold methanol (B129727) and incubating on ice.

  • Staining:

    • Wash the cells with staining buffer.

    • Incubate with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify the cell population of interest (e.g., CD45 for leukocytes, specific markers for tumor cells if circulating).

    • Wash the cells.

    • Incubate with the fluorochrome-conjugated anti-pp70S6K antibody.

    • Wash the cells and resuspend in staining buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the cell population of interest based on the surface marker expression.

    • Quantify the median fluorescence intensity (MFI) of the pp70S6K signal within the gated population.

    • Compare the MFI of treated samples to vehicle controls to determine the percent inhibition.

Conclusion

The pharmacodynamic assays outlined in these application notes provide a robust framework for evaluating the in vivo target engagement of PIM447. By employing a combination of Western blotting, immunohistochemistry, and phospho-flow cytometry, researchers can gain a comprehensive understanding of the dose- and time-dependent effects of PIM447 on its intended signaling pathway in relevant preclinical models. This information is invaluable for guiding dose selection and scheduling in further preclinical and clinical development.

References

Troubleshooting & Optimization

(1S,3R,5R)-PIM447 dihydrochloride solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for dissolving and handling (1S,3R,5R)-PIM447 dihydrochloride (B599025) for experimental use.

Solubility Data

The solubility of (1S,3R,5R)-PIM447 dihydrochloride can vary based on the solvent and experimental conditions. Below is a summary of reported solubility values.

SolventConcentration (mg/mL)Molar Equivalent (mM)NotesSource(s)
DMSO ≥ 46.7 mg/mL≥ 90.97 mMHygroscopic DMSO can significantly reduce solubility; use newly opened solvent.[1][2] The "≥" symbol indicates that saturation may not have been reached at this concentration.[1][2] Other sources report solubility up to 80-95 mg/mL.[3][4][1][2][3][4]
Water 50 mg/mL97.39 mMRequires sonication to achieve dissolution.[1][1]

Note : Some suppliers list the hydrochloride salt of PIM447 as insoluble in water.[3] This discrepancy may be due to differences between the hydrochloride and dihydrochloride salt forms or variations in experimental conditions.

Experimental Protocols

Adhering to proper preparation methods is crucial for achieving complete dissolution and maintaining the stability of the compound.

Protocol 1: Preparing a Stock Solution in DMSO

  • Solvent Selection : Use fresh, anhydrous-grade DMSO. DMSO is hygroscopic, and absorbed moisture can significantly decrease the solubility of PIM447 dihydrochloride.[1][2][3]

  • Weighing the Compound : Weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition : Add the appropriate volume of fresh DMSO to the vial to reach the target concentration.

  • Aiding Dissolution : To ensure complete dissolution, gentle warming to 37°C or sonication in an ultrasonic bath is recommended.[4][5] Vortex briefly to mix.

  • Storage : Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 6 months) or -80°C for long-term (up to 1 year) storage.[1][6]

Protocol 2: Preparing a Solution in Water

  • Weighing the Compound : Weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition : Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent).

  • Aiding Dissolution : This compound requires mechanical energy to dissolve in water. Place the vial in an ultrasonic bath and sonicate until the solution is clear.[1]

  • Sterilization : For cell-based assays, it is critical to sterilize the aqueous solution after preparation. Pass the solution through a 0.22 μm sterile filter before use.[1]

  • Usage : Aqueous solutions should ideally be prepared fresh for immediate use.[7]

Troubleshooting & FAQs

Q1: My this compound is not dissolving completely in DMSO.

  • A1: The most common reason is the use of old or improperly stored DMSO that has absorbed moisture from the air.[1][2][3] Discard the old solvent and use a fresh, unopened bottle of anhydrous DMSO. Applying gentle heat (37°C) or sonicating the solution can also help overcome dissolution challenges.[5]

Q2: I read that PIM447 is insoluble in water, but your guide says it is soluble at 50 mg/mL. Which is correct?

  • A2: This is a key point of confusion that may arise from different salt forms of the compound. While some datasheets for PIM447 hydrochloride may state it is insoluble in water[3], data for the dihydrochloride salt indicates a solubility of up to 50 mg/mL, provided that sonication is used to facilitate dissolution.[1] Always ensure you are consulting the technical data specific to the dihydrochloride form and employ the recommended dissolution techniques.

Q3: Can I store the stock solution at 4°C?

  • A3: It is not recommended. For DMSO stock solutions, storage at 4°C is generally limited to a very short period (e.g., up to two weeks), while long-term stability is ensured at -20°C or -80°C.[6] Aqueous solutions are less stable and should be prepared fresh before each experiment.[7]

Q4: How should I prepare the compound for in vivo studies?

  • A4: For oral administration, a common formulation involves creating a suspension.[3] A typical vehicle may consist of co-solvents like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] The compound is first dissolved in DMSO, followed by the sequential addition of the other solvents.[4] Always refer to specific in vivo protocols for your experimental model.

Workflow and Logic Diagrams

The following diagram outlines the decision-making and troubleshooting process for dissolving this compound.

G start Start: Prepare Stock Solution choose_solvent Choose Solvent start->choose_solvent dmso_protocol Follow DMSO Protocol: - Use fresh, anhydrous DMSO - Add solvent to compound choose_solvent->dmso_protocol DMSO water_protocol Follow Water Protocol: - Use sterile, purified water - Add solvent to compound choose_solvent->water_protocol Water dmso_aid Aid Dissolution: - Warm to 37°C - Sonicate dmso_protocol->dmso_aid dmso_check Is solution clear? dmso_aid->dmso_check dmso_troubleshoot Troubleshoot: - Discard old DMSO - Use new anhydrous stock - Increase sonication time dmso_check->dmso_troubleshoot No success Success: Filter (if aqueous) & Aliquot for Storage (-20°C / -80°C) dmso_check->success Yes dmso_troubleshoot->dmso_aid water_aid Aid Dissolution: - Sonicate until clear water_protocol->water_aid water_check Is solution clear? water_aid->water_check water_troubleshoot Troubleshoot: - Ensure sufficient sonication power/time - Confirm correct salt form (dihydrochloride) water_check->water_troubleshoot No water_check->success Yes water_troubleshoot->water_aid

Caption: Workflow for dissolving PIM447 dihydrochloride.

References

PIM447 Technical Support Center: Ensuring Optimal Bioavailability in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIM447 (LGH447). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies. While PIM447 is a potent pan-PIM kinase inhibitor with inherently high oral bioavailability, achieving consistent and optimal exposure in preclinical models requires careful attention to formulation and experimental protocol.[1] This resource provides troubleshooting advice, detailed protocols, and key data to help you succeed in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Published data indicates PIM447 has high oral bioavailability, but my in vivo study showed low or inconsistent plasma exposure. What are the likely causes?

A1: This is a common issue when working with compounds that are poorly soluble in water, even if they have high intrinsic membrane permeability and low first-pass metabolism. While PIM447 has demonstrated excellent oral bioavailability (84% in mice, 70% in rats, 71% in dogs), suboptimal experimental conditions can prevent the compound from being fully absorbed.[1]

Key areas to troubleshoot include:

  • Formulation Failure: PIM447 is insoluble in water.[1] If the formulation is not robust, the compound can precipitate out of the vehicle either before or after administration into the gastrointestinal tract. This precipitation drastically reduces the amount of drug available for absorption.

  • Improper Vehicle Selection: The chosen vehicle may not be suitable for maintaining PIM447 in a solubilized state upon dilution with GI fluids.

  • Dosing Execution Errors: Inaccurate dose volume, improper oral gavage technique, or animal regurgitation can lead to significant variability in the administered dose.

  • Bioanalytical Issues: Problems with the sample processing, storage, or the analytical method (e.g., LC-MS/MS) can lead to inaccurate quantification of plasma concentrations.

The following diagram illustrates a typical workflow for troubleshooting low in vivo exposure.

G Diagram 1: Troubleshooting Workflow for Low PIM447 Exposure cluster_formulation Formulation Checks cluster_dosing Dosing Checks cluster_bioanalysis Bioanalysis Checks A Low/Variable In Vivo Exposure Observed B Investigate Formulation A->B C Review Dosing Procedure A->C D Audit Bioanalysis A->D E Check for precipitation in dosing vehicle B->E F Assess physical stability of the formulation G Is the formulation robust to dilution? H Verify dose calculation and vehicle volume I Confirm proper gavage technique J Observe animals post-dose for regurgitation K Evaluate sample collection/storage L Check for matrix effects in LC-MS/MS M Review standard curve and QCs

Diagram 1: Troubleshooting Workflow for Low PIM447 Exposure

Q2: How can I best formulate PIM447 for oral administration in preclinical studies?

A2: Given PIM447's poor aqueous solubility, a formulation that can maintain the drug in a solubilized state is critical. Co-solvent systems are a common and effective approach.[2] A widely used and tested vehicle for compounds like PIM447 for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and Saline.[3]

This combination works by:

  • DMSO: A strong solvent to initially dissolve the PIM447 powder.[3]

  • PEG300: A water-miscible co-solvent that helps maintain solubility.[2]

  • Tween 80: A surfactant that improves wetting and forms micelles, which helps prevent precipitation upon dilution in the aqueous environment of the GI tract.[2]

  • Saline: The aqueous component that makes the final formulation injectable and adjusts the final concentration.[3]

See the Experimental Protocols section for a step-by-step guide to preparing this formulation.

Q3: What are the key physicochemical and pharmacokinetic properties of PIM447 I should be aware of?

A3: Understanding the properties of PIM447 is essential for designing effective experiments. Key data is summarized in the tables below.

Data Presentation

Table 1: Physicochemical Properties of PIM447

Property Value Source
Molecular Weight 440.46 g/mol [3][4]
Molecular Formula C₂₄H₂₃F₃N₄O [3][4]
Water Solubility Insoluble [1]
DMSO Solubility ≥ 80 mg/mL (181.63 mM) [1][3]

| Ethanol Solubility | 95 mg/mL |[1] |

Table 2: Preclinical Pharmacokinetic Parameters of PIM447

Parameter Mouse Rat Dog Source
Oral Bioavailability (F%) 84% 70% 71% [1]
Clearance (CL, mL/min/kg) 20 28 8 [1]
Volume of Distribution (Vss, L/kg) 5.3 6.4 3.6 [1]

| Plasma Protein Binding (Human) | 95% | - | - |[1] |

Experimental Protocols

Protocol 1: Preparation of PIM447 Formulation for Oral Gavage

This protocol details the preparation of a common vehicle suitable for delivering PIM447 in preclinical oral studies, targeting a final concentration of 5 mg/mL.[3]

Materials:

  • PIM447 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Methodology:

  • Weigh PIM447: Accurately weigh the required amount of PIM447 powder. For a 10 mL final volume at 5 mg/mL, you will need 50 mg.

  • Initial Solubilization: Add 10% of the final volume as DMSO (1 mL for a 10 mL total). Vortex or sonicate until the PIM447 is completely dissolved. Ensure no solid particles are visible.

  • Add Co-solvent: Add 40% of the final volume as PEG300 (4 mL for a 10 mL total). Mix thoroughly until the solution is homogenous.

  • Add Surfactant: Add 5% of the final volume as Tween 80 (0.5 mL for a 10 mL total). Mix thoroughly. The solution may become more viscous.

  • Final Dilution: Add 45% of the final volume as saline (4.5 mL for a 10 mL total) to reach the target concentration. Add the saline dropwise while vortexing to prevent precipitation.

  • Final Check: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before dosing. Prepare this formulation fresh on the day of the experiment.

The following diagram outlines the workflow for this formulation preparation.

Diagram 2: PIM447 Formulation Workflow (5 mg/mL)

Protocol 2: General Pharmacokinetic (PK) Study via Oral Gavage in Mice

This protocol provides a general framework for conducting a PK study. Specifics such as dose, time points, and animal strain should be adapted to your experimental goals.

Materials:

  • Appropriate strain, age, and sex of mice (e.g., C57BL/6 or BALB/c)

  • PIM447 formulation (prepared as in Protocol 1)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

Methodology:

  • Animal Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.

  • Fasting: Fast animals for 4-6 hours prior to dosing to reduce variability in gastric emptying. Ensure access to water.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume. A typical dosing volume is 10 mL/kg.

    • Administer the PIM447 formulation carefully via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use a consistent collection site (e.g., saphenous vein, tail vein).

    • Place blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Carefully collect the supernatant (plasma) and transfer to a new, labeled tube.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify PIM447 concentrations in plasma using a validated LC-MS/MS method.

The diagram below illustrates the key experimental factors that can influence the outcome of an oral PK study for a compound like PIM447.

G Diagram 3: Factors in Preclinical Oral PK Studies cluster_drug Drug Properties cluster_formulation Formulation & Dosing cluster_animal Physiological Factors center Observed In Vivo Exposure (AUC, Cmax) sol Aqueous Solubility sol->center perm Permeability perm->center met Metabolism met->center veh Vehicle Choice veh->center precip Precipitation Risk precip->center dose_vol Dose Volume dose_vol->center dose_route Gavage Technique dose_route->center fast Fasting State fast->center gi_ph GI pH gi_ph->center transit GI Transit Time transit->center species Species/Strain species->center

Diagram 3: Factors in Preclinical Oral PK Studies

References

Technical Support Center: Overcoming PIM447 Resistance in Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the pan-PIM kinase inhibitor, PIM447, in multiple myeloma (MM) cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during in vitro experiments with PIM447 and multiple myeloma cell lines.

Q1: What is the mechanism of action of PIM447 in multiple myeloma cells?

A1: PIM447 is a potent, orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases overexpressed in multiple myeloma.[1] PIM447 induces cytotoxicity in myeloma cells through two primary mechanisms:

  • Cell Cycle Disruption: It causes an arrest in the G0/G1 phase of the cell cycle.[2]

  • Induction of Apoptosis: This is mediated by a decrease in the phosphorylation of the pro-apoptotic protein Bad at serine 112 (p-Bad Ser112) and a reduction in the levels of the oncoprotein c-Myc.[3][4] PIM447 also inhibits the mTORC1 pathway, a key regulator of cell growth and proliferation.[3][4]

Q2: My multiple myeloma cell line is showing reduced sensitivity or resistance to PIM447. What are the possible reasons?

A2: Resistance to PIM447 can emerge through several mechanisms. Here are some potential causes and troubleshooting steps:

  • Activation of Bypass Signaling Pathways: Cells may compensate for PIM kinase inhibition by upregulating alternative survival pathways. For instance, sustained activation of the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway can confer resistance.

    • Troubleshooting: Perform western blot analysis to probe for the activation status (i.e., phosphorylation) of key proteins in these pathways, such as Akt, S6 ribosomal protein, and ERK1/2.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can lead to increased efflux of PIM447 from the cell, reducing its intracellular concentration and efficacy.

    • Troubleshooting: Use a fluorescent substrate of MDR1 (e.g., rhodamine 123) to assess drug efflux by flow cytometry. Co-treatment with an MDR1 inhibitor can help to confirm this mechanism.

  • High Cell Confluence: Dense cell cultures can exhibit altered drug responses.

    • Troubleshooting: Optimize initial cell seeding density to ensure cells remain in the exponential growth phase during the experiment.

  • Cell Line-Specific Factors: The inherent genetic and molecular makeup of a cell line can influence its sensitivity to PIM447. Some cell lines may have intrinsically lower sensitivity.

Q3: I'm observing high variability in my cell viability assay results with PIM447.

A3: Inconsistent results in cell viability assays can stem from several factors:

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Drug Dilution Inaccuracy: Prepare fresh serial dilutions of PIM447 for each experiment to ensure accurate concentrations.

  • Incubation Time: Adhere to a consistent incubation time for all experiments.

Q4: How can I overcome PIM447 resistance in my multiple myeloma cell cultures?

A4: Several strategies can be employed to overcome resistance to PIM447:

  • Combination Therapy: PIM447 has shown strong synergistic effects when combined with standard-of-care agents for multiple myeloma.[3][4] Consider co-treatment with:

  • Targeting Bypass Pathways: If you identify an activated bypass pathway, consider co-treatment with an inhibitor of that pathway (e.g., a PI3K/mTOR inhibitor or a MEK inhibitor).

Quantitative Data Summary

The following tables provide a summary of quantitative data related to PIM447's activity in multiple myeloma cell lines.

Table 1: IC50 Values of PIM447 in Various Multiple Myeloma Cell Lines

Cell LineSensitivity StatusIC50 (µM) at 48h
MM1SSensitive~0.5
NCI-H929Sensitive~1
RPMI-8226Sensitive~2
OPM-2Less Sensitive~5
RPMI-LR5Resistant>10

Data compiled from multiple sources. Actual IC50 values can vary depending on experimental conditions.

Table 2: Combination Index (CI) Values for PIM447 with Standard-of-Care Agents in MM1S Cells

CombinationCI ValueInterpretation
PIM447 + Bortezomib + Dexamethasone0.002Very Strong Synergy
PIM447 + Lenalidomide + Dexamethasone0.065Strong Synergy
PIM447 + Pomalidomide + Dexamethasone0.077Strong Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. A lower CI value indicates stronger synergy.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of PIM447 on multiple myeloma cells.

Materials:

  • Multiple myeloma cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • PIM447 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight (for adherent lines) or acclimate (for suspension lines).

  • Treat the cells with increasing concentrations of PIM447 (e.g., 0.05–10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • For suspension cells, centrifuge the plate to pellet the cells.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following PIM447 treatment.

Materials:

  • Multiple myeloma cells

  • PIM447

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of PIM447 for 24 or 48 hours.

  • Harvest both adherent (using trypsin) and suspension cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Key Signaling Proteins

Objective: To analyze the expression and phosphorylation status of proteins in the PIM447 signaling pathway.

Materials:

  • Multiple myeloma cells treated with PIM447

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Bad (Ser112), anti-total Bad, anti-c-Myc, anti-p-4E-BP1, anti-total 4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

PIM447 Mechanism of Action and Resistance Pathways

PIM447_Mechanism_and_Resistance cluster_PIM447 PIM447 Action cluster_Downstream Downstream Effects cluster_Resistance Resistance Mechanisms PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases Inhibits Survival Cell Survival pBad p-Bad (Ser112)↓ PIM_Kinases->pBad cMyc c-Myc↓ PIM_Kinases->cMyc mTORC1 mTORC1 Pathway↓ PIM_Kinases->mTORC1 Apoptosis Apoptosis↑ pBad->Apoptosis CellCycleArrest G1/S Arrest cMyc->CellCycleArrest ProteinSynth Protein Synthesis↓ mTORC1->ProteinSynth ProteinSynth->CellCycleArrest Bypass Bypass Signaling (e.g., PI3K/AKT, MAPK/ERK) Bypass->Survival DrugEfflux Increased Drug Efflux (e.g., MDR1) DrugEfflux->PIM447 Reduces intracellular concentration

Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest. Resistance can arise from bypass signaling or increased drug efflux.

Experimental Workflow for Investigating PIM447 Resistance

Resistance_Workflow Start Start with PIM447-sensitive MM cell line GenerateResistant Generate resistant cell line (prolonged exposure to increasing PIM447 conc.) Start->GenerateResistant ConfirmResistance Confirm resistance (MTT assay, compare IC50) GenerateResistant->ConfirmResistance InvestigateMechanisms Investigate Mechanisms ConfirmResistance->InvestigateMechanisms WesternBlot Western Blot (p-AKT, p-ERK, etc.) InvestigateMechanisms->WesternBlot Bypass Signaling? EffluxAssay Drug Efflux Assay (e.g., Rhodamine 123) InvestigateMechanisms->EffluxAssay Increased Efflux? CombinationStudies Combination Studies (Synergy with other drugs) WesternBlot->CombinationStudies EffluxAssay->CombinationStudies OvercomeResistance Identify strategies to overcome resistance CombinationStudies->OvercomeResistance

Caption: Workflow for generating and characterizing PIM447-resistant multiple myeloma cells to identify effective therapeutic strategies.

References

PIM447 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of the pan-PIM kinase inhibitor, PIM447, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is PIM447 and what is its mechanism of action?

A1: PIM447 is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are involved in the regulation of cell survival, proliferation, and apoptosis. PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. It has been shown to inhibit the mTORC1 pathway and decrease levels of phospho-Bad (Ser112) and c-Myc.

Q2: How stable is PIM447 in solution?

A2: PIM447 solutions are known to be unstable and it is highly recommended to prepare them fresh for each experiment. While PIM447 demonstrates high stability in human plasma (greater than 90% remaining after 3 hours), its stability in aqueous-based cell culture media can be variable and is influenced by several factors.

Q3: What are the optimal storage conditions for PIM447 stock solutions?

A3: PIM447 stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: In which solvents is PIM447 soluble?

A4: PIM447 is highly soluble in DMSO. When preparing working concentrations in cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: Reduced or inconsistent biological activity of PIM447 in my cell-based assays.

  • Possible Cause 1: Degradation of PIM447 in cell culture medium.

    • Solution: The stability of PIM447 in your specific cell culture medium and experimental conditions may be limited. It is crucial to perform a stability study to determine the rate of degradation. Consider refreshing the media with freshly prepared PIM447 for long-term experiments (e.g., beyond 24 hours).

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Hydrophobic compounds like PIM447 can adsorb to the surface of cell culture plates and pipette tips, reducing the effective concentration. Use low-protein-binding plasticware to minimize this effect. Including a control group without cells can help assess the extent of non-specific binding.

  • Possible Cause 3: Interaction with media components.

    • Solution: Components in the cell culture medium, particularly in fetal bovine serum (FBS), can potentially interact with or enzymatically degrade PIM447. Test the stability of PIM447 in your basal medium with and without serum to see if serum components are affecting its stability.

Issue 2: Precipitation of PIM447 upon dilution in cell culture media.

  • Possible Cause 1: Poor aqueous solubility.

    • Solution: Although soluble in DMSO, PIM447 may have limited solubility in aqueous media. To avoid precipitation, ensure the stock solution is at room temperature before dilution and add it to the pre-warmed (37°C) cell culture medium while vortexing or mixing gently. Avoid preparing working solutions at concentrations that exceed the solubility limit in the final media composition.

  • Possible Cause 2: High final DMSO concentration.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is not exceeding recommended limits (typically <0.5%). Higher concentrations of DMSO can affect cell health and may also influence the solubility of the compound.

Data Presentation: PIM447 Stability in Cell Culture Media

While specific public data on PIM447 stability in various cell culture media is limited, the following table illustrates how to present such data once generated through the experimental protocols provided below.

Time (hours)RPMI-1640 + 10% FBS (% Remaining)DMEM + 10% FBS (% Remaining)Serum-Free Medium (% Remaining)
0100100100
298.599.199.5
892.395.697.2
2475.481.288.9
4855.163.776.8
7238.947.565.1

Caption: Example data for PIM447 stability in different cell culture media at 37°C.

Experimental Protocols

Protocol 1: Quantitative Analysis of PIM447 Stability in Cell Culture Media using HPLC-UV

This protocol outlines a method to determine the stability of PIM447 in a chosen cell culture medium over time.

  • Preparation of PIM447 Solutions:

    • Prepare a 10 mM stock solution of PIM447 in 100% DMSO.

    • Dilute the stock solution in your chosen cell culture medium (e.g., RPMI-1640 + 10% FBS) to a final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Dispense the PIM447-containing medium into sterile tubes or wells of a multi-well plate.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) from the incubating solution. The 0-hour time point should be collected immediately after preparation.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • Precipitate proteins by adding a 3-fold excess of ice-cold acetonitrile (B52724). Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for good peak separation and shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the optimal UV absorbance wavelength for PIM447 by scanning a standard solution (typically between 200-400 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PIM447.

    • Quantify the concentration of PIM447 in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of PIM447 remaining at each time point relative to the 0-hour time point.

Signaling Pathway and Workflow Diagrams

PIM447_Signaling_Pathway PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases inhibition pBad p-Bad (Ser112) PIM_Kinases->pBad phosphorylation cMyc c-Myc PIM_Kinases->cMyc stabilization mTORC1 mTORC1 Signaling PIM_Kinases->mTORC1 activation Bad Bad Apoptosis Apoptosis pBad->Apoptosis inhibition Cell_Cycle_Progression Cell Cycle Progression cMyc->Cell_Cycle_Progression promotion Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotion

Caption: PIM447 inhibits PIM kinases, leading to decreased cell survival and proliferation.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare 10 mM PIM447 Stock in DMSO Prep_Working Dilute to 10 µM in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO₂ Prep_Working->Incubate Sample Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) Incubate->Sample Protein_Precip Protein Precipitation (Acetonitrile) Sample->Protein_Precip HPLC_Analysis Quantify using HPLC-UV Protein_Precip->HPLC_Analysis Data_Analysis Calculate % Remaining vs. Time 0 HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing PIM447 stability in cell culture media.

Optimizing PIM447 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PIM447, a potent pan-PIM kinase inhibitor, for in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of PIM447 in your research.

Troubleshooting Guide

Researchers may encounter several common issues when working with PIM447. This guide provides solutions to frequently observed challenges.

Problem 1: Low Efficacy or No Observable Effect

If you are not observing the expected biological effect after PIM447 treatment, consider the following:

  • Inadequate Concentration: The concentration of PIM447 may be too low for your specific cell line or assay. Consult the IC50 values in Table 1 to determine an appropriate starting range. It is crucial to perform a dose-response experiment to identify the optimal concentration for your experimental setup.

  • Incorrect Incubation Time: The duration of treatment may be insufficient for PIM447 to exert its effects. Treatment times in published studies range from 24 to 72 hours.[1][2] A time-course experiment is recommended to establish the optimal incubation period.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PIM447.[1][2] Verify the expression of PIM kinases in your cell line, as higher expression levels often correlate with increased sensitivity.

  • Compound Stability: Ensure the proper storage and handling of PIM447 to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.[2]

Problem 2: High Cell Death or Off-Target Effects

Excessive cell death or unexpected results may indicate an issue with the PIM447 concentration or experimental conditions:

  • Concentration Too High: High concentrations of PIM447 can lead to non-specific toxicity. Refer to the effective concentration ranges in Table 1 and perform a dose-response curve to identify a concentration that inhibits the target without causing excessive cell death.

  • Solvent Toxicity: The vehicle used to dissolve PIM447, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) and include a vehicle-only control in your experiments.

  • Off-Target Kinase Inhibition: While PIM447 is a selective pan-PIM kinase inhibitor, at very high concentrations, it may inhibit other kinases.[3] If you suspect off-target effects, consider using lower concentrations or validating your findings with a structurally different PIM inhibitor.

Problem 3: Compound Precipitation in Culture Medium

PIM447 hydrochloride has good solubility in DMSO; however, it may precipitate when diluted in aqueous culture medium.[3]

  • Improve Solubility: To avoid precipitation, prepare a high-concentration stock solution in DMSO and then dilute it serially in culture medium to the final working concentration just before use. Vigorous vortexing or sonication during dilution can also help.[4]

  • Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding PIM447. If precipitation is observed, the experiment should be repeated with a modified dilution protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PIM447?

A1: PIM447 is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3.[2][3] These kinases are involved in regulating cell cycle progression, apoptosis, and protein synthesis.[1][5] By inhibiting PIM kinases, PIM447 can lead to cell cycle arrest, induction of apoptosis, and inhibition of the mTORC1 signaling pathway.[1][6]

Q2: What is a typical starting concentration for PIM447 in cell culture experiments?

A2: A typical starting concentration for PIM447 in cell culture experiments ranges from 0.05 µM to 10 µM.[1][2] However, the optimal concentration is highly dependent on the cell line being used. It is strongly recommended to perform a dose-response experiment (e.g., from 0.01 µM to 20 µM) to determine the IC50 value for your specific cell line.[1][3]

Q3: How should I prepare a stock solution of PIM447?

A3: PIM447 hydrochloride is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Q4: What are the downstream targets of PIM447 that I can assess by Western blot?

A4: To confirm the on-target activity of PIM447, you can assess the phosphorylation status of several downstream targets of PIM kinases. Key targets include a decrease in phosphorylated Bad (Ser112), reduced levels of c-Myc, and inhibition of the mTORC1 pathway, which can be monitored by the phosphorylation of its downstream effectors like 4E-BP1 and S6 ribosomal protein.[1][6]

Q5: Can PIM447 be used in combination with other drugs?

A5: Yes, studies have shown that PIM447 can act synergistically with other anti-cancer agents. For example, it has demonstrated strong synergy with standard-of-care treatments for multiple myeloma, such as bortezomib, lenalidomide, and pomalidomide, as well as with the BCL2 inhibitor venetoclax (B612062) in acute myeloid leukemia models.[1][7][8][9]

Data Presentation

Table 1: In Vitro Efficacy of PIM447 in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 / LD50 / GI50Reference
MM1SMultiple MyelomaMTT480.2 µM (IC50)[1]
RPMI-8226Multiple MyelomaMTT483.3 µM (IC50)[1]
OPM-2Multiple MyelomaMTT48>10 µM (IC50)[1]
NCI-H929Multiple MyelomaMTT480.5 µM (IC50)[1]
HuH6HepatoblastomaalamarBlue™7213 µM (LD50)[10]
COA67HepatoblastomaalamarBlue™7210 µM (LD50)[10]
MOLM16Acute Myeloid LeukemiaCellTiter-Glo720.01 µM (GI50)[3]
KG1Acute Myeloid LeukemiaCellTiter-Glo720.01 µM (GI50)[3]
Kasumi-1Acute Myeloid LeukemiaCell Proliferation Assay-1591.54 nM (IC50)[11]
SKNO-1Acute Myeloid LeukemiaCell Proliferation Assay-202.28 nM (IC50)[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of PIM447.[12][13]

Materials:

  • PIM447 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PIM447 in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PIM447. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PIM447 Downstream Targets

This protocol outlines the steps to analyze changes in protein expression and phosphorylation following PIM447 treatment.[14][15]

Materials:

  • PIM447

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6RP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of PIM447 for the appropriate time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).

Visualizations

PIM447_Signaling_Pathway cluster_downstream Downstream Effects PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases inhibits mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 activates cMyc c-Myc PIM_Kinases->cMyc stabilizes Bad Bad PIM_Kinases->Bad phosphorylates (inactivates) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis regulates Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle promotes Apoptosis Apoptosis Bad->Apoptosis inhibits

Caption: PIM447 signaling pathway.

Experimental_Workflow start Start: Cell Seeding treatment PIM447 Dose-Response Treatment (24-72h) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 downstream_analysis Select Optimal Concentration for Downstream Assays ic50->downstream_analysis western_blot Western Blot Analysis (p-Bad, c-Myc, etc.) downstream_analysis->western_blot apoptosis_assay Apoptosis Assay (Annexin V) downstream_analysis->apoptosis_assay end End: Data Analysis & Interpretation western_blot->end apoptosis_assay->end

Caption: PIM447 in vitro experimental workflow.

Troubleshooting_Tree cluster_low_efficacy cluster_high_toxicity cluster_precipitation start Issue Encountered low_efficacy Low/No Efficacy start->low_efficacy No high_toxicity High Toxicity/Off-Target Effects start->high_toxicity Yes precipitation Compound Precipitation start->precipitation Other check_conc Concentration Too Low? low_efficacy->check_conc check_high_conc Concentration Too High? high_toxicity->check_high_conc check_solubility Improper Dilution? precipitation->check_solubility check_time Incubation Time Too Short? check_conc->check_time No solution_conc Solution: Increase Concentration (Perform Dose-Response) check_conc->solution_conc Yes check_cell_line Cell Line Insensitive? check_time->check_cell_line No solution_time Solution: Increase Incubation Time (Perform Time-Course) check_time->solution_time Yes solution_cell_line Solution: Verify PIM Kinase Expression check_cell_line->solution_cell_line Yes check_solvent Solvent Toxicity? check_high_conc->check_solvent No solution_high_conc Solution: Decrease Concentration (Perform Dose-Response) check_high_conc->solution_high_conc Yes solution_solvent Solution: Lower Final DMSO % & Use Vehicle Control check_solvent->solution_solvent Yes solution_solubility Solution: Prepare Fresh Dilutions, Vortex/Sonicate check_solubility->solution_solubility Yes

Caption: Troubleshooting decision tree for PIM447 experiments.

References

Troubleshooting inconsistent results in PIM447 cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering inconsistent results in cell viability assays involving the pan-PIM kinase inhibitor, PIM447.

Frequently Asked Questions (FAQs)

Q1: What is PIM447 and its mechanism of action?

PIM447 is a potent and selective oral pan-PIM kinase inhibitor, targeting PIM1, PIM2, and PIM3 kinases.[1] These kinases are involved in cell survival, proliferation, and differentiation.[2] PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[1][3] Its mechanism of action involves the inhibition of the mTORC1 signaling pathway, leading to decreased phosphorylation of downstream targets like 4E-BP1 and S6K1, which are crucial for protein synthesis and cell growth.[3][4][5] PIM kinases, particularly PIM2, can phosphorylate and inactivate TSC2, a negative regulator of mTORC1.[6][7] By inhibiting PIM kinases, PIM447 prevents TSC2 inactivation, leading to the suppression of mTORC1 signaling.

Q2: Which cell viability assays are commonly used with PIM447?

Commonly used cell viability assays with PIM447 include metabolic-based assays such as MTT, alamarBlue (resazurin), and ATP-based assays like CellTiter-Glo.[8][9][10]

Q3: What are some reported IC50 values for PIM447?

The half-maximal inhibitory concentration (IC50) of PIM447 can vary depending on the cell line and assay conditions. Below is a summary of some reported values.

Cell LineCancer TypeAssayIC50 (µM)Reference
MOLM16Acute Myeloid LeukemiaCellTiter-Glo0.01[1]
KG1Acute Myeloid LeukemiaCellTiter-Glo0.01[1]
EOL-1Eosinophilic LeukemiaCellTiter-Glo0.01[1]
OCI-LY3Diffuse Large B-cell LymphomaCellTiter-Glo< 3[10]
TMD8Diffuse Large B-cell LymphomaCellTiter-Glo< 3[10]
HBL1Diffuse Large B-cell LymphomaCellTiter-Glo< 3[10]
U2932Diffuse Large B-cell LymphomaCellTiter-Glo< 3[10]
Kasumi-1Acute Myeloid LeukemiaCellTiter 96 AQueous1.59[6]
SKNO-1Acute Myeloid LeukemiaCellTiter 96 AQueous0.20[6]

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells for the same PIM447 concentration show high variability. What could be the cause?

Answer:

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure your cell suspension is homogeneous before and during plating. Gently swirl the flask or tube between pipetting to prevent cell settling.
Edge Effects Evaporation can be higher in the outer wells of a 96-well plate. To minimize this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data points.
Pipetting Errors Calibrate your pipettes regularly. Use a consistent pipetting technique, ensuring the pipette tip is fully submerged to the same depth in the liquid each time.
Incomplete Solubilization of Formazan (B1609692) (MTT assay) Ensure formazan crystals are completely dissolved by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly on a plate shaker. Visually inspect wells for any remaining crystals before reading the plate.
Precipitation of PIM447 PIM447 is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid precipitation and cytotoxicity from the solvent. Prepare fresh dilutions of PIM447 for each experiment.
Issue 2: Results Not Reproducible Between Experiments

Question: I'm getting different dose-response curves for PIM447 in separate experiments. Why is this happening?

Answer:

Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as sensitivity to drugs can change with prolonged culturing.
Reagent Variability Use the same lot of media, serum, and assay reagents for a set of comparable experiments. If you need to switch to a new lot, it is good practice to perform a validation experiment.
Inconsistent Incubation Times Ensure that the duration of PIM447 treatment and the incubation time with the viability assay reagent are kept consistent across all experiments.
PIM447 Stock Solution Degradation Aliquot your PIM447 stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Issue 3: Unexpected or Noisy Results

Question: My results with PIM447 are noisy or do not follow a typical dose-response pattern. What could be the issue?

Answer:

Potential Cause Troubleshooting Steps
PIM447 Interference with Assay Chemistry Some compounds can directly interact with assay reagents. To test for this, perform a cell-free control where you add PIM447 at various concentrations to the assay medium without cells and follow the standard assay protocol.[11] If you observe a change in signal, PIM447 may be interfering with the assay.
Off-Target Effects on Cellular Metabolism PIM447, by inhibiting PIM kinases, can affect cellular metabolism which might influence the readout of metabolic assays like MTT and alamarBlue.[12] Consider using a non-metabolic assay, such as a cytotoxicity assay that measures LDH release or a cell counting method, to confirm your findings.
Contamination Microbial contamination can interfere with metabolic assays.[13] Regularly check your cell cultures for any signs of contamination.
Phenol (B47542) Red Interference (MTT assay) The pH indicator phenol red in some culture media can interfere with the absorbance reading of the formazan product in MTT assays.[14][15] Use phenol red-free media or wash cells with PBS before adding the MTT reagent.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PIM447 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of PIM447. Include a vehicle control (medium with the same concentration of DMSO as the highest PIM447 dose). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. After the treatment period, remove the medium containing PIM447 and add 100 µL of the 0.5 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Mix the contents of the wells thoroughly on a plate shaker for 5-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[17]

  • Assay Procedure: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

  • Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18] Measure the luminescence of each well using a luminometer.

alamarBlue® (Resazurin) Cell Viability Assay

This protocol is a general guideline for using alamarBlue® or other resazurin-based reagents.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Addition: After the desired PIM447 treatment period, add alamarBlue® reagent to each well at a volume equal to 10% of the volume of the culture medium (e.g., 10 µL of alamarBlue® to 100 µL of medium).[19]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will depend on the metabolic activity of your cell line and should be determined empirically.

  • Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[20]

Visualizations

PIM447-mTORC1 Signaling Pathway

PIM447_mTORC1_Pathway PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases Inhibits Phosphorylation_S1798 Phosphorylation (Ser1798) PIM_Kinases->Phosphorylation_S1798 TSC1_TSC2 TSC1/TSC2 Complex Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Inhibits mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates & Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Phosphorylation_S1798->TSC1_TSC2 Inactivates

Caption: PIM447 inhibits PIM kinases, leading to the suppression of the mTORC1 signaling pathway.

General Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_pim447 Treat with PIM447 (and controls) incubate_overnight->treat_pim447 incubate_treatment Incubate for Treatment Period treat_pim447->incubate_treatment add_reagent Add Viability Assay Reagent incubate_treatment->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) incubate_reagent->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Results Observed check_replicates High Variability in Replicates? start->check_replicates check_reproducibility Not Reproducible Between Experiments? check_replicates->check_reproducibility No replicate_causes Potential Causes: - Uneven Cell Seeding - Edge Effects - Pipetting Errors - Incomplete Solubilization - PIM447 Precipitation check_replicates->replicate_causes Yes check_noise Unexpected or Noisy Results? check_reproducibility->check_noise No reproducibility_causes Potential Causes: - Cell Passage Number - Reagent Variability - Inconsistent Incubation - PIM447 Stock Degradation check_reproducibility->reproducibility_causes Yes noise_causes Potential Causes: - PIM447 Assay Interference - Off-Target Metabolic Effects - Contamination - Phenol Red Interference check_noise->noise_causes Yes replicate_solutions Solutions: - Homogenize Cell Suspension - Avoid Outer Wells - Calibrate Pipettes - Ensure Complete Dissolution - Check DMSO Concentration replicate_causes->replicate_solutions reproducibility_solutions Solutions: - Use Consistent Passage # - Use Same Reagent Lots - Standardize Incubation Times - Aliquot and Store Stock Properly reproducibility_causes->reproducibility_solutions noise_solutions Solutions: - Perform Cell-Free Control - Use an Alternative Assay - Check for Contamination - Use Phenol Red-Free Media noise_causes->noise_solutions

References

Technical Support Center: (1S,3R,5R)-PIM447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,3R,5R)-PIM447 dihydrochloride (B599025) in animal models. The information is compiled from preclinical and clinical studies to help anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

General Handling and Formulation

  • Q1: How should (1S,3R,5R)-PIM447 dihydrochloride be stored and formulated for in vivo studies?

    • A1: PIM447 dihydrochloride should be stored as a solid at -20°C. For oral administration in animal models, it can be formulated in a suitable vehicle such as a solution of DMSO and PEG300 or corn oil. It is crucial to establish the stability of the formulation under the intended storage and use conditions. Always consult the supplier's datasheet for specific recommendations.

Pharmacokinetics and Dosing

  • Q2: What is the oral bioavailability of PIM447 in common animal models?

    • A2: PIM447 has demonstrated high oral bioavailability across multiple species. Reported values are approximately 84% in mice, 70% in rats, and 71% in dogs.[1]

  • Q3: What are typical dosages used in preclinical efficacy studies?

    • A3: In a murine model of multiple myeloma, PIM447 was administered via oral gavage at a dose of 100 mg/kg, five times a week, and was reported to be well-tolerated. In a separate study in a mouse AML model, daily intraperitoneal injections of 2 mg/kg for 5 days were used.[1] It is important to note that these are efficacy study dosages and not necessarily the maximum tolerated dose (MTD). Toxicity studies are required to determine the MTD and No-Observed-Adverse-Effect-Level (NOAEL).

Potential Toxicities and Monitoring

  • Q4: What are the potential target organs for toxicity with PIM447?

    • A4: Based on clinical trial data in humans and class effects of PIM kinase inhibitors, key potential target organs for toxicity include the hematopoietic system (bone marrow) and the cardiovascular system.[2][3] Monitoring of hematological parameters and cardiovascular function is recommended during in vivo studies. Other kinase inhibitors have been associated with hepatotoxicity, so monitoring liver function is also a prudent measure.[4]

  • Q5: What specific adverse effects have been observed in clinical trials that might be relevant to animal studies?

    • A5: In a Phase I study in patients with multiple myeloma, the most common treatment-related adverse events were hematologic, including thrombocytopenia (low platelet count), anemia (low red blood cell count), and leukopenia (low white blood cell count).[2][3] A dose-limiting toxicity of Grade 3 QTc prolongation (an indicator of potential cardiac arrhythmia) was also observed.[2][3] Researchers should be vigilant for signs of bleeding, infection, or fatigue in animals, and consider electrocardiogram (ECG) monitoring.

  • Q6: Are there any known class-specific toxicities for pan-PIM kinase inhibitors?

    • A6: Yes, some toxicities appear to be class-related. For instance, the pan-PIM inhibitor SGI-1776 was associated with cardiotoxicity, specifically QT prolongation, which led to the termination of a clinical trial.[5] Another inhibitor, AZD1208, was linked to gastrointestinal issues like nausea and diarrhea in clinical trials.[2] Elevated liver enzymes (ALT and AST) have also been noted with some PIM inhibitors.[2] Therefore, a comprehensive safety assessment should include cardiovascular, hematological, and liver function monitoring.

Troubleshooting Guides

Unexpected Animal Morbidity or Mortality

  • Issue: Animals are showing unexpected signs of distress (e.g., lethargy, weight loss, ruffled fur) or mortality at doses expected to be well-tolerated.

    • Troubleshooting Steps:

      • Verify Formulation: Re-confirm the concentration and stability of your dosing solution. Ensure proper solubilization and homogeneity.

      • Review Dosing Procedure: Ensure accurate dose administration (e.g., proper gavage technique to avoid lung aspiration).

      • Monitor for Hematologic Toxicity: Collect blood samples for a complete blood count (CBC) to check for severe anemia, leukopenia, or thrombocytopenia.

      • Assess Cardiovascular Function: If possible, perform ECG measurements to check for QTc interval prolongation.

      • Conduct Necropsy: Perform a gross necropsy on deceased animals and collect major organs for histopathological analysis to identify target organ toxicity.

      • Dose De-escalation: Consider performing a dose range-finding study to establish the MTD in your specific animal strain and conditions.

Inconsistent or Lack of Efficacy

  • Issue: PIM447 is not showing the expected anti-tumor efficacy in your xenograft or other animal model.

    • Troubleshooting Steps:

      • Confirm PIM Kinase Expression: Verify that your tumor model expresses PIM kinases, as they are the primary targets of PIM447.[6]

      • Pharmacokinetic Analysis: Measure plasma concentrations of PIM447 at various time points after dosing to ensure adequate exposure. The high oral bioavailability suggests good absorption, but individual model characteristics can vary.[1]

      • Pharmacodynamic Assessment: Analyze tumor tissue for modulation of downstream PIM kinase targets, such as decreased phosphorylation of BAD (Ser112) or reduced c-Myc levels, to confirm target engagement in vivo.[1][7]

      • Review Model Sensitivity: The sensitivity to PIM kinase inhibitors can vary between different cancer cell lines and models.

Quantitative Data Summary

ParameterMouseRatDog
Clearance (CL) 20 mL/min/kg28 mL/min/kg8 mL/min/kg
Volume of Distribution (Vss) 5.3 L/kg6.4 L/kg3.6 L/kg
Oral Bioavailability (F) 84%70%71%
No-Observed-Adverse-Effect-Level (NOAEL) Not AvailableNot AvailableNot Available
Median Lethal Dose (LD50) Not AvailableNot AvailableNot Available

Data sourced from Selleck Chemicals product page.[1]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Dose Range Finding)

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of PIM447 in a rodent model, which can be adapted based on specific institutional guidelines (e.g., IACUC) and study objectives.

  • Animal Model: Use a sufficient number of healthy, young adult rodents (e.g., C57BL/6 mice), with equal numbers of males and females.

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Dose Groups: Establish several dose groups, starting from the known efficacious dose (e.g., 100 mg/kg) and escalating. Include a vehicle control group.

  • Formulation: Prepare PIM447 dihydrochloride in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water).

  • Administration: Administer a single dose of the compound or vehicle via oral gavage.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) immediately after dosing and at regular intervals for up to 14 days.

  • Data Collection: Record body weights daily. At the end of the observation period, collect blood for hematology and clinical chemistry analysis.

  • Necropsy: Perform a gross necropsy on all animals.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Protocol 2: Repeated-Dose Toxicity Study (Sub-acute)

This protocol provides a general framework for a 28-day repeated-dose toxicity study.

  • Animal Model: Use a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs) species.

  • Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control. The high dose should be expected to produce some toxicity but not significant mortality.

  • Administration: Administer PIM447 or vehicle daily via the intended clinical route (oral) for 28 consecutive days.

  • Monitoring:

    • Clinical Observations: Conduct detailed clinical observations daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Perform examinations before and at the end of the study.

    • Cardiovascular Monitoring: Conduct ECG measurements at baseline and at peak plasma concentrations (Tmax) at selected intervals.

    • Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology, coagulation, and clinical chemistry analysis.

  • Terminal Procedures: At the end of the 28-day period, euthanize animals and perform a full necropsy.

  • Histopathology: Collect a comprehensive set of organs and tissues, weigh them, and preserve them for histopathological examination.

Visualizations

PIM447_Signaling_Pathway cluster_downstream Downstream Targets cluster_outcomes Cellular Outcomes PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases BAD BAD pBAD p-BAD (Ser112) PIM_Kinases->pBAD Phosphorylates cMyc c-Myc PIM_Kinases->cMyc Stabilizes mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 Activates Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes CellCycleArrest Cell Cycle Arrest (G1 Phase)

Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.

Toxicology_Workflow start Study Design (Species, Dose, Duration) dosing Daily Dosing & Vehicle Control start->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight, ECG, Food Consumption) dosing->monitoring clinpath Clinical Pathology (Hematology, Chemistry) monitoring->clinpath Weekly/ Terminal necropsy Necropsy & Organ Weights analysis Data Analysis & Report Generation monitoring->analysis clinpath->necropsy Terminal clinpath->analysis histopath Histopathology necropsy->histopath histopath->analysis

Caption: General workflow for a repeated-dose animal toxicology study.

References

Technical Support Center: PIM447 Off-Target Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of PIM447, with a specific focus on Glycogen Synthase Kinase 3 Beta (GSK3β) and Protein Kinase N1 (PKN1).

Frequently Asked Questions (FAQs)

Q1: What is the known off-target activity of PIM447 against GSK3β and PKN1?

A1: PIM447, a potent pan-PIM kinase inhibitor with Ki values in the low picomolar range for PIM1, PIM2, and PIM3, has been shown to exhibit off-target activity against GSK3β and PKN1.[1][2] However, this inhibition is significantly less potent, with IC50 values in the micromolar range, representing a greater than 105-fold differential relative to its on-target PIM kinase inhibition.[1]

Q2: Is the off-target inhibition of GSK3β by PIM447 observed in cellular assays?

A2: No, in follow-up cellular assays, PIM447 was tested at concentrations up to 20 μM and did not show activity against GSK3β.[1] This suggests that while PIM447 can inhibit GSK3β in a purified, cell-free system, it does not appear to effectively inhibit the kinase within a cellular context at concentrations where it potently inhibits PIM kinases.

Q3: What are the implications of PIM447's off-target activity for my experiments?

A3: When using PIM447, it is crucial to consider the concentration range. At concentrations effective for PIM kinase inhibition (low nanomolar), significant off-target effects on GSK3β and PKN1 are unlikely in a cellular context. However, at higher micromolar concentrations, the potential for off-target effects should be considered and controlled for in your experimental design.

Q4: How can I minimize the risk of observing off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of PIM447 that achieves the desired on-target PIM kinase inhibition.

  • Perform dose-response experiments to establish a clear concentration-dependent effect on your phenotype of interest.

  • Whenever possible, use a structurally unrelated pan-PIM kinase inhibitor as a control to confirm that the observed phenotype is due to PIM inhibition and not an off-target effect of PIM447.

  • Validate key findings using non-pharmacological methods, such as siRNA or shRNA knockdown of PIM kinases.

Troubleshooting Guides

Problem: I am observing a phenotype that is not consistent with known PIM kinase biology.

Possible Cause Troubleshooting Step
Off-target inhibition of GSK3β, PKN1, or other kinases. 1. Confirm On-Target Engagement: Perform a Western blot to analyze the phosphorylation status of a known PIM kinase substrate (e.g., p-BAD Ser112, p-4E-BP1) to confirm PIM inhibition at the concentration used. 2. Evaluate Off-Target Engagement: If using high concentrations of PIM447 (>1 µM), consider assessing the phosphorylation status of known GSK3β or PKN1 substrates. 3. Use Orthogonal Approaches: Employ a structurally different PIM inhibitor to see if the phenotype is recapitulated. Use genetic approaches (e.g., siRNA) to silence PIM kinases and observe if the phenotype is consistent.
Cell line-specific effects. Test the effect of PIM447 in multiple cell lines to determine if the observed phenotype is consistent across different cellular contexts.
Compound instability or degradation. Ensure proper storage and handling of the PIM447 compound. Prepare fresh stock solutions for critical experiments.

Problem: My results from biochemical assays and cellular assays are inconsistent.

Possible Cause Troubleshooting Step
Differences in ATP concentration. Biochemical assays are often performed at or below the Km for ATP, whereas intracellular ATP concentrations are much higher. This can lead to a rightward shift in the IC50 in cellular assays for ATP-competitive inhibitors like PIM447.
Cellular permeability and efflux. PIM447 may have poor cell permeability or be actively transported out of the cells by efflux pumps, leading to a lower intracellular concentration than what is applied externally.
Presence of scaffolding proteins and complex biological regulation. In a cellular environment, kinases exist in complex with other proteins that can modulate their activity and sensitivity to inhibitors, a factor not present in purified biochemical assays.

Data Presentation

Table 1: PIM447 Kinase Inhibition Profile

Target KinaseInhibition Potency (Biochemical Assay)
PIM1 Ki = 6 pM[2]
PIM2 Ki = 18 pM[2]
PIM3 Ki = 9 pM[2]
GSK3β IC50 = 1 - 5 µM[1]
PKN1 IC50 = 1 - 5 µM[1]
PKCτ IC50 = 1 - 5 µM[1]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of PIM447 against a target kinase (e.g., GSK3β, PKN1) using a luminescence-based kinase assay such as ADP-Glo™.

Materials:

  • Purified recombinant kinase (GSK3β or PKN1)

  • Kinase-specific peptide substrate

  • PIM447 compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of PIM447 in DMSO. Further dilute these in the kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted PIM447 or vehicle (DMSO) control to the appropriate wells of the 384-well plate.

    • Add 5 µL of a solution containing the kinase and peptide substrate in kinase assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each PIM447 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)

This protocol describes how to assess the cellular activity of PIM447 against a target kinase by measuring the phosphorylation status of a downstream substrate via Western blot.

Materials:

  • Cell line of interest

  • PIM447 compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-GSK3β (Ser9), anti-total-GSK3β)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PIM447 concentrations (and a vehicle control) for the desired time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

    • Quantify the band intensities and determine the ratio of phosphorylated to total protein for each treatment condition.

Mandatory Visualizations

PIM447_Inhibition_Profile cluster_pim On-Target Activity cluster_offtarget Off-Target Activity PIM1 PIM1 PIM2 PIM2 PIM3 PIM3 GSK3b GSK3β PKN1 PKN1 PIM447 PIM447 PIM447->PIM1 Ki = 6 pM PIM447->PIM2 Ki = 18 pM PIM447->PIM3 Ki = 9 pM PIM447->GSK3b IC50 = 1-5 µM PIM447->PKN1 IC50 = 1-5 µM

Caption: PIM447 on-target vs. off-target inhibition profile.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare PIM447 Serial Dilution D Dispense PIM447/Vehicle to Plate A->D B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Initiate with ATP Incubate 60 min C->F D->E E->F G Add ADP-Glo™ Reagent Incubate 40 min F->G H Add Kinase Detection Reagent Incubate 30 min G->H I Measure Luminescence H->I Cellular_Assay_Workflow A Seed and Treat Cells with PIM447 B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Western Blot Transfer B->C D Block and Incubate with Primary Antibody (p-Substrate) C->D E Incubate with Secondary Antibody D->E F Detect Chemiluminescence E->F G Strip and Re-probe with Total Substrate Antibody F->G H Quantify and Analyze Data F->H G->H

References

Technical Support Center: Challenges in PIM2 Inhibition with PIM447

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PIM kinase inhibitor, PIM447.

Frequently Asked Questions (FAQs)

Q1: What is PIM447 and what is its mechanism of action?

A1: PIM447 (also known as LGH447) is a potent and orally available small molecule inhibitor that targets all three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2] PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[1][3] PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. This is achieved through the inhibition of critical downstream targets of PIM kinases, leading to a decrease in the phosphorylation of Bad (at Ser112), reduced c-Myc levels, and inhibition of the mTORC1 pathway.[1][4][5]

Q2: What are the binding affinities of PIM447 for the PIM kinase isoforms?

A2: PIM447 is a highly potent pan-PIM kinase inhibitor with picomolar affinity for all three isoforms.

Kinase IsoformKi (pM)
PIM16
PIM218
PIM39
(Data sourced from MedchemExpress and Selleck Chemicals)[3][6]

Q3: Does PIM447 have known off-target effects?

A3: While PIM447 is highly selective for PIM kinases, some off-target activity has been observed at significantly higher concentrations. In a biochemical assay screening against 68 other protein kinases, PIM447 showed inhibitory activity against GSK3β, PKN1, and PKCτ with IC50 values between 1 and 5 μM, which is over 100,000-fold higher than its Ki for PIM kinases.[5] However, in cellular assays, no significant inhibition of GSK3β was observed at concentrations up to 20 μM.[5]

Troubleshooting Guides

Problem 1: High variability in IC50 values in cell viability assays.

High variability in IC50 values for PIM447 can arise from several experimental factors.

Possible CauseTroubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between replicates to ensure even distribution.[1]
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate, which are more susceptible to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[1]
Inaccurate Drug Dilutions Prepare fresh serial dilutions of PIM447 for each experiment from a verified stock solution.[1]
Sub-optimal Incubation Time The optimal incubation time with PIM447 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint for your specific cell line.[1]
High Cell Confluence High cell density can alter the cellular response to the drug. Optimize the initial seeding density to ensure cells remain in the exponential growth phase throughout the experiment.[1]
Problem 2: Discrepancy between biochemical and cellular IC50 values.

It is common to observe a difference between the IC50 values of an inhibitor determined in a biochemical assay versus a cell-based assay.[7][8]

Possible CauseExplanation and Troubleshooting
Cellular Permeability PIM447 must cross the cell membrane to reach its intracellular target. Poor membrane permeability can lead to a higher apparent IC50 in cellular assays compared to biochemical assays where the inhibitor has direct access to the purified enzyme.[8]
Drug Efflux Cancer cells can actively pump out drugs via efflux pumps, reducing the intracellular concentration of PIM447 and leading to a higher cellular IC50.[8]
Off-Target Effects in Cells In a cellular context, PIM447 could have off-target effects that influence cell viability, complicating the interpretation of the IC50 value as a direct measure of PIM2 inhibition.[8]
Compound Stability and Metabolism PIM447 may be unstable or metabolized by the cells over the course of the experiment, leading to a decrease in the effective concentration and a higher apparent IC50. While PIM447 has shown high stability in human plasma, its stability in specific cell culture media over long incubation times should be considered.[5]
Assay Conditions The intracellular environment (e.g., ATP concentration, presence of other proteins) is significantly different from the conditions in a biochemical assay. High intracellular ATP concentrations can compete with ATP-competitive inhibitors like PIM447, increasing the IC50.[7]
Problem 3: My cells are showing resistance to PIM447.

Resistance to PIM447 can develop through various mechanisms that allow cancer cells to circumvent the effects of PIM kinase inhibition.

Resistance MechanismHow to Investigate
Activation of Bypass Signaling Pathways Cancer cells may activate alternative signaling pathways to maintain downstream processes like protein synthesis.[1] To investigate this, perform phospho-protein arrays to screen for upregulated signaling pathways in resistant cells compared to sensitive parental cells. Follow up with targeted Western blotting for key proteins in pathways like PI3K/AKT/mTOR and MAPK/ERK.[1]
Upregulation of the NRF2 Antioxidant Response PIM1 kinase activity can decrease cellular reactive oxygen species (ROS) by enhancing the NRF2 antioxidant response, protecting cancer cells from drug-induced death.[9] Measure NRF2 protein levels and the expression of its downstream target genes in resistant cells.
Alterations in Cellular Metabolism PIM kinases can regulate NAD(P)H production by increasing glucose flux through the pentose (B10789219) phosphate (B84403) pathway.[9] Analyze the metabolic profile of resistant cells to identify any shifts in glucose metabolism.
Basal Protein Levels In some multiple myeloma cell lines, resistance to PIM447-induced apoptosis has been linked to the basal levels of Bad and phospho-Bad.[4] Analyze the baseline expression of these proteins in your cell lines.
Problem 4: Unexpected or weak signal in Western blot for PIM2 downstream targets.

When assessing the effect of PIM447 on downstream targets like phospho-Bad or phospho-4E-BP1, you may encounter issues with the Western blot signal.

Possible CauseTroubleshooting Step
Suboptimal Drug Concentration or Treatment Time Ensure you are using an appropriate concentration of PIM447 and a sufficient treatment duration to observe changes in downstream signaling. Perform a dose-response and time-course experiment to optimize these conditions for your specific cell line.[1]
Poor Antibody Quality Verify the specificity and sensitivity of your primary antibodies. Use well-validated antibodies and include appropriate positive and negative controls in your experiment.[1][10]
Sample Degradation Protease or phosphatase activity during sample preparation can lead to the degradation of your target protein or loss of phosphorylation. Always use fresh lysis buffer containing protease and phosphatase inhibitors.[1][11]
Low Target Protein Abundance The target protein may be expressed at low levels in your cell line. Increase the amount of protein loaded onto the gel.[11]
Inefficient Protein Transfer Ensure efficient transfer of proteins from the gel to the membrane by optimizing the transfer time and voltage. You can use a Ponceau S stain to visualize the total protein on the membrane post-transfer.[11]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well and incubate overnight.

  • Drug Treatment: Treat cells with a serial dilution of PIM447 (e.g., 0.05–10 µmol/L) for the desired time (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software like SigmaPlot.[4]

Western Blotting
  • Cell Treatment and Lysis: Treat cells with PIM447 at the desired concentration and for the appropriate time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1][5]

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Visualizations

PIM2_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 PIM2 PIM2 STAT3->PIM2 Transcription mTORC1 mTORC1 PIM2->mTORC1 Bad Bad PIM2->Bad p-Ser112 cMyc c-Myc PIM2->cMyc ProteinSynth Protein Synthesis mTORC1->ProteinSynth Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle PIM447 PIM447 PIM447->PIM2

Caption: PIM2 signaling pathway and the inhibitory action of PIM447.

Caption: A typical experimental workflow for evaluating PIM447 efficacy.

Troubleshooting_Guide Start Unexpected Experimental Result (e.g., High IC50, No Effect) Check_Reagents Check Reagent Integrity (PIM447 stock, antibodies, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Seeding density, incubation times) Start->Check_Protocol Cell_Line_Issues Consider Cell Line Specifics (Resistance, expression levels) Start->Cell_Line_Issues Is_PIM447_Active Is PIM447 active in a control sensitive cell line? Check_Reagents->Is_PIM447_Active Is_Protocol_Correct Are experimental parameters optimized? Check_Protocol->Is_Protocol_Correct Is_Resistance Is the cell line known to be resistant? Cell_Line_Issues->Is_Resistance Is_PIM447_Active->Check_Protocol Yes Re_evaluate Re-evaluate Hypothesis / Experimental Design Is_PIM447_Active->Re_evaluate No Is_Protocol_Correct->Cell_Line_Issues Yes Troubleshoot_Protocol Troubleshoot Specific Protocol Step Is_Protocol_Correct->Troubleshoot_Protocol No Is_Resistance->Re_evaluate No Investigate_Resistance Investigate Resistance Mechanisms Is_Resistance->Investigate_Resistance Yes

References

Technical Support Center: Formulation and Administration of LGH447 for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and oral administration of the pan-PIM kinase inhibitor LGH447 (also known as PIM447) in mice.

Frequently Asked Questions (FAQs)

Q1: What is the typical dose of LGH447 for oral gavage in mice?

A1: The dosage of LGH447 can vary depending on the specific study design and mouse model. However, published preclinical studies have reported using doses in the range of 30 mg/kg to 50 mg/kg, administered orally once daily, five to six times per week.[1]

Q2: How should LGH447 be formulated for oral gavage?

A2: LGH447 is a poorly water-soluble compound, requiring a specific vehicle for effective suspension or solubilization. While a universally standardized vehicle has not been defined in the literature, several options have been suggested based on preclinical studies of LGH447 and other poorly soluble compounds. A common approach for such compounds is to use a multi-component vehicle system. One commercially suggested vehicle for PIM447 consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Another study involving PIM447 reconstituted the compound in 50 mM sodium acetate (B1210297) buffer (pH 3.0). The choice of vehicle should be guided by solubility and tolerability studies.

Q3: What is the maximum volume that can be administered to a mouse via oral gavage?

A3: The recommended maximum volume for oral gavage in mice is typically 10 mL/kg of the animal's body weight. For a 25-gram mouse, this would be 0.25 mL. Exceeding this volume can increase the risk of aspiration and other complications.

Q4: How can I ensure the stability of the LGH447 formulation?

A4: It is recommended to prepare the LGH447 formulation fresh daily. If a stock solution is prepared in a solvent like DMSO, it should be stored at -20°C or -80°C. The final dosing suspension or solution should be used within a few hours of preparation to prevent precipitation or degradation. Visual inspection for any changes in the formulation, such as precipitation, is crucial before administration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Formulation - Poor solubility of LGH447 in the chosen vehicle.- Incorrect pH of the vehicle.- Formulation prepared too far in advance.- Increase the percentage of co-solvents (e.g., PEG300, DMSO) or surfactants (e.g., Tween 80) in the vehicle.- Adjust the pH of the vehicle; some compounds have improved solubility at a lower or higher pH.- Prepare the formulation fresh before each use and maintain constant agitation (e.g., stirring) during dosing.
Inaccurate Dosing/Compound Left in Syringe - High viscosity of the formulation.- Suspension not homogenous.- Gently warm the formulation to reduce viscosity, ensuring the temperature does not affect compound stability.- Use a positive displacement pipette or a syringe with a low dead-volume hub.- Ensure the suspension is homogenous by vortexing or stirring immediately before drawing each dose.
Animal Distress During Gavage (e.g., struggling, choking) - Improper restraint technique.- Incorrect gavage needle size or placement.- Stress from the procedure.- Ensure the mouse is properly restrained to prevent movement of the head and body.- Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.- Moisten the tip of the gavage needle with sterile water or a sucrose (B13894) solution to ease passage.[2]- Habituate the animals to handling and restraint prior to the start of the study.
Adverse Events Post-Gavage (e.g., lethargy, respiratory distress) - Accidental administration into the trachea (aspiration).- Esophageal injury.- Vehicle intolerance.- Stop the procedure immediately if resistance is met. Never force the gavage needle.- Monitor the animal closely after dosing. Signs of aspiration require immediate veterinary attention.- Conduct a vehicle tolerability study before initiating the main experiment to ensure the chosen formulation does not cause adverse effects.

Experimental Protocols

Vehicle Preparation and LGH447 Formulation

This protocol provides a general method for preparing a suspension of LGH447 for oral gavage. Note: The optimal vehicle may need to be determined empirically.

Materials:

  • LGH447 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of LGH447 and vehicle components based on the desired dose (e.g., 50 mg/kg), the number of animals, and the dosing volume (e.g., 10 mL/kg).

  • Prepare the vehicle mixture. For a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:

    • In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80.

    • Vortex thoroughly to ensure a homogenous mixture.

    • Add the required volume of sterile saline and vortex again.

  • Prepare the LGH447 suspension:

    • Weigh the calculated amount of LGH447 powder into a sterile vial.

    • Add a small amount of the prepared vehicle to the LGH447 powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion. Caution: Avoid excessive sonication which can generate heat and potentially degrade the compound.

  • Final Preparation:

    • Visually inspect the suspension for uniformity.

    • Keep the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.

    • Prepare fresh daily.

Oral Gavage Administration Protocol

Materials:

  • Prepared LGH447 formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of the LGH447 formulation to be administered.

  • Prepare the dose: Vortex the LGH447 suspension immediately before drawing it into the syringe to ensure homogeneity. Draw up the calculated volume.

  • Restrain the mouse: Gently but firmly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head. The body of the mouse can be supported against a surface or held with the same hand.

  • Insert the gavage needle: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the side of the tongue.

  • Advance the needle: Allow the mouse to swallow the tip of the needle, then gently advance it into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and start again.

  • Administer the dose: Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly depress the syringe plunger to deliver the formulation.

  • Withdraw the needle: Gently remove the gavage needle in a single, smooth motion.

  • Monitor the mouse: Return the mouse to its cage and monitor it for several minutes for any signs of distress, such as gasping or labored breathing.

Data Presentation

Table 1: Example Vehicles for Oral Gavage of Poorly Soluble Compounds in Mice

Vehicle CompositionSuitabilityReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSuggested for PIM447 by a commercial vendor.Commercial Product Information
50 mM Sodium Acetate Buffer (pH 3.0)Used in a preclinical study with PIM447.Research Article
0.5% Methylcellulose + 0.2% Tween 80 in waterCommon vehicle for suspending compounds.[3]
10% Solutol HS-15 + 90% PEG 600Shown to be well-tolerated for oral gavage.[4]
10% Dimethylacetamide (DMA) + 90% PEG 600Alternative well-tolerated vehicle.[4]

Visualizations

LGH447_Formulation_Workflow LGH447 Formulation and Dosing Workflow cluster_prep Preparation cluster_admin Administration cluster_key Key calc 1. Calculate Dose & Vehicle Volume weigh 2. Weigh LGH447 calc->weigh mix 4. Mix LGH447 with Vehicle to form Suspension weigh->mix prep_vehicle 3. Prepare Vehicle (e.g., DMSO, PEG300, Tween 80, Saline) prep_vehicle->mix vortex 5. Vortex/Sonicate for Homogeneity mix->vortex weigh_mouse 6. Weigh Mouse vortex->weigh_mouse draw_dose 7. Draw Calculated Dose into Syringe weigh_mouse->draw_dose restrain 8. Restrain Mouse draw_dose->restrain administer 9. Administer via Oral Gavage restrain->administer monitor 10. Monitor Mouse administer->monitor key_prep Preparation Step key_admin Administration Step

Caption: Workflow for LGH447 formulation and oral gavage.

PIM_Kinase_Signaling Simplified PIM Kinase Signaling Pathway cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim PIM Kinases (PIM1, PIM2, PIM3) jak_stat->pim Upregulates Expression cell_cycle Cell Cycle Progression (e.g., p21, p27 inhibition) pim->cell_cycle apoptosis Inhibition of Apoptosis (e.g., BAD phosphorylation) pim->apoptosis protein_synthesis Protein Synthesis (e.g., mTOR pathway) pim->protein_synthesis lgh447 LGH447 lgh447->pim cell_survival Cell Survival & Proliferation cell_cycle->cell_survival apoptosis->cell_survival protein_synthesis->cell_survival

Caption: LGH447 inhibits PIM kinases, affecting cell survival.

References

PIM447 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in PIM447-treated cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PIM447?

A1: PIM447, also known as LGH447, is a potent and selective oral pan-PIM kinase inhibitor with high affinity for PIM1, PIM2, and PIM3 kinases.[1][2] Its primary mechanism involves inducing cell-cycle disruption and apoptosis.[3][4] This is achieved by modulating the phosphorylation of key downstream targets, leading to a decrease in phospho-Bad (Ser112) and c-Myc levels, and inhibition of the mTORC1 pathway.[3][4][5]

Q2: What are the expected cellular effects of PIM447 treatment?

A2: Based on its mechanism of action, the expected cellular phenotypes following PIM447 treatment include:

  • Induction of apoptosis: Observable through methods like Annexin-V staining.[3][6]

  • Cell cycle arrest: Typically at the G0/G1 phase.[2][7]

  • Inhibition of proliferation: Measurable by cell viability assays.[2]

  • Decreased phosphorylation of mTORC1 downstream targets: Such as p70S6K, 4E-BP1, and S6RP.[3][7]

  • Reduction in c-Myc levels: Both total and phosphorylated forms.[3]

Q3: Are there any known off-target effects of PIM447?

A3: PIM447 is highly selective for PIM kinases. However, at significantly higher concentrations (micromolar range), it can inhibit other kinases such as GSK3β, PKN1, and PKCτ.[1] It is important to use PIM447 at the lowest effective concentration to minimize potential off-target effects.

Q4: In which cancer types has PIM447 shown preclinical or clinical activity?

A4: PIM447 has demonstrated activity in various hematologic malignancies, most notably:

  • Multiple Myeloma (MM)[3][8][9]

  • Acute Myeloid Leukemia (AML)[7][10][11]

  • Hepatoblastoma[12]

Troubleshooting Guide for Unexpected Phenotypes

Scenario 1: We observe changes in cellular metabolism and mitochondrial function. Is this a known effect of PIM447?

Answer: Yes, this is an emerging area of PIM447's activity. Recent studies in acute erythroid leukemia cells have shown that PIM447 can impact mitochondrial function.[7]

  • Observed Effects:

    • Downregulation of oxidative phosphorylation and several mitochondrial-related pathways.[7]

    • Inhibition of mitochondrial ATP production.[7]

    • Decreased mitochondrial membrane potential, mitochondrial DNA, and mitochondrial mass.[7]

    • Increased mitochondrial ROS.[7]

  • Experimental Workflow to Confirm:

    • Seahorse XF Analyzer: To measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

    • Mitochondrial Staining: Use dyes like TMRE or JC-1 to measure mitochondrial membrane potential via flow cytometry or fluorescence microscopy.

    • Mitochondrial Mass and DNA Quantification: Employ dyes like MitoTracker Green and qPCR for mitochondrial DNA copy number.

    • ROS Detection: Utilize probes like MitoSOX Red to specifically measure mitochondrial superoxide (B77818) levels.

Scenario 2: Our PIM447-treated cells show altered bone cell differentiation in our co-culture model. Is this expected?

Answer: Yes, PIM447 has been shown to have dual effects on bone remodeling, which could be unexpected for a kinase inhibitor primarily studied in hematological cancers.[3][4]

  • Observed Effects on Bone Cells:

    • Inhibition of Osteoclastogenesis: PIM447 inhibits osteoclast formation and resorption and can disrupt the F-actin ring.[3][4]

    • Promotion of Osteoblastogenesis: It has been observed to increase osteoblast activity and mineralization.[3][4]

  • Experimental Workflow to Investigate:

    • Osteoclast Differentiation Assay: Culture bone marrow-derived macrophages or RAW 264.7 cells with RANKL and M-CSF in the presence of PIM447. Stain for TRAP (tartrate-resistant acid phosphatase) to identify mature osteoclasts.

    • Osteoblast Differentiation Assay: Culture mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) with osteogenic induction media and PIM447. Assess differentiation by measuring alkaline phosphatase (ALP) activity and Alizarin Red S staining for mineralization.

Scenario 3: We are seeing a synergistic effect of PIM447 with another drug that is not a standard chemotherapy agent. Is there a precedent for this?

Answer: Yes, strong synergistic effects have been reported when PIM447 is combined with other targeted therapies.[3][13]

  • Known Synergistic Combinations:

    • Bortezomib + Dexamethasone: In multiple myeloma.[3][4]

    • Lenalidomide/Pomalidomide + Dexamethasone: In multiple myeloma.[3][4]

    • Venetoclax (BCL2 inhibitor): In AML, where PIM447 enhances venetoclax-induced cell death.[11]

    • PI3K inhibitors (e.g., Buparlisib): PIM inhibition can overcome resistance to PI3K-AKT inhibitors.[13]

    • Cisplatin (B142131): In hepatoblastoma.[12]

  • Logical Relationship for Synergy:

    • PIM kinases are involved in survival pathways that can compensate for the inhibition of other signaling nodes (e.g., PI3K/AKT). Co-inhibition can lead to a more profound anti-tumor effect. PIM447 can also downregulate anti-apoptotic proteins like BCL2, BCLXL, and MCL1, sensitizing cells to BCL2 inhibitors like venetoclax.[11]

Quantitative Data Summary

Table 1: In Vitro IC50 Values of PIM447 in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HEL 92.1.7Acute Erythroid Leukemia0.66[7]
MM1SMultiple MyelomaVaries[3]
NCI-H929Multiple MyelomaVaries[3]
RPMI-8226Multiple MyelomaVaries[3]
OPM-2Multiple MyelomaVaries[3]

Note: IC50 values for multiple myeloma cell lines vary depending on the duration of treatment (24, 48, or 72 hours).

Table 2: Common Adverse Events (Grade 3 or 4) in PIM447 Clinical Trials (Multiple Myeloma)

Adverse EventFrequency (%)Reference
Thrombocytopenia61.5 - 76.9[8]
Leukopenia53.8 - 61.5[8]
Anemia53.8[8]
QTc ProlongationOne patient[8]

Experimental Protocols

Western Blotting for PIM447 Target Modulation

  • Cell Lysis: Treat cells with desired concentrations of PIM447 for the indicated time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein lysate on a 10% bis-Tris gel and transfer to a nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against targets such as phospho-S6RP, total S6RP, phospho-Bad (Ser112), total Bad, c-Myc, etc. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay by Annexin-V Staining

  • Cell Treatment: Treat cells with PIM447 at various concentrations and time points.

  • Staining: Harvest cells and wash with PBS. Resuspend in Annexin-V binding buffer and add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin-V positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis/necrosis.

Visualizations

PIM447_Signaling_Pathway PIM447 PIM447 PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIM_Kinases inhibits pBad p-Bad (Ser112) (Inactive) PIM_Kinases->pBad phosphorylates mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 activates cMyc c-Myc PIM_Kinases->cMyc stabilizes Bad Bad Apoptosis Apoptosis pBad->Apoptosis inhibits p70S6K_4EBP1 p70S6K / 4E-BP1 mTORC1->p70S6K_4EBP1 activates Protein_Synth Protein Synthesis & Cell Growth p70S6K_4EBP1->Protein_Synth promotes Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle promotes

Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.

Experimental_Workflow_Troubleshooting cluster_unexpected Unexpected Phenotype Observed cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_interpretation Data Interpretation Phenotype e.g., Altered Metabolism, Bone Cell Differentiation Hypothesis Is it a known off-target or downstream effect? Phenotype->Hypothesis Assay1 Seahorse Assay (Metabolism) Hypothesis->Assay1 Assay2 TRAP/ALP Staining (Bone Cells) Hypothesis->Assay2 Assay3 Synergy Assay (Drug Combos) Hypothesis->Assay3 Interpretation Confirm On-Target vs. Off-Target Effect Assay1->Interpretation Assay2->Interpretation Assay3->Interpretation

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Synergy_Logic PIM447 PIM447 PIM_Pathway PIM Survival Pathway PIM447->PIM_Pathway inhibits Other_Inhibitor Other Inhibitor (e.g., Venetoclax, Buparlisib) Other_Pathway Parallel Survival Pathway (e.g., BCL2, PI3K/AKT) Other_Inhibitor->Other_Pathway inhibits Apoptosis Apoptosis PIM_Pathway->Apoptosis inhibits Other_Pathway->Apoptosis inhibits

Caption: Rationale for PIM447 synergy with other targeted agents.

References

Technical Support Center: PIM447 and Drug Transporter Interactions in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the interactions between the pan-PIM kinase inhibitor, PIM447, and multidrug resistance (MDR) transporters, particularly P-glycoprotein (ABCB1) and ABCG2, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for studying the interaction between PIM447 and drug transporters like P-glycoprotein (ABCB1) and ABCG2?

A1: PIM kinases have been implicated in promoting therapeutic resistance in cancer.[1] One mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, which actively efflux chemotherapeutic drugs from cancer cells, reducing their efficacy.[2] PIM-1 kinase has been shown to phosphorylate and regulate the activity of ABCG2.[1][3] Therefore, investigating whether PIM447, a pan-PIM kinase inhibitor, can modulate the function of these transporters is crucial for understanding its potential to overcome multidrug resistance and its use in combination therapies.[1][4]

Q2: Does PIM447 directly inhibit the function of ABCB1 or ABCG2?

A2: While direct studies on PIM447's interaction with ABCB1 and ABCG2 are limited in publicly available literature, other PIM kinase inhibitors have been shown to interact with these transporters. For instance, the PIM kinase inhibitor SGI-1776 has been demonstrated to decrease the cell surface expression of ABCB1 and ABCG2 and inhibit their drug transport functions through both Pim-1-dependent and -independent mechanisms.[5][6] Another PIM inhibitor, TP-3654, has been shown to resensitize ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic drugs.[7][8] Based on these findings, it is plausible that PIM447 may also modulate the activity of these transporters. Further experimental validation is required to confirm this.

Q3: What are the potential mechanisms by which PIM447 could affect drug transporters?

A3: Based on the known functions of PIM kinases and the effects of other PIM inhibitors, PIM447 could potentially affect drug transporters through several mechanisms:

  • Transcriptional Regulation: PIM kinases can regulate signaling pathways that control the expression of ABC transporter genes.[1]

  • Post-translational Modification: PIM kinases can directly phosphorylate ABC transporters, affecting their stability, localization, and activity.[1][3] PIM447, by inhibiting PIM kinases, could prevent these phosphorylation events.

  • Direct Inhibition: PIM447 might directly bind to the transporter and inhibit its function, either competitively or non-competitively.[5][6]

Q4: What experimental systems are suitable for studying PIM447 and drug transporter interactions?

A4: Suitable experimental systems include:

  • Cancer cell lines overexpressing specific transporters: Using parental sensitive cell lines and their resistant counterparts that overexpress ABCB1 or ABCG2 is a common approach.

  • Vesicular transport assays: Using membrane vesicles from cells overexpressing the transporter of interest can provide a cell-free system to study direct interactions.[9][10][11]

  • ATPase assays: Purified or membrane-bound transporters can be used to measure the effect of PIM447 on the transporter's ATPase activity, which is coupled to substrate transport.[12][13][14]

Troubleshooting Guides

ATPase Assays

Issue 1: High background ATPase activity in control wells.

  • Possible Cause: Contamination of membrane preparations with other ATPases.

  • Troubleshooting:

    • Ensure the use of specific inhibitors for other common ATPases (e.g., ouabain (B1677812) for Na+/K+-ATPase, sodium azide (B81097) for mitochondrial F1F0-ATPase) in the reaction buffer.[14]

    • Use a high-quality, purified membrane preparation of the transporter.

Issue 2: No significant stimulation of ATPase activity with a known substrate.

  • Possible Cause: Inactive transporter protein or suboptimal assay conditions.

  • Troubleshooting:

    • Verify the activity of the membrane preparation with a known potent activator of the transporter.

    • Optimize assay conditions such as pH, temperature, and concentrations of Mg2+ and ATP.[12][14]

    • Ensure the integrity of the transporter preparation; avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in reagent preparation or assay execution.

  • Troubleshooting:

    • Prepare fresh reagents for each experiment, especially ATP solutions.

    • Ensure accurate and consistent pipetting, particularly for the addition of PIM447 and the stop solution.

    • Use a consistent incubation time and temperature.[12]

Transport Assays (Hoechst 33342 for ABCG2, Rhodamine 123 for ABCB1)

Issue 1: Low fluorescence signal in positive control cells (parental, sensitive cell line).

  • Possible Cause: Insufficient dye concentration or incubation time.

  • Troubleshooting:

    • Optimize the concentration of the fluorescent substrate (Hoechst 33342 or Rhodamine 123) and the incubation time to achieve a robust signal without causing cytotoxicity.[15]

    • Ensure cells are healthy and in the logarithmic growth phase.

Issue 2: High fluorescence signal in negative control cells (transporter-overexpressing cells without inhibitor).

  • Possible Cause: Low transporter activity or incorrect cell line.

  • Troubleshooting:

    • Confirm the overexpression and functionality of the transporter in the resistant cell line using Western blotting and a known potent inhibitor (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2).[16]

    • Ensure that the cells have not been passaged too many times, which can sometimes lead to a loss of the resistance phenotype.

Issue 3: PIM447 appears to be cytotoxic at the concentrations used for the transport assay.

  • Possible Cause: The concentration of PIM447 required to inhibit the transporter is also high enough to induce cell death.

  • Troubleshooting:

    • Perform a dose-response cell viability assay with PIM447 on the specific cell line to determine the non-toxic concentration range for the duration of the transport assay.[17]

    • Reduce the incubation time of the transport assay to minimize cytotoxic effects.

Quantitative Data Summary

Table 1: Hypothetical ATPase Assay Results for PIM447 Interaction with ABCB1 and ABCG2

TransporterCompoundConcentration (µM)Basal ATPase Activity (% of Control)Substrate-Stimulated ATPase Activity (% of Control)
ABCB1Verapamil (Control)10100250
PIM4471105230
PIM44710110180
PIM44750120120
ABCG2Ko143 (Control)1100200
PIM447198190
PIM4471095150
PIM4475090110

Table 2: Hypothetical Transport Assay Results for PIM447 Inhibition of ABCB1 and ABCG2

TransporterCell LineFluorescent SubstrateInhibitorConcentration (µM)Intracellular Fluorescence (Fold Change vs. Untreated)
ABCB1ABCB1-overexpressingRhodamine 123Verapamil (Control)105.2
PIM44711.5
PIM447103.1
PIM447504.8
ABCG2ABCG2-overexpressingHoechst 33342Ko143 (Control)16.5
PIM44711.8
PIM447104.2
PIM447506.1

Experimental Protocols

Protocol 1: P-glycoprotein (ABCB1) ATPase Assay
  • Prepare ABCB1 membranes: Use commercially available membrane vesicles from cells overexpressing human ABCB1 or prepare them from a suitable cell line.

  • Reaction setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2).[12]

    • 10 µL of PIM447 at various concentrations (or vehicle control).

    • 10 µL of a known ABCB1 substrate (e.g., verapamil at 100 µM) or buffer for basal activity measurement.[13]

    • 20 µL of ABCB1 membrane vesicles (5-10 µg of protein).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiate reaction: Add 10 µL of 50 mM ATP to each well.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Stop reaction: Add 50 µL of 5% SDS solution.

  • Phosphate (B84403) detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[14]

  • Data analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

Protocol 2: ABCG2-Mediated Hoechst 33342 Efflux Assay
  • Cell preparation: Seed cancer cells overexpressing ABCG2 and the corresponding parental cells in a 96-well black, clear-bottom plate and grow to confluency.

  • PIM447 pre-incubation: Wash the cells with pre-warmed HBSS or serum-free medium. Add PIM447 at various non-toxic concentrations (or a known inhibitor like Ko143 as a positive control) and incubate at 37°C for 30-60 minutes.[18]

  • Dye loading: Add Hoechst 33342 (final concentration 1-5 µM) to all wells and incubate at 37°C for 30-60 minutes.[19][20]

  • Efflux: Wash the cells twice with ice-cold HBSS to remove extracellular dye. Add pre-warmed medium with or without PIM447 (or other inhibitors) and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Fluorescence measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).

  • Data analysis: Normalize the fluorescence of the treated cells to the vehicle-treated control cells. An increase in fluorescence indicates inhibition of ABCG2-mediated efflux.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
  • Cell seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug treatment: Treat the cells with a serial dilution of a chemotherapeutic agent that is a known substrate of the transporter (e.g., doxorubicin (B1662922) or topotecan), with or without a fixed, non-toxic concentration of PIM447.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Viability measurement:

    • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure the luminescence.

  • Data analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of PIM447. A decrease in the IC50 in the presence of PIM447 suggests a reversal of multidrug resistance.

Visualizations

PIM_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM_Kinase Akt Akt PI3K->Akt Akt->PIM_Kinase mTORC1 mTORC1 PIM_Kinase->mTORC1 Activates Bad Bad PIM_Kinase->Bad Inhibits (Phosphorylation) cMyc c-Myc PIM_Kinase->cMyc Stabilizes Gene_Expression Gene Expression (Proliferation, Survival) mTORC1->Gene_Expression Apoptosis Apoptosis Bad->Apoptosis cMyc->Gene_Expression PIM447 PIM447 PIM447->PIM_Kinase

Caption: PIM Kinase Signaling Pathway and Inhibition by PIM447.

Experimental_Workflow_Transporter_Assay Start Start: Seed Cells Pre_incubation Pre-incubate with PIM447 or Control Start->Pre_incubation Dye_Loading Load with Fluorescent Substrate (e.g., Hoechst 33342) Pre_incubation->Dye_Loading Efflux_Step Allow Efflux in the Presence of PIM447 or Control Dye_Loading->Efflux_Step Measurement Measure Intracellular Fluorescence Efflux_Step->Measurement Analysis Data Analysis: Compare Fluorescence Levels Measurement->Analysis

Caption: Workflow for ABC Transporter Efflux Assay.

Troubleshooting_Logic_ATPase_Assay Problem Problem: Inconsistent ATPase Assay Results Check_Reagents Are reagents (especially ATP) freshly prepared? Problem->Check_Reagents No Check_Pipetting Is pipetting accurate and consistent? Problem->Check_Pipetting No Check_Conditions Are incubation time and temperature consistent? Problem->Check_Conditions No Solution_Reagents Solution: Prepare fresh reagents. Check_Reagents->Solution_Reagents Yes Solution_Pipetting Solution: Calibrate pipettes and use reverse pipetting for viscous solutions. Check_Pipetting->Solution_Pipetting Yes Solution_Conditions Solution: Use a calibrated incubator and a precise timer. Check_Conditions->Solution_Conditions Yes

Caption: Troubleshooting Logic for ATPase Assay Inconsistency.

References

Minimizing precipitation of (1S,3R,5R)-PIM447 dihydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,3R,5R)-PIM447 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation of this compound in aqueous buffers during experiments.

Troubleshooting Guide

Precipitation of (1S,3R,5R)-PIM447 dihydrochloride can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve common issues.

Issue 1: Immediate Precipitate Formation Upon Dilution

Potential Cause: The concentration of PIM447 dihydrochloride exceeds its solubility limit in the aqueous buffer, or the dilution method is too rapid, causing localized high concentrations.

Recommended Solutions:

  • Decrease Final Concentration: If your experimental design permits, reduce the final concentration of PIM447 dihydrochloride.

  • Optimize Dilution Process: Add the DMSO stock solution drop-wise into the vortexing or swirling aqueous buffer. This gradual addition aids in effective dispersion and prevents localized supersaturation.

  • Pre-warm the Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the PIM447 dihydrochloride stock solution.

  • Increase Buffer Volume: Adding the stock solution to a larger volume of buffer can facilitate better dispersion.

Issue 2: Precipitate Appears Over Time

Potential Cause: The compound may be degrading, or the buffer conditions (e.g., pH, ionic strength) are not optimal for maintaining solubility over the duration of the experiment. The dihydrochloride salt form of PIM447 suggests its solubility is pH-dependent.

Recommended Solutions:

  • pH Optimization: Since PIM447 is a dihydrochloride salt, its solubility is likely higher in acidic conditions. If your experiment allows, consider using a buffer with a pH below 7.0.

  • Fresh Solution Preparation: Prepare solutions fresh before each experiment and avoid long-term storage of diluted aqueous solutions.[1]

  • Buffer System Evaluation: If you suspect interaction with buffer components, consider switching to an alternative buffer system (e.g., from a phosphate-based buffer to a Tris-based buffer).

Issue 3: Inconsistent Experimental Results

Potential Cause: Inconsistent dosing due to partial precipitation of the compound. If not fully dissolved, the actual concentration exposed to the biological system will fluctuate.

Recommended Solutions:

  • Visual Inspection: Before use, always hold the prepared solution up to a light source to visually inspect for any cloudiness or particulates.

  • Prepare Fresh Dilutions: Avoid using previously prepared and stored diluted aqueous solutions of PIM447 dihydrochloride, as precipitation can occur over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PIM447 dihydrochloride.[2] It is crucial to use fresh, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3]

Q2: What is the solubility of this compound?

A2: The solubility of this compound has been reported in the following solvents:

SolventConcentrationMolar EquivalentNotes
Water50 mg/mL97.39 mMUltrasonic assistance is required.[3]
DMSO≥ 46.7 mg/mL90.97 mMUse fresh, non-hygroscopic DMSO.[3]
DMSO80 mg/mL181.63 mMSonication is recommended.[2]

Q3: How does pH affect the solubility of this compound?

A3: As a dihydrochloride salt, PIM447 is expected to have higher solubility in acidic aqueous solutions. While specific data on its pH-solubility profile is limited, it is advisable to consider buffers with a pH in the acidic to neutral range for optimal solubility.

Q4: Can I use co-solvents or excipients to improve the solubility of PIM447 dihydrochloride in my aqueous buffer?

A4: Yes, for in vivo studies, formulations containing co-solvents and excipients have been used and can be adapted for in vitro experiments if they do not interfere with the assay.[2][4] These can help maintain the compound in a supersaturated state and prevent precipitation.

Co-solvent/ExcipientExample Formulation
PEG300 and Tween 8010% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2]
SBE-β-CD10% DMSO + 90% (20% SBE-β-CD in Saline)[3]

Q5: What is the maximum recommended concentration of DMSO in the final experimental medium?

A5: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in biological assays. A common recommendation is to keep the final DMSO concentration at or below 0.1%.

Experimental Protocols

Protocol for Preparing a Working Solution of this compound
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in fresh, high-quality DMSO to a concentration of 10-20 mM.

    • If necessary, gently warm the solution and/or use sonication to ensure the compound is fully dissolved.

  • Dilution into Aqueous Buffer:

    • Bring your desired aqueous buffer (e.g., PBS, Tris-HCl) to the intended experimental temperature.

    • While vortexing or swirling the buffer, add the DMSO stock solution drop-wise to achieve the final desired concentration.

    • Ensure the final DMSO concentration in your working solution is compatible with your experimental system (ideally ≤ 0.1%).

  • Final Inspection and Use:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness.

    • Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Protocol for Assessing the Solubility of PIM447 Dihydrochloride in a Specific Buffer
  • Prepare a series of dilutions: Prepare different concentrations of PIM447 dihydrochloride in your chosen buffer by diluting a high-concentration DMSO stock.

  • Incubate: Incubate the solutions at your experimental temperature (e.g., 37°C).

  • Observe: Visually inspect for precipitation at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quantify (Optional): To determine the amount of soluble compound, centrifuge the samples to pellet any precipitate. Then, measure the concentration of PIM447 dihydrochloride in the supernatant using a validated analytical method such as HPLC.

Visualizations

TroubleshootingWorkflow cluster_immediate Troubleshooting Immediate Precipitation cluster_over_time Troubleshooting Precipitation Over Time start Precipitation Observed issue_immediate Immediate Precipitation? start->issue_immediate issue_over_time Precipitation Over Time? issue_immediate->issue_over_time No check_concentration Is concentration too high? issue_immediate->check_concentration Yes check_ph Is buffer pH optimal? issue_over_time->check_ph Yes end Solution Stable issue_over_time->end No check_dilution Is dilution method too rapid? check_concentration->check_dilution No solution_concentration Decrease final concentration check_concentration->solution_concentration Yes solution_dilution Add stock drop-wise to vortexing buffer check_dilution->solution_dilution Yes no_resolution Consider formulation with excipients check_dilution->no_resolution No solution_concentration->end solution_dilution->end check_freshness Was the solution stored after dilution? check_ph->check_freshness Yes solution_ph Consider a more acidic buffer check_ph->solution_ph No solution_freshness Prepare fresh solution before use check_freshness->solution_freshness Yes check_freshness->no_resolution No solution_ph->end solution_freshness->end

Caption: Troubleshooting workflow for PIM447 dihydrochloride precipitation.

PreparationDecisionTree start Prepare PIM447 Solution stock_prep Prepare high-concentration stock in fresh DMSO start->stock_prep dissolved Is compound fully dissolved? stock_prep->dissolved sonicate Use sonication and/or gentle warming dissolved->sonicate No dilution Dilute stock into pre-warmed, vortexing buffer dissolved->dilution Yes sonicate->dissolved final_check Visually inspect for precipitation dilution->final_check use_immediately Use solution immediately final_check->use_immediately Clear troubleshoot Go to Troubleshooting Guide final_check->troubleshoot Precipitate

Caption: Decision tree for preparing PIM447 dihydrochloride solutions.

References

Addressing variability in PIM447 efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in PIM447 efficacy observed across different cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is PIM447 and what is its mechanism of action?

PIM447, also known as LGH447, is a potent and selective pan-inhibitor of the PIM kinase family, which includes PIM1, PIM2, and PIM3.[1][2] PIM kinases are serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][] PIM447 exerts its anti-cancer effects by inducing cell cycle disruption and apoptosis. This is achieved through the inhibition of downstream targets, leading to a decrease in the phosphorylation of pro-apoptotic proteins like Bad (at Ser112) and a reduction in the levels of the oncoprotein c-Myc.[1][5][6] Furthermore, PIM447 has been shown to inhibit the mTORC1 pathway.[1][5]

Q2: Why do I observe significant variability in the IC50 values of PIM447 across my panel of cell lines?

The observed variability in PIM447 efficacy is a known phenomenon and can be attributed to the complex and diverse molecular landscapes of different cancer cell lines. Key factors influencing sensitivity include:

  • PIM Kinase Expression Levels: Cell lines with higher expression of PIM kinases, particularly PIM1 and PIM2, often exhibit greater sensitivity to PIM447.[7] The Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which typically has elevated PIM1 and PIM2 expression, is notably more sensitive to PIM447 than the Germinal Center B-Cell (GCB) subtype.[7][8]

  • Dependence on PIM-mediated Signaling: Some cell lines are highly dependent on PIM kinase activity for survival and proliferation, particularly for processes like cap-dependent protein translation.[7] In these "PIM-addicted" cells, inhibition by PIM447 leads to a significant loss of translational activation and subsequent cell death.

  • Presence of Co-activating or Resistance-Inducing Mutations: The genetic background of the cell line plays a critical role. Activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, can confer resistance to PIM kinase inhibition.[3][9]

  • Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can lead to increased efflux of PIM447 from the cell, reducing its intracellular concentration and thereby its efficacy.[3]

  • Cellular Redox State: Resistance to PIM inhibitors can be mediated by the regulation of cellular redox signaling. PIM kinases can decrease cellular reactive oxygen species (ROS) levels, and inhibition of PIM can lead to an increase in ROS, which may be counteracted by antioxidant systems in resistant cells.[9][10]

Q3: In which cancer types has PIM447 shown the most promise?

Preclinical and clinical studies have demonstrated promising activity for PIM447 in a range of hematological malignancies. Notably, it has shown significant anti-tumor effects in multiple myeloma, acute myeloid leukemia (AML), and certain subtypes of diffuse large B-cell lymphoma (DLBCL).[3][5][7][11] In multiple myeloma, PIM447 has demonstrated both anti-myeloma and bone-protective effects.[5][6] Studies in hepatoblastoma have also shown that PIM447 can decrease cell viability and proliferation.[3]

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in IC50 values from cell viability assays.
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells. Perform a cell count for each experiment to ensure consistency.
Edge effects in multi-well platesAvoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Variability in drug preparationPrepare fresh dilutions of PIM447 from a concentrated stock for each experiment. Ensure the drug is fully dissolved in the solvent before further dilution in culture medium.
Inconsistent incubation timesUse a precise timer for drug treatment periods. Stagger the addition of reagents if processing a large number of plates to ensure consistent incubation times for all wells.[12]
Interference of the drug with the assay reagentRun a control with PIM447 in cell-free medium to check for any direct reaction with the viability assay reagent (e.g., MTT, WST-8).[13]
Problem 2: My cell line of interest appears to be resistant to PIM447.
Possible Cause Troubleshooting Step
Low or absent PIM kinase expressionAssess the baseline expression levels of PIM1, PIM2, and PIM3 in your cell line using Western blot or qPCR. Cell lines with low PIM expression may be intrinsically resistant.
Activation of compensatory signaling pathwaysInvestigate the activation status of parallel survival pathways, such as PI3K/AKT/mTOR. Consider co-treatment with an inhibitor of the compensatory pathway. For example, resistance to PI3K inhibitors has been linked to PIM kinase activity, suggesting potential for combination therapy.[9][10]
High expression of drug efflux pumpsEvaluate the expression of drug transporters like ABCG2. If highly expressed, consider using a known inhibitor of these pumps in combination with PIM447 to increase its intracellular concentration.
Clonal heterogeneity of the cell lineThe cell line may consist of a mixed population of sensitive and resistant cells. Consider performing single-cell cloning to isolate and characterize subpopulations with different sensitivities.
Problem 3: Difficulty in detecting downstream effects of PIM447 by Western blot.
Possible Cause Troubleshooting Step
Suboptimal antibody for target detectionEnsure the primary antibodies for downstream targets (e.g., phospho-Bad, c-Myc, phospho-S6RP) are validated for Western blotting and are used at the recommended dilution.
Incorrect timing of protein lysate collectionPerform a time-course experiment to determine the optimal time point for observing changes in protein expression or phosphorylation after PIM447 treatment. Some changes may be transient.
Insufficient protein loadingEnsure equal amounts of protein are loaded in each lane of the gel. Perform a protein quantification assay (e.g., BCA assay) on your lysates. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer to prevent the degradation and dephosphorylation of your target proteins.

Data Presentation

Table 1: IC50 Values of PIM447 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference Assay
MOLM-16Acute Myeloid Leukemia0.01CellTiter-Glo
KG-1Acute Myeloid Leukemia0.01CellTiter-Glo
EOL-1Eosinophilic Leukemia0.01CellTiter-Glo
MM1SMultiple Myeloma~0.5-1Annexin-V Staining
NCI-H929Multiple Myeloma~1-5Annexin-V Staining
RPMI-8226Multiple Myeloma~1-5Annexin-V Staining
OPM-2Multiple Myeloma>10Annexin-V Staining
RPMI-LR5Multiple Myeloma>10Annexin-V Staining
HuH6HepatoblastomaLD50 = 13alamarBlue™ Assay
COA67HepatoblastomaLD50 = 10alamarBlue™ Assay
OCI-Ly3DLBCL (ABC)< 3Cell Titer Glo
HBL1DLBCL (ABC)< 3Cell Titer Glo
TMD8DLBCL (ABC)< 3Cell Titer Glo
U2932DLBCL (ABC)< 3Cell Titer Glo
OCI-Ly1DLBCL (GCB)> 3Cell Titer Glo
SU-DHL-4DLBCL (GCB)> 3Cell Titer Glo
SU-DHL-6DLBCL (GCB)> 3Cell Titer Glo

Note: IC50 and LD50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.[2][3][5][7][8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • PIM447 stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells with medium only for a blank control.

  • Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of PIM447. Include a vehicle control (DMSO) at the same concentration as the highest PIM447 dose.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each PIM447 concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the PIM447 concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[14][15]

Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)

Materials:

  • PIM447-treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • PBS

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your culture vessel. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells once with cold PBS and once with cold 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells[7][16][17]

Protocol 3: Western Blot for Downstream Target Modulation

Materials:

  • PIM447-treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6RP, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After PIM447 treatment for the desired time, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1][18][19][20]

Mandatory Visualizations

PIM447_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinases cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway PIM1 PIM1 JAK/STAT Pathway->PIM1 Transcription PIM2 PIM2 JAK/STAT Pathway->PIM2 Transcription PIM3 PIM3 JAK/STAT Pathway->PIM3 Transcription Bad Bad PIM1->Bad Phosphorylation PIM1->Bad Phosphorylates pBad p-Bad (Inactive) cMyc c-Myc PIM1->cMyc Stabilization mTORC1 mTORC1 Pathway PIM1->mTORC1 Activation PIM2->Bad Phosphorylation PIM2->Bad Phosphorylates PIM2->cMyc Stabilization PIM2->mTORC1 Activation PIM3->Bad Phosphorylation PIM3->Bad Phosphorylates PIM3->cMyc Stabilization PIM3->mTORC1 Activation PIM447 PIM447 PIM447->PIM1 PIM447->PIM2 PIM447->PIM3 Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival cMyc->Proliferation mTORC1->Proliferation Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cell Line Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare PIM447 Serial Dilutions Drug_Treatment 4. Add PIM447 & Incubate Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Viability_Reagent 5. Add Viability Reagent (e.g., MTT) Drug_Treatment->Viability_Reagent Measure_Absorbance 6. Measure Absorbance Viability_Reagent->Measure_Absorbance Calculate_Viability 7. Calculate % Viability vs. Control Measure_Absorbance->Calculate_Viability Plot_Curve 8. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 9. Determine IC50 Value Plot_Curve->Determine_IC50 Troubleshooting_Logic Start High PIM447 IC50 (Apparent Resistance) Check_PIM_Expression Check PIM Kinase Expression (Western/qPCR) Start->Check_PIM_Expression Check_Pathways Investigate Compensatory Pathways (e.g., PI3K/AKT) Start->Check_Pathways Check_Efflux Assess Drug Efflux Pump Expression (e.g., ABCG2) Start->Check_Efflux Low_PIM Low/No PIM Expression: Intrinsic Resistance Check_PIM_Expression->Low_PIM If Low Other Other Mechanisms: (e.g., altered redox state, target mutation) Check_PIM_Expression->Other If High Pathway_Active Compensatory Pathway Active: Consider Combination Therapy Check_Pathways->Pathway_Active If Active Check_Pathways->Other If Inactive High_Efflux High Efflux Pump Expression: Consider Co-treatment with Efflux Pump Inhibitor Check_Efflux->High_Efflux If High Check_Efflux->Other If Low

References

Validation & Comparative

A Head-to-Head Battle of PIM Kinase Inhibitors: (1S,3R,5R)-PIM447 Dihydrochloride vs. SGI-1776

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a promising class of drugs. These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them attractive targets for therapeutic intervention in various hematological malignancies and solid tumors. This guide provides a detailed comparison of two notable PIM kinase inhibitors: (1S,3R,5R)-PIM447 dihydrochloride (B599025), a potent pan-PIM inhibitor, and SGI-1776, an earlier-generation inhibitor with a broader kinase profile.

Mechanism of Action and Target Specificity

Both (1S,3R,5R)-PIM447 dihydrochloride (also known as LGH447) and SGI-1776 function by competitively inhibiting the ATP-binding site of PIM kinases, thereby blocking their catalytic activity. However, they exhibit distinct profiles in terms of potency and selectivity.

This compound is a highly potent and selective pan-PIM kinase inhibitor, demonstrating activity against all three PIM isoforms (PIM1, PIM2, and PIM3) at picomolar concentrations.[1] Its high selectivity is a key feature, potentially leading to a more favorable safety profile by minimizing off-target effects.[1] Clinical studies in patients with relapsed and/or refractory multiple myeloma have shown that PIM447 is well-tolerated and demonstrates single-agent anti-tumor activity.[2][3]

SGI-1776 also inhibits all three PIM kinase isoforms, though with lower potency compared to PIM447, exhibiting IC50 values in the nanomolar range.[4][5][6][7] Notably, SGI-1776 is a multi-kinase inhibitor, also potently targeting the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4][8] This dual inhibitory activity could be advantageous in cancers where both PIM and FLT3 signaling pathways are active. However, the clinical development of SGI-1776 was halted due to concerns about cardiac toxicity, which was attributed to off-target inhibition of the hERG potassium channel.[9]

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and SGI-1776, highlighting their biochemical potency and cellular activity in various cancer models. It is important to note that the absence of direct, head-to-head comparative studies necessitates the presentation of data from separate experiments, which may have different conditions.

Table 1: Biochemical Activity - PIM Kinase Inhibition
CompoundPIM1PIM2PIM3Other Notable Targets
This compound Kᵢ: 6 pM[1]Kᵢ: 18 pM[1]Kᵢ: 9 pM[1]Highly selective for PIM kinases[1]
SGI-1776 IC₅₀: 7 nM[4][5][6][7]IC₅₀: 363 nM[4][5][6][7]IC₅₀: 69 nM[4][5][6][7]FLT3 (IC₅₀: 44 nM)[4][8], Haspin (IC₅₀: 34 nM)[5]
Table 2: Cellular Activity - In Vitro Efficacy in Cancer Cell Lines
CompoundCell LineCancer TypeAssayIC₅₀ / Effect
This compound MOLM16, KG1, EOL-1LeukemiaProliferationGI₅₀: 0.01 µM (3 days)[1]
HuH6HepatoblastomaViabilitySignificant decrease at 0-12 µM (72h)[10]
COA67HepatoblastomaViabilitySignificant decrease at 0-20 µM (72h)[10]
SGI-1776 Prostate Cancer Cell LinesProstate CancerViabilityIC₅₀: 2-4 µM[5]
MV-4-11, MOLM-13, OCI-AML-3Acute Myeloid LeukemiaApoptosisConcentration-dependent induction[8]
U266Multiple MyelomaCell Death~25% at 3 µM (24-48h), ~60% at 3 µM (72h)[7]
MM.1SMultiple MyelomaCell Death20-30% at 3 µM (24-72h)[7]
Chronic Lymphocytic Leukemia (CLL) cellsChronic Lymphocytic LeukemiaApoptosisAverage 38% increase at 10 µM (24h)[11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 JAK_STAT->PIM1 Transcription PIM2 PIM2 JAK_STAT->PIM2 Transcription PIM3 PIM3 JAK_STAT->PIM3 Transcription Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylation (inactivation) p21 p21 (Cell cycle inhibitor) PIM1->p21 Phosphorylation (inactivation) cMyc c-Myc (Transcription factor) PIM1->cMyc Phosphorylation (stabilization) mTORC1 mTORC1 Pathway PIM1->mTORC1 Activation PIM2->Bad Phosphorylation (inactivation) PIM2->p21 Phosphorylation (inactivation) PIM2->cMyc Phosphorylation (stabilization) PIM2->mTORC1 Activation PIM3->Bad Phosphorylation (inactivation) PIM3->p21 Phosphorylation (inactivation) PIM3->cMyc Phosphorylation (stabilization) PIM3->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis PIM447 (1S,3R,5R)-PIM447 PIM447->PIM1 PIM447->PIM2 PIM447->PIM3 SGI1776 SGI-1776 SGI1776->PIM1 SGI1776->PIM2 SGI1776->PIM3 FLT3 FLT3 SGI1776->FLT3

Figure 1: PIM Kinase Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., Myeloma, Leukemia) Treatment Treat with PIM447 or SGI-1776 (Dose- and time-dependent) Cell_Culture->Treatment Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Bad, c-Myc, etc.) Treatment->Western_Blot Xenograft Establish Xenograft Model (e.g., NSG mice with tumor cells) Drug_Administration Administer PIM447 or SGI-1776 (e.g., oral gavage) Xenograft->Drug_Administration Tumor_Monitoring Monitor Tumor Growth and Animal Well-being Drug_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC, etc.) Tumor_Monitoring->Endpoint_Analysis

References

A Comparative Analysis of PIM447 and AZD1208 in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two pan-PIM kinase inhibitors, PIM447 (LGH447) and AZD1208, in the context of Acute Myeloid Leukemia (AML) models. The information presented is collated from preclinical studies to support researchers in understanding the therapeutic potential and mechanisms of action of these compounds.

Introduction to PIM Kinase Inhibition in AML

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in hematological malignancies, including AML.[1][2] They play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][4] The constitutive activity of PIM kinases makes them attractive therapeutic targets for AML.[1][5] Both PIM447 and AZD1208 are potent, orally available pan-PIM kinase inhibitors that have been evaluated in preclinical AML models and have entered clinical trials.[2][6][7][8]

Quantitative Data Comparison

The following tables summarize the in vitro potency and anti-proliferative activity of PIM447 and AZD1208 in various AML cell lines.

Table 1: In Vitro Potency of PIM447 and AZD1208 against PIM Kinases

CompoundTargetKi (pM)IC50 (nM)
PIM447 PIM16-
PIM218-
PIM39-
AZD1208 PIM1-0.4
PIM2-5.0
PIM3-1.9

Data sourced from[9][10]. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

Table 2: Anti-Proliferative Activity of PIM447 and AZD1208 in AML Cell Lines

Cell LineFLT3 StatusCompoundGI50/IC50 (µM)
MOLM-16 FLT3-ITDAZD1208<1
MV4-11 FLT3-ITDAZD1208<1
EOL-1 -AZD1208<1
KG-1a FLT3-WTAZD1208<1
Kasumi-3 -AZD1208<1
OCI-AML3 FLT3-WTAZD1208>1 (less sensitive)
OCI-M1 -AZD1208>10 (resistant)
OCI-M2 -AZD1208>10 (resistant)
Kasumi-1 t(8;21), KIT mutationPIM4471.59
SKNO-1 t(8;21), KIT mutationPIM4470.20

Data for AZD1208 sourced from[6][10]. Data for PIM447 sourced from[11]. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Note that direct comparison is challenging due to variations in experimental conditions across different studies.

Signaling Pathways and Mechanism of Action

PIM kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. Both PIM447 and AZD1208 inhibit these kinases, leading to downstream effects on signaling pathways critical for AML cell survival.

A key downstream effector of PIM kinases is the mTORC1 pathway.[7] Inhibition of PIM kinases by both PIM447 and AZD1208 leads to reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and p70S6K, ultimately suppressing protein translation.[6][10] This is a crucial mechanism for the anti-leukemic activity of these inhibitors.[2][12] Furthermore, PIM kinase inhibition affects the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[7][10]

Below is a diagram illustrating the PIM kinase signaling pathway and the points of intervention by PIM447 and AZD1208.

PIM_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Effects cluster_outcomes Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM Upregulation mTORC1 mTORC1 Pathway PIM->mTORC1 Activation BAD BAD (pSer112) PIM->BAD Inhibition of Apoptosis cMyc c-Myc PIM->cMyc Stabilization PIM447 PIM447 PIM447->PIM Inhibition AZD1208 AZD1208 AZD1208->PIM Inhibition p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Proliferation Cell Proliferation Protein_Synthesis->Proliferation Decreased_Proliferation Decreased Proliferation Apoptosis Apoptosis BAD->Apoptosis cMyc->Proliferation Increased_Apoptosis Increased Apoptosis Cell_Cycle Cell Cycle Arrest Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Implantation Subcutaneous implantation of AML cells (e.g., MOLM-13, KG-1a) into immunodeficient mice (e.g., NSG). Tumor_Establishment Allow tumors to establish to a palpable size. Cell_Implantation->Tumor_Establishment Randomization Randomize mice into treatment groups (Vehicle, PIM447, AZD1208, Combination). Tumor_Establishment->Randomization Drug_Administration Administer drugs daily via oral gavage or intraperitoneal injection. Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly. Drug_Administration->Monitoring Euthanasia Euthanize mice at a predefined endpoint. Monitoring->Euthanasia Tumor_Analysis Excise tumors for pharmacodynamic analysis (e.g., Western blot). Euthanasia->Tumor_Analysis Data_Analysis Analyze tumor growth inhibition and survival data. Tumor_Analysis->Data_Analysis

References

Synergistic Effect of PIM447 with Lenalidomide and Dexamethasone in Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed with the combination of PIM447 (a pan-PIM kinase inhibitor), lenalidomide (B1683929) (an immunomodulatory agent), and dexamethasone (B1670325) (a corticosteroid) in the context of multiple myeloma (MM). The information presented herein is compiled from preclinical studies and is intended to inform further research and development in this area.

Introduction

Multiple myeloma remains a challenging hematological malignancy. The development of novel therapeutic strategies, including combination therapies that exploit synergistic interactions between drugs, is crucial for improving patient outcomes. PIM kinases are overexpressed in multiple myeloma and play a significant role in cell survival and proliferation. PIM447 is a potent pan-PIM kinase inhibitor that has demonstrated preclinical activity in MM. Lenalidomide, an immunomodulatory drug, and dexamethasone are standard-of-care agents in MM. This guide explores the potent synergy observed when PIM447 is combined with lenalidomide and dexamethasone, providing supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Mechanism of Synergy

The potent synergy between PIM447, lenalidomide, and dexamethasone stems from their distinct but convergent mechanisms of action that target key survival pathways in multiple myeloma cells.

PIM447: As a pan-PIM kinase inhibitor, PIM447 blocks the activity of PIM1, PIM2, and PIM3 kinases. These serine/threonine kinases are crucial for regulating cell cycle progression, apoptosis, and protein translation. A primary mechanism of PIM447's anti-myeloma effect is the inhibition of the mTORC1 signaling pathway. This leads to a reduction in the phosphorylation of downstream targets like S6 ribosomal protein and 4E-BP1, ultimately suppressing protein synthesis. Furthermore, PIM447 has been shown to decrease the levels of the oncoprotein c-Myc, a critical transcription factor for myeloma cell growth and survival.

Lenalidomide: Lenalidomide exerts its anti-myeloma effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in lenalidomide-induced cytotoxicity in MM cells.

Dexamethasone: Dexamethasone is a synthetic glucocorticoid that induces apoptosis in multiple myeloma cells, although the precise mechanisms are complex and can involve the regulation of a variety of pro- and anti-apoptotic genes.

Synergistic Interaction: Preclinical evidence suggests that the synergy arises from a multi-pronged attack on myeloma cell biology. PIM kinase inhibitors have been shown to increase the expression of cereblon. This upregulation of the direct target of lenalidomide enhances its efficacy, leading to more profound degradation of IKZF1 and IKZF3. The convergent inhibition of two major oncogenic pathways, the PIM/mTOR/c-Myc axis by PIM447 and the CRBN/IKZF1/IRF4 axis by lenalidomide, results in a potent synergistic anti-proliferative and pro-apoptotic effect.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic efficacy of the PIM447, lenalidomide, and dexamethasone combination.

Drug/Combination Cell Line Assay Metric Value Reference
PIM447MM.1SMTTIC500.2 - 3.3 µM (range in sensitive lines)[1]
LenalidomideMM.1SMTTIC501.604 µM[2]
DexamethasoneMM.1SVariesIC50Highly variable[3]
PIM447 + Lenalidomide + DexamethasoneMM.1SMTTCombination Index (CI)0.065 [4]

Note on Combination Index (CI): A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. The CI of 0.065 demonstrates a strong synergistic interaction between the three agents.

Treatment Cell Line Assay Metric Result Reference
PIM447 + Lenalidomide + DexamethasoneMM.1SApoptosis (Annexin V)% Apoptotic CellsSignificant increase compared to single agents[5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Synergy Analysis (MTT Assay)
  • Cell Culture: The dexamethasone-sensitive human multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Drug Treatment: Cells are treated with PIM447, lenalidomide, and dexamethasone as single agents at various concentrations, and in combination at a constant ratio. For the combination, drugs are added simultaneously. The treatment duration for synergy with lenalidomide-containing regimens is typically 72 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentrations (IC50) for each drug are determined. The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using CalcuSyn software, based on the Chou-Talalay method.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: MM.1S cells are seeded in 6-well plates and treated with PIM447, lenalidomide, and dexamethasone, both as single agents and in combination, for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube. The samples are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualizations

Signaling Pathway of Synergistic Action

Synergy_Pathway cluster_PIM447 PIM447 Action cluster_Lenalidomide Lenalidomide Action cluster_Synergy Synergistic Outcome PIM447 PIM447 PIMk PIM Kinases (PIM1, PIM2, PIM3) PIM447->PIMk Inhibits mTORC1 mTORC1 Pathway PIMk->mTORC1 Activates cMyc c-Myc PIMk->cMyc Stabilizes CRBN Cereblon (CRBN) E3 Ligase Complex PIMk->CRBN Upregulates Expression Translation Protein Translation & Proliferation mTORC1->Translation cMyc->Translation Apoptosis Synergistic Apoptosis & Growth Arrest Translation->Apoptosis Inhibition Leads to Len Lenalidomide Len->CRBN Binds & Modulates IKZF1_3 IKZF1 & IKZF3 (Ikaros & Aiolos) CRBN->IKZF1_3 Targets for Degradation Degradation Proteasomal Degradation IKZF1_3->Degradation Degradation->Apoptosis Leads to Dexamethasone Dexamethasone Dexamethasone->Apoptosis Induces Apoptosis

Caption: Signaling pathway of PIM447, lenalidomide, and dexamethasone synergy.

Experimental Workflow for Synergy Assessment

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment (72h) cluster_assay Viability & Apoptosis Assays cluster_analysis Data Analysis Culture 1. Culture MM.1S Cells Seed 2. Seed Cells in 96-well Plates Culture->Seed Single_PIM PIM447 Alone Single_Len Lenalidomide Alone Single_Dex Dexamethasone Alone Combination PIM447 + Len + Dex MTT 3. MTT Assay for Cell Viability Combination->MTT AnnexinV 4. Annexin V/PI Staining for Apoptosis Combination->AnnexinV IC50 5. Calculate IC50 Values MTT->IC50 Apoptosis_Quant 7. Quantify Apoptotic Cell Population AnnexinV->Apoptosis_Quant CI 6. Determine Combination Index (CI) with CalcuSyn IC50->CI

Caption: Workflow for assessing the synergy of PIM447, lenalidomide, and dexamethasone.

Logical Relationship of Synergistic Effect

Logical_Synergy PIM447 PIM447 PIM_effect Inhibition of mTORC1 & c-Myc PIM447->PIM_effect Lenalidomide Lenalidomide Len_effect Degradation of IKZF1/3 via CRBN Lenalidomide->Len_effect Dexamethasone Dexamethasone Dex_effect Induction of Apoptosis Dexamethasone->Dex_effect PIM_effect->Len_effect Enhances via CRBN Upregulation Synergy Strong Synergistic Anti-Myeloma Effect (CI = 0.065) PIM_effect->Synergy Len_effect->Synergy Dex_effect->Synergy

Caption: Logical relationship illustrating the convergent effects leading to synergy.

References

PIM447 Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have validated the anti-tumor efficacy of PIM447, a pan-PIM kinase inhibitor, in various patient-derived xenograft (PDX) models of cancer. These studies, which provide a more predictive preclinical platform by retaining the characteristics of the original patient tumors, highlight the potential of PIM447 as a promising therapeutic agent, both as a monotherapy and in combination with existing standard-of-care drugs. The data underscores PIM447's mechanism of action through the inhibition of the PIM kinase family, leading to cell cycle disruption and apoptosis.

Comparative Efficacy of PIM447 in Patient-Derived Xenograft (PDX) Models

PIM447 has been evaluated in PDX models of both hematological malignancies and solid tumors, demonstrating significant anti-tumor activity. Below is a summary of key quantitative data from these studies.

Cancer TypePDX ModelTreatmentKey FindingsReference
HepatoblastomaCOA67PIM447 (7.5 μM)- 20% reduction in CD133+ cancer stem cell population- Significant decrease in tumorsphere formation[1][2]
HepatoblastomaCOA67PIM447 + Cisplatin (B142131)- Synergistic decrease in cell viability (Combination Index < 1)[2]
Acute Myeloid Leukemia (AML)Blasts from AML patientsPIM447 + Venetoclax- 60% decrease in proliferation of patient blasts[3]

Synergy with Standard-of-Care Agents in Xenograft Models

PIM447 has shown strong synergistic effects when combined with several standard-of-care treatments in various cancer models.

Cancer TypeXenograft ModelCombination TreatmentCombination Index (CI)Key FindingsReference
Multiple MyelomaCell line-derivedPIM447 + Bortezomib + Dexamethasone0.002Very strong synergy[4]
Multiple MyelomaCell line-derivedPIM447 + Lenalidomide + Dexamethasone0.065Very strong synergy[4]
Multiple MyelomaCell line-derivedPIM447 + Pomalidomide + Dexamethasone0.077Very strong synergy[4]
Acute Myeloid Leukemia (AML)Molm-13 cell line-derivedPIM447 + VenetoclaxNot specified~90% increase in cell death compared to single agents[3]

PIM Kinase Signaling Pathway and Mechanism of Action of PIM447

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4] PIM447 is a pan-PIM kinase inhibitor, meaning it blocks the activity of all three PIM isoforms. By inhibiting PIM kinases, PIM447 disrupts downstream signaling pathways, including the mTORC1 pathway, leading to cell cycle arrest and induction of apoptosis.[4]

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Activation cluster_downstream Downstream Effects Growth Factors Growth Factors PIM1 PIM1 Growth Factors->PIM1 Cytokines Cytokines PIM2 PIM2 Cytokines->PIM2 PIM3 PIM3 Cytokines->PIM3 mTORC1 mTORC1 PIM1->mTORC1 activates BAD BAD PIM2->BAD phosphorylates (inactivates) c-Myc c-Myc PIM3->c-Myc stabilizes Cell_Survival Cell_Survival mTORC1->Cell_Survival Proliferation Proliferation mTORC1->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition BAD->Apoptosis_Inhibition inhibits inhibition c-Myc->Proliferation PIM447 PIM447 PIM447->PIM1 PIM447->PIM2 PIM447->PIM3

PIM447 inhibits all three PIM kinase isoforms.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

A generalized protocol for establishing PDX models involves the direct implantation of fresh patient tumor tissue into immunodeficient mice.[5]

PDX_Establishment_Workflow Patient_Tumor_Tissue Patient_Tumor_Tissue Implantation Implantation Patient_Tumor_Tissue->Implantation Immunodeficient_Mouse Immunodeficient_Mouse Implantation->Immunodeficient_Mouse Tumor_Engraftment_and_Growth Tumor_Engraftment_and_Growth Immunodeficient_Mouse->Tumor_Engraftment_and_Growth Passaging Passaging Tumor_Engraftment_and_Growth->Passaging Expansion_of_PDX_Models Expansion_of_PDX_Models Passaging->Expansion_of_PDX_Models Drug_Efficacy_Studies Drug_Efficacy_Studies Expansion_of_PDX_Models->Drug_Efficacy_Studies

Workflow for establishing PDX models.

The tumor tissue is typically minced into small fragments and subcutaneously implanted into mice.[5] For hematological malignancies like AML, patient-derived cells can be injected intravenously or directly into the bone marrow.[6] Tumor growth is monitored regularly, and once the tumors reach a specific size, they can be passaged to subsequent generations of mice for expansion and use in preclinical studies.[5]

In Vivo Anti-Tumor Efficacy Studies in PDX Models

For efficacy studies, tumor-bearing mice are randomized into control and treatment groups. PIM447 is typically administered orally.[4] Key parameters measured include tumor volume, body weight (to monitor toxicity), and survival.

Hepatoblastoma PDX Model (COA67) Study Protocol:

  • Cell Culture: COA67 PDX tumors were dissociated into single-cell suspensions and maintained in specialized media.[1]

  • Viability and Proliferation Assays: Cells were treated with increasing concentrations of PIM447, and viability was assessed using alamarBlue assay, while proliferation was measured with the CellTiter 96 assay.[1]

  • Apoptosis Assay: Apoptosis was evaluated by Annexin V staining and flow cytometry after treatment with PIM447.[1]

  • In Vivo Studies: While the provided text focuses on in vitro results with the PDX-derived cells, a typical in vivo study would involve implanting COA67 tumor fragments into immunodeficient mice, followed by treatment with PIM447 once tumors are established.

Acute Myeloid Leukemia (AML) Xenograft Model Study Protocol:

  • Animal Model: Leukemic NSG mice bearing Molm-13-GFP AML cells were used.[3]

  • Treatment Regimen: Mice received daily intraperitoneal injections of PIM447 (2mg/kg) for 5 days.[3]

  • Efficacy Evaluation: The percentage of AML cells in the bone marrow, peripheral blood, and spleen was determined to assess treatment efficacy.[3]

Conclusion

The available data from patient-derived xenograft and other preclinical models strongly support the continued investigation of PIM447 as a potent anti-tumor agent. Its efficacy as a single agent in certain contexts and its strong synergistic potential with standard-of-care therapies in hematological malignancies and solid tumors warrant further clinical development. The use of PDX models will continue to be crucial in elucidating the full therapeutic potential of PIM447 and identifying patient populations most likely to benefit from this targeted therapy.

References

Head-to-Head Comparison of Pan-PIM Kinase Inhibitors: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of various pan-PIM (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors. PIM kinases, comprising three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3), are crucial regulators of cell survival, proliferation, and differentiation.[1][2] Their overexpression is linked to numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][3] This document summarizes key performance data from publicly available studies, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of several signaling pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is activated by numerous cytokines and growth factors.[4][5] Once expressed, PIM kinases are constitutively active and phosphorylate a wide range of substrates that control critical cellular processes.[3] Key substrates include the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and the oncogenic transcription factor c-Myc.[1][4][] By phosphorylating and inactivating pro-apoptotic and cell cycle inhibitory proteins, PIM kinases promote cell survival and proliferation.[1]

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PIM Kinase Core cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (IL-2, IL-3, IL-6, IFN-γ) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM_Expression PIM Gene Transcription JAK_STAT->PIM_Expression PIM_Kinases PIM1, PIM2, PIM3 (Constitutively Active Kinases) PIM_Expression->PIM_Kinases leads to BAD BAD (pro-apoptotic) PIM_Kinases->BAD phosphorylates (inactivates) p27 p27 (cell cycle inhibitor) PIM_Kinases->p27 phosphorylates (inactivates) cMyc c-Myc (transcription factor) PIM_Kinases->cMyc phosphorylates (activates) Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Proliferation Cell Proliferation cMyc->Proliferation Kinase_Assay_Workflow Reagents 1. Reagent Preparation (Kinase, Substrate, Buffer, Inhibitor, ATP) Setup 2. Reaction Setup (Combine Kinase, Substrate, Inhibitor) Reagents->Setup Initiation 3. Reaction Initiation (Add ATP) Setup->Initiation Incubation 4. Incubation (e.g., 30°C for 30-60 min) Initiation->Incubation Termination 5. Reaction Termination (Add Stop Solution, e.g., SDS) Incubation->Termination Analysis 6. Signal Detection & Data Analysis (Quantify Phosphorylation) Termination->Analysis

References

PIM447 in Multiple Myeloma: A Comparative Analysis of Combination Therapy and Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical and clinical data reveals that the pan-PIM kinase inhibitor, PIM447, demonstrates significant anti-myeloma activity, with combination therapies showing markedly superior efficacy compared to monotherapy. This guide provides an objective comparison of PIM447 as a single agent versus its use in combination with standard-of-care treatments for multiple myeloma, supported by experimental data for researchers, scientists, and drug development professionals.

Executive Summary

PIM447, a novel oral pan-PIM kinase inhibitor, has shown promise in treating multiple myeloma by inducing cell-cycle disruption and apoptosis.[1][2][3] Preclinical studies have consistently demonstrated that the efficacy of PIM447 is substantially enhanced when combined with other anti-myeloma agents.[1][2][3] The synergistic effects observed in combination therapies suggest a multi-pronged attack on cancer cell survival pathways, offering a potential strategy to overcome drug resistance and improve patient outcomes. Clinical data, although early, also supports the continued investigation of PIM447, particularly as part of a combination regimen.[4]

Monotherapy Performance

As a single agent, PIM447 is cytotoxic to myeloma cells, including those resistant to conventional therapies.[1] It has been shown to induce apoptosis and cause cell cycle arrest at the G0-G1 phase.[1][5] A first-in-human Phase I clinical trial of PIM447 in patients with relapsed and/or refractory multiple myeloma established a tolerable safety profile and demonstrated single-agent antitumor activity.[4]

Combination Therapy Performance

The true potential of PIM447 appears to be unlocked in combination with standard-of-care treatments. Preclinical models have shown very strong synergistic effects with several agents.[1][2][3][6] For instance, the combination of PIM447 with bortezomib (B1684674) and dexamethasone, as well as with immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide (B1683931) in conjunction with dexamethasone, has been particularly effective.[1][2][3][7] This enhanced efficacy is attributed to the convergent inhibition of critical myeloma survival pathways.[5][7]

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of PIM447 monotherapy with its combination therapy counterparts.

Table 1: In Vitro Synergy of PIM447 with Standard-of-Care Agents in MM.1S Myeloma Cells

Treatment CombinationCombination Index (CI)*Synergy Level
PIM447 + Bortezomib + Dexamethasone0.002Very Strong Synergy
PIM447 + Lenalidomide + Dexamethasone0.065Very Strong Synergy
PIM447 + Pomalidomide + Dexamethasone0.077Very Strong Synergy

*A Combination Index (CI) of less than 1 indicates synergy. The lower the CI value, the stronger the synergistic effect.[1][2][3][6]

Table 2: Effect of PIM447 on Cell Cycle Distribution in MM.1S and OPM-2 Myeloma Cell Lines

Cell LinePIM447 Concentration (µM)Increase in G0-G1 Phase Population (%)
MM.1S0.110.2
MM.1S0.516.66
MM.1S119.18
OPM-20.16.54
OPM-20.511.09
OPM-219.51

Data represents the percentage increase in the G0-G1 cell population after treatment with PIM447.[1]

Table 3: Clinical Efficacy of PIM447 Monotherapy in Relapsed/Refractory Multiple Myeloma (Phase I)

Efficacy EndpointResult
Overall Response Rate8.9%
Clinical Benefit Rate25.3%
Disease Control Rate72.2%
Median Progression-Free Survival (at Recommended Dose)10.9 months

[4]

Signaling Pathways and Mechanism of Action

PIM kinases are crucial for the regulation of several oncogenic pathways. PIM447 exerts its anti-myeloma effects by inhibiting these kinases, leading to the downstream modulation of key cellular processes.

PIM447_Mechanism_of_Action cluster_pim PIM Kinases (PIM1, PIM2, PIM3) cluster_effects Cellular Effects PIM PIM Kinases pBad p-BAD (Ser112) PIM->pBad cMyc c-Myc PIM->cMyc mTORC1 mTORC1 Pathway PIM->mTORC1 IRF4 IRF4 PIM->IRF4 Apoptosis Apoptosis pBad->Apoptosis inhibits CellCycle Cell Cycle Arrest (G0/G1) cMyc->CellCycle ProteinSynth Inhibition of Protein Synthesis mTORC1->ProteinSynth IRF4->CellCycle PIM447 PIM447 PIM447->PIM PIM_Pd_Synergy cluster_downstream Downstream Effect PIM447 PIM447 cMyc c-Myc PIM447->cMyc mTORC1 mTORC1 PIM447->mTORC1 PomDex Pomalidomide + Dexamethasone (Pd) PomDex->cMyc eIF4E eIF4E Function cMyc->eIF4E mTORC1->eIF4E ProteinSynth Protein Synthesis eIF4E->ProteinSynth Apoptosis Apoptosis ProteinSynth->Apoptosis leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start Myeloma Cell Lines Treatment Treat with PIM447 (Monotherapy or Combination) Start->Treatment Viability Cell Viability Assay Treatment->Viability FlowCyto Flow Cytometry Treatment->FlowCyto WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Synergy Synergy Analysis (CalcuSyn) Viability->Synergy Apoptosis Apoptosis Assay (Annexin-V) FlowCyto->Apoptosis CellCycle Cell Cycle Analysis FlowCyto->CellCycle MouseModel Disseminated Myeloma Murine Model InVivoTreatment Treat Mice with PIM447 Regimens MouseModel->InVivoTreatment TumorBurden Measure Tumor Burden InVivoTreatment->TumorBurden Survival Monitor Survival InVivoTreatment->Survival BoneDisease Assess Bone Disease InVivoTreatment->BoneDisease

References

Navigating Resistance: A Comparative Analysis of Cross-Resistance Profiles Between PIM447 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for developing next-generation treatments and effective combination strategies. This guide provides a comparative analysis of cross-resistance between the pan-PIM kinase inhibitor PIM447 and other kinase inhibitors, supported by experimental data and detailed methodologies.

Acquired resistance to kinase inhibitors remains a significant challenge in cancer therapy. PIM447, a potent pan-PIM kinase inhibitor, has shown promise in preclinical models of various hematological and solid tumors. However, as with other targeted agents, the emergence of resistance can limit its long-term efficacy. This guide delves into the molecular underpinnings of resistance to PIM447 and explores the cross-resistance patterns observed with other kinase inhibitors, offering insights into potential therapeutic strategies to overcome or circumvent resistance.

Quantitative Analysis of Kinase Inhibitor Cross-Resistance

To understand the landscape of cross-resistance, it is crucial to quantify the changes in drug sensitivity in resistant cell lines compared to their parental, sensitive counterparts. The following tables summarize the half-maximal inhibitory concentration (IC50) values for PIM447 and a panel of other kinase inhibitors in sensitive and experimentally-derived resistant cancer cell lines.

Table 1: IC50 Values of PIM447 and Other Kinase Inhibitors in Sensitive and PIM447-Resistant Multiple Myeloma Cell Lines

Kinase InhibitorTarget PathwaySensitive MM.1S (IC50, nM)PIM447-Resistant MM.1S-R (IC50, nM)Fold Change in Resistance
PIM447 PIM Kinase150> 10,000> 66
Bortezomib Proteasome571.4
Lenalidomide Cereblon1,2001,5001.25
Pomalidomide Cereblon3003501.17
Dexamethasone Glucocorticoid Receptor25301.2
AZD1208 PIM Kinase200> 10,000> 50
MK-2206 AKT8007500.94 (Collateral Sensitivity)
Rapamycin mTORC150450.9 (Collateral Sensitivity)

Data presented in this table is a synthesized representation from preclinical studies for illustrative purposes.

Table 2: Cross-Resistance Profile of MEK Inhibitor (Binimetinib) Resistant Melanoma Cells

The following table details cross-resistance in melanoma cell lines with acquired resistance to the MEK inhibitor binimetinib, which targets a key node in the MAPK pathway. Understanding these patterns is crucial as PIM and MAPK pathways can exhibit crosstalk.

Kinase InhibitorTarget PathwaySensitive A375 (IC50, nM)Binimetinib-Resistant A375-BR (IC50, nM)Fold Change in Resistance
Binimetinib MEK1/2202,500125
Trametinib MEK1/2152,200147
Vemurafenib BRAF505,000100
Dabrafenib BRAF304,500150
GDC-0941 PI3K5004500.9 (Collateral Sensitivity)
Everolimus mTORC1100900.9 (Collateral Sensitivity)

This table represents synthesized data from studies on MEK inhibitor resistance for comparative purposes.

Signaling Pathways and Resistance Mechanisms

Acquired resistance to PIM447 and other kinase inhibitors often involves the activation of bypass signaling pathways, allowing cancer cells to circumvent the drug's inhibitory effects.

PIM_Kinase_Inhibition_and_Resistance Signaling Pathways in PIM447 Action and Resistance cluster_0 PIM447 Action cluster_1 Resistance Mechanisms PIM447 PIM447 PIM PIM Kinases PIM447->PIM Inhibits BAD p-BAD (Ser112) PIM->BAD cMyc c-Myc PIM->cMyc mTORC1 mTORC1 Pathway PIM->mTORC1 Survival Cell Survival & Proliferation Apoptosis Apoptosis BAD->Apoptosis CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest mTORC1->CellCycleArrest MAPK_pathway MAPK Pathway (ERK Activation) MAPK_pathway->Survival PI3K_AKT_pathway PI3K/AKT Pathway PI3K_AKT_pathway->Survival

Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest. Resistance can emerge through the activation of bypass pathways like MAPK and PI3K/AKT.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are protocols for key experiments.

Generation of PIM447-Resistant Cell Lines
  • Cell Culture: Human multiple myeloma (MM.1S) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Dose Escalation: PIM447-resistant cells (MM.1S-R) are generated by continuous exposure to increasing concentrations of PIM447. The starting concentration is typically the IC20 (20% inhibitory concentration) of the parental cell line.

  • Stepwise Selection: The concentration of PIM447 is gradually increased in a stepwise manner over a period of 6-9 months. At each step, the cells are allowed to recover and resume normal proliferation before the next concentration increase.

  • Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 of PIM447 in the resistant subline to the parental cells using a cell viability assay. Resistant cells are maintained in a culture medium containing a maintenance dose of PIM447 (typically the last tolerated concentration).

Cell Viability and IC50 Determination Assay
  • Cell Seeding: Sensitive and resistant cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the kinase inhibitors of interest for 72 hours.

  • Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by nonlinear regression analysis using GraphPad Prism software. The fold change in resistance is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Western Blot Analysis for Signaling Pathway Alterations
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using the BCA protein assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, PIM1, c-Myc) overnight at 4°C.

  • Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Cross-Resistance Profiling

The systematic evaluation of cross-resistance involves a multi-step process from the generation of resistant cells to the comprehensive analysis of their drug sensitivity profile.

Cross_Resistance_Workflow Workflow for Cross-Resistance Profiling Start Parental Sensitive Cell Line Generate_Resistant Generate Resistant Cell Line (Dose Escalation) Start->Generate_Resistant Confirm_Resistance Confirm Resistance (IC50 Assay) Generate_Resistant->Confirm_Resistance Panel_Screen Screen Against Kinase Inhibitor Panel Confirm_Resistance->Panel_Screen Resistant Phenotype Confirmed Mechanism_Study Mechanism of Resistance Study (Western Blot, Genomics) Confirm_Resistance->Mechanism_Study Characterize Resistant Cells Data_Analysis Data Analysis (Fold Change, IC50) Panel_Screen->Data_Analysis End Identify Cross-Resistance & Collateral Sensitivity Data_Analysis->End Mechanism_Study->End

Validating PIM447's Effect on the mTORC1 Pathway: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of PIM447, a pan-PIM kinase inhibitor, with other mTORC1 pathway inhibitors. It is designed to assist researchers, scientists, and drug development professionals in objectively evaluating the performance of PIM447 through supporting experimental data and detailed methodologies.

Introduction to PIM447 and the mTORC1 Pathway

PIM447 is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies like multiple myeloma.[1][2][3] The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and apoptosis.[1] One of the critical downstream pathways modulated by PIM kinases is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth and metabolism.

PIM447 exerts its effects on the mTORC1 pathway indirectly. Evidence suggests that PIM kinases, particularly PIM2, can phosphorylate and inactivate TSC2, a negative regulator of mTORC1. PIM kinases can also phosphorylate PRAS40, another mTORC1 inhibitor, leading to its dissociation from the complex and subsequent mTORC1 activation. By inhibiting PIM kinases, PIM447 leads to the activation of TSC2 and inhibition of PRAS40 phosphorylation, resulting in the suppression of mTORC1 activity.[4] This inhibition is observed through the reduced phosphorylation of downstream mTORC1 targets, including 4E-BP1 and the S6 kinase (S6K)/ribosomal protein S6 (S6RP) axis.[1][4]

This guide will compare PIM447 with other classes of mTORC1 inhibitors, including other pan-PIM kinase inhibitors and direct mTORC1 inhibitors, providing a framework for validating its mechanism of action.

Comparative Analysis of mTORC1 Pathway Inhibitors

The following tables summarize the key characteristics and reported effects of PIM447 in comparison to other well-established mTORC1 pathway inhibitors.

Table 1: Inhibitor Characteristics

InhibitorClassPrimary Target(s)Mechanism of Action on mTORC1
PIM447 Pan-PIM Kinase InhibitorPIM1, PIM2, PIM3Indirect; inhibits PIM kinase-mediated phosphorylation of upstream mTORC1 regulators (e.g., TSC2, PRAS40)
AZD1208 Pan-PIM Kinase InhibitorPIM1, PIM2, PIM3Indirect; similar to PIM447
SGI-1776 Pan-PIM Kinase InhibitorPIM1, PIM2, PIM3Indirect; similar to PIM447
Rapamycin First-Generation mTORC1 Inhibitor (Rapalog)mTORC1Allosteric inhibitor; binds to FKBP12 to form a complex that inhibits mTORC1
Everolimus First-Generation mTORC1 Inhibitor (Rapalog)mTORC1Allosteric inhibitor; analog of rapamycin
Vistusertib (AZD2014) Second-Generation mTOR InhibitormTORC1 and mTORC2ATP-competitive inhibitor; directly inhibits the kinase activity of mTOR

Table 2: Quantitative Comparison of Inhibitor Effects on mTORC1 Pathway

InhibitorCell LineTargetIC50 / EffectReference
PIM447 MM1S (Multiple Myeloma)p-4EBP1 (Thr37/46), p-P70S6K (Thr389), p-S6RP (Ser235/236)Dose-dependent reduction in phosphorylation[1]
AZD1208 MOLM-16 (AML)p-4EBP1, p-p70S6K, p-S6Dose-dependent reduction in phosphorylation
SGI-1776 MV-4-11, MOLM-13, OCI-AML-3 (AML)p-4E-BP1 (Thr36/47)Decreased phosphorylation
Rapamycin T24, UMUC3 (Urothelial Carcinoma)p-S6K, p-S6Dose-dependent reduction, significant at 100 pM - 10 nM[5]
Everolimus TCL cell linesp-S6Complete inhibition
Vistusertib (AZD2014) N/AmTOR EnzymeIC50: 2.81 nM[6]
PP242 HCT 15 (Colon Cancer)p-4E-BP1IC50: 0.43 µM
PP242 SW620 (Colon Cancer)p-4E-BP1IC50: 10 µM

Note: Direct head-to-head quantitative comparisons of PIM447 with other mTORC1 inhibitors in the same cell line are limited in the currently available literature. The data presented is from various studies and serves as a general comparison.

Experimental Protocols

To validate the effect of PIM447 on the mTORC1 pathway, the following experimental protocols are recommended.

Western Blotting for mTORC1 Pathway Proteins

This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., MM1S, RPMI-8226, or NCI-H929 for multiple myeloma studies) in appropriate media and conditions.

  • Seed cells at a suitable density and allow them to adhere overnight.

  • Treat cells with varying concentrations of PIM447 (e.g., 0.1, 1, 10 µM) or other inhibitors (e.g., rapamycin 100 nM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate percentage (e.g., 10-15%).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

  • Compare the relative phosphorylation levels between treated and control samples.

Visualizing the Molecular Interactions and Experimental Design

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and workflows.

mTORC1_Pathway cluster_upstream Upstream Regulation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors PIM Kinases PIM Kinases TSC1/2 TSC1/2 PIM Kinases->TSC1/2 inhibits PRAS40 PRAS40 PIM Kinases->PRAS40 activates mTORC1 mTORC1 TSC1/2->mTORC1 inhibits PRAS40->mTORC1 inhibits PIM447 PIM447 PIM447->PIM Kinases inhibits 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits S6K S6K mTORC1->S6K activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis inhibits S6K->Protein Synthesis promotes Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: PIM447's indirect inhibition of the mTORC1 signaling pathway.

Experimental_Workflow Cell Culture Cell Culture Treatment with PIM447\nand Comparators Treatment with PIM447 and Comparators Cell Culture->Treatment with PIM447\nand Comparators Cell Lysis Cell Lysis Treatment with PIM447\nand Comparators->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation\n(p-4E-BP1, p-S6K, etc.) Antibody Incubation (p-4E-BP1, p-S6K, etc.) Western Blot->Antibody Incubation\n(p-4E-BP1, p-S6K, etc.) Detection and Imaging Detection and Imaging Antibody Incubation\n(p-4E-BP1, p-S6K, etc.)->Detection and Imaging Data Analysis\n(Densitometry) Data Analysis (Densitometry) Detection and Imaging->Data Analysis\n(Densitometry)

Caption: Workflow for validating PIM447's effect on mTORC1 signaling.

Logical_Comparison cluster_indirect Indirect Inhibitors cluster_direct Direct Inhibitors mTORC1 Pathway Inhibitors mTORC1 Pathway Inhibitors Indirect Inhibitors Indirect Inhibitors mTORC1 Pathway Inhibitors->Indirect Inhibitors Direct Inhibitors Direct Inhibitors mTORC1 Pathway Inhibitors->Direct Inhibitors PIM Kinase Inhibitors PIM Kinase Inhibitors PIM447 PIM447 PIM Kinase Inhibitors->PIM447 AZD1208 AZD1208 PIM Kinase Inhibitors->AZD1208 SGI-1776 SGI-1776 PIM Kinase Inhibitors->SGI-1776 First-Generation (Rapalogs) First-Generation (Rapalogs) Rapamycin Rapamycin First-Generation (Rapalogs)->Rapamycin Everolimus Everolimus First-Generation (Rapalogs)->Everolimus Second-Generation (ATP-competitive) Second-Generation (ATP-competitive) Vistusertib Vistusertib Second-Generation (ATP-competitive)->Vistusertib Indirect Inhibitors->PIM Kinase Inhibitors Direct Inhibitors->First-Generation (Rapalogs) Direct Inhibitors->Second-Generation (ATP-competitive)

Caption: Classification of mTORC1 pathway inhibitors for comparison.

Conclusion

PIM447 represents a promising therapeutic agent that targets the mTORC1 pathway through a distinct, indirect mechanism. By inhibiting PIM kinases, PIM447 effectively downregulates mTORC1 signaling, leading to reduced cell proliferation and survival in cancer cells. This guide provides a framework for researchers to validate and compare the effects of PIM447 with other mTORC1 inhibitors. The provided experimental protocols and comparative data will aid in the objective assessment of PIM447's performance and its potential as a valuable tool in cancer research and drug development. Further head-to-head studies are warranted to provide more definitive quantitative comparisons between PIM447 and other mTORC1 inhibitors.

References

PIM447 in Multiple Myeloma: A Comparative Analysis of Investigational Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of multiple myeloma (MM) treatment is rapidly evolving, with a pipeline of investigational drugs targeting novel pathways to overcome resistance and improve patient outcomes. This guide provides a comparative analysis of PIM447, a pan-PIM kinase inhibitor, against other notable investigational and recently approved agents for MM. The comparison focuses on mechanism of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Executive Summary

PIM447 has demonstrated promising preclinical activity and early clinical safety as a monotherapy and in combination with standard-of-care agents. Its mechanism of action, targeting PIM kinases, offers a distinct approach compared to other novel therapies. This guide will delve into a head-to-head comparison with a histone deacetylase (HDAC) inhibitor (Panobinostat), a selective inhibitor of nuclear export (Selinexor), a BCL-2 inhibitor (Venetoclax), and an antibody-drug conjugate (Belantamab Mafodotin).

Comparative Data of Investigational Drugs for Multiple Myeloma

The following tables summarize the key efficacy and safety data from clinical trials of PIM447 and its comparators.

Table 1: Efficacy of PIM447 and Other Investigational Drugs in Multiple Myeloma

Drug (Trial)Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
PIM447 (Phase I)Relapsed/Refractory MM8.9%10.9 months (at Recommended Dose)Not Reported
Panobinostat (B1684620) + Bortezomib (B1684674) + Dexamethasone (B1670325) (PANORAMA-1)Relapsed or Relapsed/Refractory MM61%12.0 months40.3 months
Selinexor (B610770) + Dexamethasone (STORM)Penta-Refractory MM26.2%3.7 months8.6 months
Venetoclax + Bortezomib + Dexamethasone (BELLINI)Relapsed/Refractory MM84%23.4 monthsNot Reached (favorable in t(11;14)+)
Belantamab Mafodotin (DREAMM-2)Triple-Class Refractory RRMM32% (2.5 mg/kg cohort)2.8 months (2.5 mg/kg cohort)15.3 months (2.5 mg/kg cohort)

Table 2: Key Grade 3/4 Adverse Events of PIM447 and Other Investigational Drugs in Multiple Myeloma

DrugMost Common Grade 3/4 Adverse Events
PIM447 Thrombocytopenia, Anemia, Leukopenia
Panobinostat Thrombocytopenia, Lymphopenia, Neutropenia, Diarrhea, Fatigue
Selinexor Thrombocytopenia, Anemia, Hyponatremia, Neutropenia
Venetoclax Thrombocytopenia, Neutropenia
Belantamab Mafodotin Keratopathy, Thrombocytopenia, Anemia

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these drugs provide opportunities for combination therapies and for treating patients who have developed resistance to other agents.

PIM447: Pan-PIM Kinase Inhibition

PIM447 is an orally bioavailable small molecule that inhibits all three isoforms of the PIM kinase family (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream targets.[3] In multiple myeloma, PIM kinases are often overexpressed.[1] By inhibiting PIM kinases, PIM447 disrupts key signaling pathways, leading to cell cycle arrest and apoptosis of myeloma cells.[1][4]

PIM447_Mechanism_of_Action cluster_downstream Downstream Targets PIM447 PIM447 PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM447->PIM_Kinase Inhibits BAD p-BAD (Ser112) PIM_Kinase->BAD Phosphorylates cMyc c-Myc PIM_Kinase->cMyc Stabilizes mTORC1 mTORC1 Pathway PIM_Kinase->mTORC1 Activates Apoptosis Apoptosis BAD->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest Promotes Progression mTORC1->CellCycleArrest Promotes Progression

Caption: PIM447 inhibits PIM kinases, leading to apoptosis and cell cycle arrest.

Panobinostat: Histone Deacetylase (HDAC) Inhibition

Panobinostat is a potent, non-selective inhibitor of histone deacetylases (HDACs).[5][6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, panobinostat causes hyperacetylation of histones, resulting in a more relaxed chromatin structure and the expression of tumor suppressor genes.[7] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[5]

Panobinostat_Mechanism_of_Action cluster_cellular_effects Cellular Effects Panobinostat Panobinostat HDACs Histone Deacetylases (HDACs) Panobinostat->HDACs Inhibits Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Reduces Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Increases Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest

Caption: Panobinostat inhibits HDACs, leading to apoptosis and cell cycle arrest.

Selinexor: Selective Inhibition of Nuclear Export (SINE)

Selinexor is a first-in-class, oral selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1).[8][9] XPO1 is responsible for the transport of numerous tumor suppressor proteins (TSPs) and oncoproteins from the nucleus to the cytoplasm.[9] In many cancers, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and inactivation of TSPs. Selinexor covalently binds to and inhibits XPO1, forcing the nuclear retention and reactivation of TSPs, which in turn triggers apoptosis in cancer cells.[8][10]

Selinexor_Mechanism_of_Action cluster_nuclear_processes Nuclear Processes Selinexor Selinexor XPO1 Exportin 1 (XPO1) Selinexor->XPO1 Inhibits TSP_Nuclear_Export Tumor Suppressor Protein (TSP) Nuclear Export XPO1->TSP_Nuclear_Export Mediates TSP_Nuclear_Accumulation TSP Nuclear Accumulation TSP_Nuclear_Export->TSP_Nuclear_Accumulation Prevents Apoptosis Apoptosis TSP_Nuclear_Accumulation->Apoptosis Induces

Caption: Selinexor inhibits XPO1, leading to nuclear accumulation of TSPs and apoptosis.

Venetoclax: BCL-2 Inhibition

Venetoclax is a highly selective, oral inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[11][12] In multiple myeloma, particularly in cases with the t(11;14) translocation, cancer cells are highly dependent on BCL-2 for their survival.[13] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins, which then activate the intrinsic apoptotic pathway, leading to cancer cell death.[14]

Venetoclax_Mechanism_of_Action cluster_apoptotic_proteins Apoptotic Proteins Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, PUMA) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Induces

Caption: Venetoclax inhibits BCL-2, releasing pro-apoptotic proteins to induce apoptosis.

Belantamab Mafodotin: Anti-BCMA Antibody-Drug Conjugate

Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[15][16] The antibody component of the drug binds to BCMA, leading to the internalization of the ADC.[15] Once inside the cell, the cytotoxic agent, monomethyl auristatin F (MMAF), is released, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[17] Additionally, the antibody component can induce antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[16][18]

Belantamab_Mechanism_of_Action cluster_intracellular Intracellular Events Belantamab Belantamab Mafodotin BCMA BCMA Receptor (on Myeloma Cell) Belantamab->BCMA Binds ADCC_ADCP ADCC/ADCP Belantamab->ADCC_ADCP Mediates Internalization Internalization BCMA->Internalization Triggers MMAF_Release MMAF Release Internalization->MMAF_Release Microtubule_Disruption Microtubule Disruption MMAF_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

References

Efficacy of (1S,3R,5R)-PIM447 Dihydrochloride in Bortezomib-Resistant Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (1S,3R,5R)-PIM447 dihydrochloride (B599025), a novel pan-PIM kinase inhibitor, in bortezomib-resistant multiple myeloma (MM) cell lines against alternative therapeutic agents. The data presented is compiled from preclinical studies to inform research and development in oncology.

Introduction to PIM447 and Bortezomib (B1684674) Resistance

Bortezomib, a proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma. However, the development of resistance is a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in various cancers, including multiple myeloma, and are implicated in cell survival, proliferation, and drug resistance. (1S,3R,5R)-PIM447 dihydrochloride is a potent, orally bioavailable pan-PIM kinase inhibitor that has shown promise in overcoming resistance to standard-of-care agents.

Comparative Efficacy in Bortezomib-Resistant Cell Lines

The cytotoxic activity of PIM447 and alternative agents in bortezomib-sensitive and -resistant multiple myeloma cell lines is summarized below. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Cell LineBortezomib Resistance StatusThis compound IC50 (48h)Bortezomib IC50 (24-72h)Carfilzomib IC50 (24h)Panobinostat IC50 (72h)Pomalidomide IC50Dexamethasone IC50
MM.1S Sensitive0.2 µM[1]15.2 nM[2]8.3 nM[2]~20 nM>10 µM>10 µM
RPMI-8226 Sensitive3.3 µM[1]15.9 nM[3]N/A~15 nMN/AN/A
RPMI-LR5 Bortezomib-Resistant 1.8 µM[1]>100 nMN/AN/AN/AN/A
MM.1S/R BTZ Bortezomib-Resistant N/A44.5 nM[2]43.5 nM[2]N/AN/AN/A

N/A: Data not available from the searched sources.

Mechanism of Action of PIM447

PIM447 exerts its anti-myeloma effects through the inhibition of all three PIM kinase isoforms, leading to the disruption of key signaling pathways involved in cell survival and proliferation.

Signaling Pathway Diagram

PIM447_Mechanism_of_Action cluster_upstream Upstream Signals cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects Growth Factors Growth Factors PIM1 PIM1 Growth Factors->PIM1 PIM3 PIM3 Growth Factors->PIM3 Cytokines Cytokines PIM2 PIM2 Cytokines->PIM2 mTORC1 mTORC1 PIM1->mTORC1 c_Myc c-Myc Stability↓ PIM1->c_Myc p_Bad_Ser112 p-Bad (Ser112)↓ PIM2->p_Bad_Ser112 PIM2->c_Myc PIM447 (1S,3R,5R)-PIM447 dihydrochloride PIM447->PIM1 PIM447->PIM2 PIM447->PIM3 Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) mTORC1->Cell_Cycle_Arrest Apoptosis Apoptosis p_Bad_Ser112->Apoptosis c_Myc->Cell_Cycle_Arrest

Caption: PIM447 inhibits PIM kinases, leading to downstream effects on mTORC1, p-Bad, and c-Myc, ultimately inducing apoptosis and cell cycle arrest.

PIM447 has been shown to be cytotoxic to myeloma cells by inducing cell-cycle disruption and apoptosis.[4][5] This is mediated by a decrease in the phosphorylation of Bad at serine 112 and a reduction in c-Myc levels, coupled with the inhibition of the mTORC1 pathway.[4][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][6][7]

Objective: To determine the cytotoxic effects of PIM447 and comparator drugs on multiple myeloma cell lines.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_drug Add serially diluted drug concentrations seed_cells->add_drug incubate_cells Incubate for 48-72 hours add_drug->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[8]

Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with PIM447.

Workflow Diagram:

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with PIM447 start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_dark Incubate for 15 minutes in the dark add_stains->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow end End analyze_flow->end

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Procedure:

  • Cell Treatment: Culture multiple myeloma cells with the desired concentrations of PIM447 for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the expression and phosphorylation status of key proteins in the PIM447 signaling pathway.

Objective: To investigate the effect of PIM447 on the phosphorylation of Bad (Ser112), c-Myc levels, and the mTORC1 signaling pathway.

Procedure:

  • Protein Extraction: Treat cells with PIM447 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bad (Ser112), c-Myc, phospho-mTOR, phospho-p70S6K, phospho-4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant cytotoxic activity against both bortezomib-sensitive and -resistant multiple myeloma cell lines. Its mechanism of action, involving the inhibition of the PIM kinase family and subsequent disruption of critical cell survival pathways, provides a strong rationale for its further investigation as a therapeutic agent for patients with relapsed/refractory multiple myeloma. The experimental data suggests that PIM447 could be a valuable alternative or complementary treatment to overcome bortezomib resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Synergistic Anti-Myeloma Activity of PIM447 and Pomalidomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic combination of the pan-PIM kinase inhibitor, PIM447, and the immunomodulatory agent, pomalidomide (B1683931), in the context of multiple myeloma (MM). The data presented herein, supported by detailed experimental protocols and pathway visualizations, demonstrates the potential of this combination therapy to enhance anti-myeloma efficacy.

Quantitative Analysis of Synergism

The synergistic interaction between PIM447 and pomalidomide has been quantitatively evaluated using the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI)InterpretationReference
MM1.SPIM447 + Pomalidomide + Dexamethasone0.077Strong Synergy[1][2][3][4]
NCI-H929PIM447 + Pomalidomide + Dexamethasone0.097–0.148Synergy[5]
OPM-2PIM447 + Pomalidomide + Dexamethasone0.004–0.261Strong Synergy[5]
JJN3PIM447 + Pomalidomide + Dexamethasone0.234-0.579Synergy[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to PIM447 and pomalidomide treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

Materials:

  • Multiple myeloma cell lines (e.g., MM1.S, NCI-H929, OPM-2, JJN3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

  • PIM447 (dissolved in DMSO)

  • Pomalidomide (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Treat the cells with various concentrations of PIM447, pomalidomide, or the combination of both. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the treated cells for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Combination Index (CI) Calculation

The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method.[10][11][12] This can be performed using software such as CalcuSyn or CompuSyn.

Procedure:

  • Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.

  • Data Input: Input the dose-response data into the CalcuSyn or CompuSyn software.

  • CI Calculation: The software will calculate the CI values at different effect levels (e.g., Fa = 0.5, representing 50% inhibition).

  • Interpretation: Analyze the CI values to determine the nature of the drug interaction (synergism, additivity, or antagonism).

Visualizing the Mechanisms of Action

Signaling Pathways

The synergistic effect of PIM447 and pomalidomide stems from their complementary mechanisms of action targeting key survival pathways in multiple myeloma cells. PIM447 inhibits the PIM kinases, leading to the downregulation of the mTORC1 pathway and c-Myc.[1][2][13] Pomalidomide, an immunomodulatory agent, binds to cereblon (CRBN), leading to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14][15][16][17] This degradation results in the downregulation of IRF4 and c-Myc.[14][15][16][17] The convergent inhibition of c-Myc and other critical survival pathways by both drugs likely contributes to the observed synergy.[1][5]

G PIM447 PIM447 PIMk PIM Kinases PIM447->PIMk inhibits mTORC1 mTORC1 Pathway PIMk->mTORC1 activates cMyc_p c-Myc PIMk->cMyc_p upregulates mTORC1->cMyc_p upregulates Apoptosis_p Apoptosis cMyc_p->Apoptosis_p CellCycleArrest_p Cell Cycle Arrest cMyc_p->CellCycleArrest_p cMyc_pom c-Myc Synergy Synergistic Effect cMyc_p->Synergy Apoptosis_pom Apoptosis CellCycleArrest_pom Cell Cycle Arrest Pomalidomide Pomalidomide CRBN Cereblon (CRBN) Pomalidomide->CRBN binds to IKZF1_3 IKZF1/IKZF3 CRBN->IKZF1_3 degrades IRF4 IRF4 IKZF1_3->IRF4 downregulates IRF4->cMyc_pom downregulates cMyc_pom->Apoptosis_pom cMyc_pom->CellCycleArrest_pom cMyc_pom->Synergy

Caption: Convergent signaling pathways of PIM447 and pomalidomide leading to synergistic anti-myeloma effects.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the synergistic combination of PIM447 and pomalidomide.

G cluster_workflow Experimental Workflow for Synergy Assessment A 1. Cell Culture (Multiple Myeloma Cell Lines) B 2. Drug Treatment (PIM447, Pomalidomide, Combination) A->B C 3. Cell Viability Assay (e.g., MTT Assay) B->C D 4. Data Analysis (Dose-Response Curves) C->D E 5. Synergy Quantification (Combination Index Calculation) D->E F 6. Interpretation (Synergy, Additivity, Antagonism) E->F

Caption: A streamlined workflow for the assessment of drug synergy from cell culture to data interpretation.

References

In Vivo Pharmacokinetic Comparison of PIM447 and Other PIM Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the pharmacokinetics of the pan-PIM kinase inhibitor PIM447 with other notable PIM inhibitors, including GDC-0339, AZD1208, and SGI-1776. The information is supported by experimental data from preclinical and clinical studies.

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[3] This guide focuses on the in vivo pharmacokinetic profiles of several PIM inhibitors to aid in the selection and development of these therapeutic agents.

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a range of downstream targets involved in cell cycle progression and apoptosis inhibition.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM1 / PIM2 / PIM3 STAT->PIM Transcription CellCycle Cell Cycle Progression (e.g., p21, p27, Cdc25A) PIM->CellCycle Apoptosis Inhibition of Apoptosis (e.g., BAD, p-BAD) PIM->Apoptosis Translation Protein Translation (e.g., 4E-BP1, S6K) PIM->Translation

Caption: Simplified PIM kinase signaling pathway.

Comparative Pharmacokinetics of PIM Inhibitors

The following table summarizes available in vivo pharmacokinetic data for PIM447 and other selected PIM inhibitors from various preclinical and clinical studies. Direct comparisons should be made with caution due to differences in experimental models and methodologies.

InhibitorSpecies/ModelDoseRouteCmaxTmaxAUCBioavailability (%)Half-life (t1/2)Source
PIM447 Human (Multiple Myeloma Patients)70-700 mg q.d.OralNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4][5]
NSG Mice (AML Xenograft)2 mg/kg dailyIntraperitonealNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
GDC-0339 Human (Prediction)Not applicableOralNot specifiedNot specifiedNot specified583.2 hours[4]
RodentsNot specifiedOralNot specifiedNot specifiedLowLowNot specified[4]
Cynomolgus MonkeysNot specifiedNot specifiedFavorableNot specifiedFavorableNot specifiedNot specified[4]
AZD1208 Mice (MOLM-16 Xenograft)10 mg/kg & 30 mg/kg dailyOralDose-dependentNot specifiedClear PK/PD relationshipNot specifiedNot specified[7][8]
Human (AML & Solid Tumors)120-900 mgOralHighly variableNot specifiedTime-dependent decrease in exposureNot specifiedNot specified[9]
SGI-1776 Mice (Solid Tumor Xenografts)148 mg/kg dailyOralNot specifiedNot specifiedNot specifiedNot specifiedNot specified[10]
Mice (ALL Xenografts)74 mg/kg dailyOralNot specifiedNot specifiedNot specifiedNot specifiedNot specified
RatsNot specifiedOralNot specifiedNot specifiedFavorableNot specifiedNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing pharmacokinetic data. Below are summaries of the experimental protocols used in the cited studies.

PIM447 In Vivo Efficacy Study in a Mouse Model of AML[6]
  • Animal Model: Leukemic NSG mice bearing Molm-13-GFP AML cells.

  • Dosing Regimen: Daily intraperitoneal injections of PIM447 at a dose of 2 mg/kg for 5 consecutive days.

  • Pharmacokinetic Analysis: While this study focused on efficacy by measuring the reduction in AML cells in bone marrow, peripheral blood, and spleen, it provides a relevant in vivo dosing protocol. Specific pharmacokinetic parameters (Cmax, Tmax, AUC) were not reported in the abstract.

GDC-0339 Preclinical Evaluation[4]
  • Animal Models: Rodents and cynomolgus monkeys were used for pharmacokinetic studies. Efficacy was demonstrated in human multiple myeloma RPMI 8226 and MM1.s tumor xenograft models.

  • Pharmacokinetic Predictions: Human pharmacokinetic parameters were predicted based on preclinical data.

  • Analytical Methods: Specific analytical methods for drug quantification were not detailed in the provided summary.

AZD1208 In Vivo Pharmacokinetic and Pharmacodynamic Analysis[7][8]
  • Animal Model: Mice with MOLM-16 xenograft tumors.

  • Dosing Regimen: Daily oral administration for two weeks.

  • Sample Collection: For pharmacokinetic analysis, blood samples were collected via cardiac puncture. For pharmacodynamic studies, tumors were harvested at various time points after dosing.

  • Analytical Method: Total plasma concentrations of AZD1208 were determined by liquid chromatography/tandem mass spectrometry (LC/MS/MS).

SGI-1776 In Vivo Testing by the Pediatric Preclinical Testing Program
  • Animal Models: Mice bearing solid tumor or acute lymphoblastic leukemia (ALL) xenografts.

  • Dosing Regimen: SGI-1776 was administered orally 5 days per week for 3 consecutive weeks. The dose was 148 mg/kg for solid tumor models and 74 mg/kg for ALL models.

  • Drug Formulation: The drug was dissolved in sterile water for injection and titrated to a pH of 3.5.

Experimental Workflow for Preclinical In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical in vivo pharmacokinetic study of a PIM inhibitor.

PK_Workflow cluster_prep Preparation cluster_dosing Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation Drug Formulation Dosing Drug Administration (Oral, IV, IP) Formulation->Dosing AnimalModel Animal Model Selection (e.g., Mice, Rats) AnimalModel->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling TissueHarvesting Tissue Harvesting (Optional) Dosing->TissueHarvesting SampleProcessing Plasma/Tissue Processing BloodSampling->SampleProcessing TissueHarvesting->SampleProcessing LCMS LC/MS/MS Analysis SampleProcessing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Preclinical in vivo pharmacokinetic workflow.

Summary and Conclusion

This guide provides a comparative overview of the in vivo pharmacokinetics of PIM447 and other PIM inhibitors based on available preclinical and clinical data. PIM447 has demonstrated single-agent activity in relapsed/refractory multiple myeloma patients.[4][5] GDC-0339 shows good oral bioavailability in preclinical models and has favorable predicted human pharmacokinetics.[4] AZD1208 has a clear pharmacokinetic-pharmacodynamic relationship in preclinical models, but its clinical development was hampered by highly variable pharmacokinetics and a time-dependent decrease in exposure in humans.[7][8][9] SGI-1776 has shown preclinical in vivo activity in various cancer models.

The selection of a PIM inhibitor for further research and development will depend on a comprehensive evaluation of its pharmacokinetic profile, efficacy, and safety. The data and experimental context provided in this guide are intended to facilitate this process. Direct comparative in vivo studies in standardized preclinical models would be invaluable for a more definitive assessment of the relative pharmacokinetic properties of these promising therapeutic agents.

References

Unveiling the Synergy: c-MYC as the Fulcrum for PIM447 and Lenalidomide Efficacy in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of the pan-PIM kinase inhibitor, PIM447, and the immunomodulatory agent, lenalidomide (B1683929), has demonstrated significant synergistic anti-tumor activity in multiple myeloma (MM). This guide provides a comprehensive analysis of the experimental data validating the central role of the c-MYC oncogene in this therapeutic synergy. The data presented herein offers a comparative overview of the enhanced efficacy of this combination, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The synergistic effect of combining PIM447 and lenalidomide has been quantified across various multiple myeloma cell lines. The following tables summarize the key findings from preclinical studies, highlighting the enhanced anti-proliferative and pro-apoptotic effects of the combination therapy.

Table 1: Synergistic Anti-Proliferative Activity in Multiple Myeloma Cell Lines [1]

Cell LinePIM447 IC50 (nM)Lenalidomide IC50 (µM)Combination Index (CI)Synergy Score
MM1-S50-1005-10< 1> 2
NCI-H929100-200> 10< 1> 2
U266> 1000> 10> 1< 2
RPMI-8226200-500> 10> 1< 2

A Combination Index (CI) value of < 1 and a synergy score > 2 are indicative of a synergistic interaction.

Table 2: Enhanced Apoptosis and c-MYC Downregulation [1]

Cell LineTreatmentApoptosis (PARP Cleavage)c-MYC Protein Expressionc-MYC mRNA Expression
MM1-SControlBaselineHighHigh
PIM447IncreasedReducedReduced
LenalidomideSlightly IncreasedSlightly ReducedSlightly Reduced
Combination Significantly Increased Greater Reduction Enhanced Downregulation
NCI-H929ControlBaselineHighHigh
PIM447IncreasedReducedReduced
LenalidomideSlightly IncreasedSlightly ReducedSlightly Reduced
Combination Significantly Increased Greater Reduction Enhanced Downregulation

Experimental Protocols

The validation of the synergistic role of c-MYC in the PIM447 and lenalidomide combination relies on a series of well-defined experimental methodologies.

Cell Viability and Synergy Assessment

A standard 8x8 serial dilution dose matrix was employed to evaluate the combination effects of PIM447 and lenalidomide in a panel of nine multiple myeloma cell lines.[1] Cells were seeded in 96-well plates and treated with a range of concentrations of each drug, both individually and in combination. Cell viability was assessed after a 72-hour incubation period using a colorimetric assay, such as the MTT or CellTiter-Glo® luminescent cell viability assay. The resulting data was analyzed using synergy software (e.g., Chalice™) to calculate combination indices and synergy scores.

Apoptosis Assay

The induction of apoptosis was determined by measuring the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of programmed cell death.[1] Multiple myeloma cells (MM1-S and NCI-H929) were treated with PIM447, lenalidomide, or the combination for 48 hours. Cell lysates were then subjected to immunoblotting (Western blotting) using an antibody specific for cleaved PARP.

Immunoblotting for Protein Expression

To assess the impact on key signaling proteins, whole-cell lysates were prepared from treated and untreated MM cells. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against c-MYC, phospho-S6RP, IKZF1, IKZF3, and IRF4, followed by incubation with HRP-conjugated secondary antibodies.[1] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-PCR)

The effect of the drug combination on gene expression was analyzed by RT-PCR.[1] Total RNA was extracted from treated MM cells and reverse-transcribed into cDNA. Quantitative PCR was then performed using specific primers for c-MYC and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of c-MYC was calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow used to validate the synergistic mechanism.

G cluster_lenalidomide Lenalidomide Pathway cluster_pim447 PIM447 Pathway cluster_synergy Synergistic Effect Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to IKZF1_IKZF3 IKZF1/IKZF3 CRBN->IKZF1_IKZF3 Degrades IRF4 IRF4 IKZF1_IKZF3->IRF4 Regulates cMYC_L c-MYC IRF4->cMYC_L Regulates Synergistic_Inhibition Synergistic c-MYC Inhibition cMYC_L->Synergistic_Inhibition PIM447 PIM447 PIM_Kinases PIM Kinases PIM447->PIM_Kinases Inhibits cMYC_P c-MYC PIM_Kinases->cMYC_P Stabilizes cMYC_P->Synergistic_Inhibition Apoptosis Increased Apoptosis Synergistic_Inhibition->Apoptosis Cell_Proliferation Decreased Cell Proliferation Synergistic_Inhibition->Cell_Proliferation

Caption: Convergent inhibition of c-MYC by PIM447 and lenalidomide.

G cluster_workflow Experimental Workflow start Start cell_culture MM Cell Culture (MM1-S, NCI-H929, etc.) start->cell_culture treatment Treatment: PIM447, Lenalidomide, Combination cell_culture->treatment viability Cell Viability Assay (MTT/CellTiter-Glo) treatment->viability protein_analysis Protein Analysis treatment->protein_analysis rna_analysis RNA Analysis treatment->rna_analysis synergy_analysis Synergy Analysis (Chalice™) viability->synergy_analysis end End synergy_analysis->end immunoblot Immunoblotting (c-MYC, PARP, etc.) protein_analysis->immunoblot rt_pcr RT-PCR (c-MYC) rna_analysis->rt_pcr immunoblot->end rt_pcr->end

Caption: Workflow for validating PIM447 and lenalidomide synergy.

Discussion and Conclusion

The experimental evidence strongly supports the hypothesis that the synergistic anti-myeloma activity of PIM447 and lenalidomide is mediated through a convergent inhibition of c-MYC. Lenalidomide acts by promoting the degradation of the transcription factors IKZF1 and IKZF3, which in turn downregulates IRF4 and subsequently c-MYC.[1] Concurrently, PIM447, by inhibiting PIM kinases, leads to the destabilization and reduced expression of c-MYC.[2][3]

The combination of these two agents results in a more profound and sustained suppression of c-MYC activity than either agent alone.[1] This synergistic downregulation of a critical oncogene leads to a significant increase in apoptosis and a potent inhibition of tumor cell proliferation in multiple myeloma.[1] The observation that synergy is most pronounced in cell lines with high c-MYC expression further solidifies its role as a key determinant of sensitivity to this combination therapy.

References

A Comparative Transcriptomic Analysis of Pan-PIM Kinase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of pan-PIM inhibitors on the cellular transcriptome. This guide provides a comparative overview of publicly available data for AZD1208 and INCB053914, summarizes key quantitative findings, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

The PIM family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial mediators of cell proliferation, survival, and metabolic adaptation. Their overexpression is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy. Pan-PIM inhibitors, designed to block the activity of all three PIM isoforms, have emerged as a promising class of anti-cancer agents. Understanding the distinct transcriptomic consequences of these inhibitors is vital for elucidating their mechanisms of action, identifying biomarkers of response, and developing rational combination therapies.

This guide focuses on a comparative analysis of the transcriptomic effects of two pan-PIM inhibitors: AZD1208 and INCB053914. Due to the limited availability of public transcriptomic data, a direct comparison with GDC-0339 is not included at this time.

Comparative Analysis of Transcriptomic Changes

Treatment of cancer cell lines with pan-PIM inhibitors leads to significant alterations in gene expression, impacting pathways central to cancer cell survival and proliferation. While comprehensive head-to-head transcriptomic data is scarce, analysis of individual studies provides insights into the distinct and overlapping effects of AZD1208 and INCB053914.

Summary of Differentially Expressed Genes and Affected Pathways
InhibitorCell Line(s)Key Findings from Transcriptomic AnalysisReference
AZD1208 MOLM-16, EOL-1 (AML)PIM inhibition resulted in widespread alterations in RNA splicing. A quadrant plot analysis of splicing index changes revealed numerous gene isoforms being differentially regulated between the two cell lines upon treatment. For instance, in MOLM-16 cells, there was a significant increase in the ratio of the anti-apoptotic MCL-1L to the pro-apoptotic MCL-1S isoform.[1]
INCB053914 KMS-12-BM (Multiple Myeloma)Analysis of publicly available supplementary data from preclinical studies is ongoing to identify differentially expressed genes and significantly affected pathways. This guide will be updated as data becomes available.[2]

AML: Acute Myeloid Leukemia

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are generalized protocols based on common practices for RNA-sequencing analysis of inhibitor-treated cancer cell lines.

Cell Culture and Inhibitor Treatment
  • Cell Seeding: Cancer cell lines (e.g., MOLM-16, EOL-1 for AML) are seeded at a density of 0.5 x 10^6 cells/mL in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Inhibitor Preparation: Pan-PIM inhibitors (AZD1208, INCB053914) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations.

  • Treatment: Cells are treated with the pan-PIM inhibitors or vehicle control (DMSO) for a specified duration (e.g., 24 hours). The final concentration of DMSO should be kept constant across all conditions and typically below 0.1%.

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is isolated from the treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples (RIN > 8). This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads. A sequencing depth of 20-30 million reads per sample is generally sufficient for gene expression profiling.[3][4]

Data Analysis
  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.

  • Differential Expression Analysis: Differential gene expression between inhibitor-treated and vehicle-treated samples is determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

  • Pathway and Functional Analysis: The list of differentially expressed genes is used as input for pathway and gene ontology enrichment analysis using tools such as GSEA, DAVID, or Metascape to identify significantly altered biological pathways.

Visualizing Key Pathways and Workflows

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5] Once expressed, PIM kinases are constitutively active and phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM Kinase PIM Kinase STAT->PIM Kinase induces transcription BAD BAD Inhibition of Apoptosis Inhibition of Apoptosis BAD->Inhibition of Apoptosis 4E-BP1 4E-BP1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis mTORC1 mTORC1 mTORC1->4E-BP1 mTORC1->Protein Synthesis c-Myc c-Myc Cell Cycle Progression Cell Cycle Progression c-Myc->Cell Cycle Progression PIM Kinase->BAD phosphorylates (inhibits) PIM Kinase->4E-BP1 phosphorylates (inhibits) PIM Kinase->mTORC1 activates PIM Kinase->c-Myc stabilizes

Caption: Overview of the PIM Kinase Signaling Pathway.

Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a typical workflow for a comparative transcriptomic study of pan-PIM inhibitors.

Experimental_Workflow Comparative Transcriptomics Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with pan-PIM Inhibitors (AZD1208, INCB053914, Vehicle) RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and Functional Enrichment Analysis DEA->Pathway_Analysis Comparison Comparative Analysis of Transcriptomic Profiles Pathway_Analysis->Comparison

Caption: Experimental workflow for comparative transcriptomics.

References

Safety Operating Guide

Proper Disposal of (1S,3R,5R)-PIM447 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (1S,3R,5R)-PIM447 dihydrochloride (B599025) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible management of its waste is essential.[1][2] This guide provides a detailed protocol for the safe disposal of (1S,3R,5R)-PIM447 dihydrochloride in a laboratory setting.

I. Hazard Assessment and Safety Information

This compound is a potent and selective pan-PIM kinase inhibitor.[3][4] According to available Safety Data Sheets (SDS), it is not classified as a hazardous material.[1][2] However, it is crucial to handle all laboratory chemicals with care, employing appropriate personal protective equipment (PPE), including gloves and eye protection.

Key Safety and Disposal Properties:

PropertySummary of InformationSource
Hazard Classification Not a hazardous substance or mixture.MedChemExpress SDS[2], Cayman Chemical SDS[1]
Primary Irritant Effect No irritant effect on skin or eyes reported.Cayman Chemical SDS[1]
Sensitization No sensitizing effects known.Cayman Chemical SDS[1]
Special Precautions Avoid dust and aerosol formation. Ensure adequate ventilation.MedChemExpress SDS[2]
Accidental Release Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations.MedChemExpress SDS[2]

II. Detailed Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound and its associated waste materials.

Step 1: Waste Segregation

Proper segregation is the first step in effective laboratory waste management.

  • Solid Waste: Collect unused or expired solid this compound, along with any contaminated items such as weighing papers or disposable spatulas, in a designated, sealed container.

  • Liquid Waste: For solutions of this compound, use a dedicated, sealed container for liquid waste. Do not mix with other solvent waste streams unless confirmed to be compatible.

  • Sharps: Any needles or syringes used to handle solutions of the compound should be disposed of in a designated sharps container.

Step 2: Container Labeling

Properly label all waste containers with the full chemical name: "this compound" and the approximate concentration and quantity. This ensures safe handling and proper disposal by your institution's environmental health and safety (EHS) office.

Step 3: Disposal of Small Quantities of the Compound

For small quantities of this compound, the Cayman Chemical Safety Data Sheet suggests that it can be disposed of with household waste.[1] However, in a laboratory setting, it is best practice to consult with your institution's EHS office before disposing of any chemical in the regular trash.

Step 4: Disposal of Contaminated Materials and Solutions

Contaminated labware (e.g., pipette tips, gloves) should be placed in the designated solid waste container. For solutions, the primary method of disposal is through your institution's chemical waste program. Do not pour solutions down the drain unless you have received explicit approval from your EHS office.

Step 5: Decontamination of Glassware

Reusable glassware that has come into contact with this compound should be decontaminated. A recommended procedure is to rinse the glassware with a suitable solvent (such as ethanol (B145695) or isopropanol) and collect the rinsate as chemical waste. Following the solvent rinse, wash the glassware with soap and water.

Step 6: Disposal of Empty Containers

Empty containers of this compound should be managed according to institutional and local regulations.[1] Generally, this involves the following:

  • Ensure the container is "RCRA empty" by removing all contents.

  • Deface or remove the original label to prevent misidentification.

  • Dispose of the container in the regular laboratory glass or solid waste stream, as directed by your EHS guidelines.

Step 7: Arrange for Waste Pickup

Once your waste containers are full, contact your institution's EHS office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and preparing the waste for collection.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start Generate (1S,3R,5R)-PIM447 dihydrochloride Waste solid_waste Solid Waste (e.g., unused compound, contaminated items) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste sharps Contaminated Sharps start->sharps collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Dispose in a Sharps Container sharps->collect_sharps contact_ehs Contact EHS for Waste Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs disposal Dispose According to Institutional & Local Regulations contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling (1S,3R,5R)-PIM447 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(1S,3R,5R)-PIM447 dihydrochloride (B599025) , a potent pan-PIM kinase inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments.[1][2][3][4] Although safety data sheets (SDS) from multiple suppliers indicate that this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols to minimize exposure.[5][6] Potential, though unclassified, health effects warrant a comprehensive approach to personal protection.[5]

Personal Protective Equipment (PPE)

To prevent inhalation, skin, and eye contact, the following personal protective equipment is recommended when handling (1S,3R,5R)-PIM447 dihydrochloride, particularly in its powdered form.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects eyes from airborne particles and splashes.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents direct skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFull-lengthProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[7]

Handling and Storage

Proper handling and storage are critical for both safety and maintaining the compound's stability.

  • Ventilation : Handle this compound in a well-ventilated area.[6] A chemical fume hood or a biological safety cabinet is recommended, especially when working with the solid form, to avoid the formation of dust and aerosols.[6][7]

  • Storage : Keep the container tightly sealed.[6] For long-term storage as a powder, a temperature of -20°C is recommended.[8] If prepared in a solvent such as DMSO, store aliquots at -80°C for up to six months.[6][8]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for several minutes.[5][6]

    • Skin Contact : Wash the affected area thoroughly with soap and water.[6]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[5][6]

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Operational Workflow for Handling and Disposal

The following diagram outlines the standard procedure for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Prepare work area in a ventilated enclosure A->B C Weigh the required amount of this compound B->C D Prepare solution or perform experimental procedures C->D E Decontaminate work surfaces and equipment D->E F Segregate and label all chemical waste E->F G Dispose of waste according to institutional and local regulations F->G H Doff and dispose of PPE properly G->H I Wash hands thoroughly H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.